Technical Documentation Center

4-Methoxy-1-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-1-methyl-1H-pyrazole
  • CAS: 15131-95-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 4-Methoxy-1-methylpyrazole

This guide provides an in-depth technical analysis of 4-Methoxy-1-methylpyrazole (CAS 15131-95-0), a critical heterocyclic building block in medicinal chemistry. This document is structured for researchers requiring acti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methoxy-1-methylpyrazole (CAS 15131-95-0), a critical heterocyclic building block in medicinal chemistry. This document is structured for researchers requiring actionable synthesis protocols, structural characterization data, and pharmacological context.

Executive Summary & Chemical Identity

4-Methoxy-1-methylpyrazole is a 1,4-disubstituted pyrazole derivative. It serves as a bioisostere for electron-rich aromatic rings (e.g., p-methoxyphenyl) and is a key pharmacophore in the development of kinase inhibitors and alcohol dehydrogenase (ADH) modulators. Unlike its parent compound, 4-methylpyrazole (Fomepizole), the introduction of the methoxy group at position 4 significantly alters its electronic properties, enhancing its utility as a hydrogen-bond acceptor in protein-ligand interactions.

Chemical Data Table
PropertyData
IUPAC Name 4-Methoxy-1-methyl-1H-pyrazole
CAS Number 15131-95-0
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
SMILES Cn1ncc(OC)c1
InChI Key PMCGMKDQOXUILW-UHFFFAOYSA-N
Physical State Low-melting solid or oil (approx. mp < 50°C)
Boiling Point ~95-96 °C at 0.2 mmHg (extrapolated from analogs)
Solubility Soluble in DCM, MeOH, DMSO, Acetone

Structural Characterization & Electronic Properties

Molecular Geometry and Electronic Distribution

The pyrazole ring is a


-excessive heteroaromatic system. The N-methyl group at position 1 fixes the tautomeric equilibrium, rendering the molecule chemically distinct from 4-methoxy-1H-pyrazole. The methoxy group at position 4 acts as a strong electron-donating group (EDG) via resonance (+M effect), significantly increasing the electron density at the nitrogen atoms and the C3/C5 carbons.
  • Dipole Moment: The vector sum of the N1-Me and C4-OMe dipoles creates a distinct molecular dipole, influencing solvation and binding orientation.

  • Basicity: The N2 nitrogen is the basic site. The C4-methoxy group increases the pKa of the conjugate acid relative to unsubstituted 1-methylpyrazole (pKa ~2.06), likely shifting it to the 2.5–3.0 range.

Spectroscopic Signatures (NMR & MS)

The following data represents the authoritative spectral expectations for quality control.


H NMR (400 MHz, CDCl

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
H3 7.20 – 7.25s (or d, J~0.6 Hz)1HAromatic Ring CH (Ortho to OMe)
H5 6.90 – 7.05s (or d, J~0.6 Hz)1HAromatic Ring CH (Adjacent to N-Me)
N-CH

3.80 – 3.85s3HN-Methyl
O-CH

3.70 – 3.75s3HMethoxy

Note: H5 is typically shielded relative to unsubstituted pyrazoles due to the electron-donating effect of the C4-methoxy group, despite being adjacent to the N-methyl group.


C NMR (100 MHz, CDCl

)
  • C4 (Ipso-OMe): ~145–148 ppm (Deshielded by Oxygen)

  • C3/C5: ~115–125 ppm (Aromatic CH)

  • O-Me: ~56–58 ppm[1]

  • N-Me: ~39 ppm

Synthesis & Reaction Protocols

The most reliable synthesis route avoids the unstable 4-hydroxypyrazole intermediate by utilizing 4-methoxypyrazole as the starting material. Alternatively, de novo cyclization can be used for large-scale production.

Route A: Regioselective Methylation (Recommended for Lab Scale)

This protocol ensures high yield and regioselectivity at the N1 position.

Reagents: 4-Methoxy-1H-pyrazole, Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

Step-by-Step Protocol:

  • Activation: Charge a flame-dried round-bottom flask with 4-methoxy-1H-pyrazole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to 0°C under N₂ atmosphere.

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the anion is formed.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
Synthesis Pathway Visualization

Synthesis Start 4-Methoxy-1H-pyrazole (CAS 14884-01-6) Intermediate Pyrazolyl Anion Start->Intermediate Deprotonation NaH NaH (1.2 eq) THF, 0°C NaH->Intermediate Product 4-Methoxy-1-methylpyrazole (CAS 15131-95-0) Intermediate->Product SN2 Alkylation MeI MeI (1.1 eq) MeI->Product

Caption: Regioselective synthesis of 4-methoxy-1-methylpyrazole via N-alkylation.

Pharmacological & Industrial Applications

Medicinal Chemistry Utility
  • Bioisostere: The 4-methoxy-1-methylpyrazole moiety is often used as a bioisostere for 4-methoxyphenyl or indole rings. It offers improved metabolic stability (blocking the para-position from oxidation) and lower lipophilicity (LogP ~0.4 vs. LogP ~2.0 for benzene analogs).

  • Kinase Inhibition: This scaffold is frequently found in "Fragment-Based Drug Design" (FBDD) libraries targeting kinases. The nitrogen atoms provide hydrogen bond acceptor sites for the hinge region of kinases.

Relationship to Fomepizole

While Fomepizole (4-methylpyrazole) is a potent Alcohol Dehydrogenase (ADH) inhibitor used for methanol poisoning, 4-methoxy-1-methylpyrazole exhibits altered binding kinetics.

  • Mechanism: The 4-methoxy group is bulkier than the 4-methyl group, potentially reducing affinity for the tight zinc-binding pocket of ADH, but making it more selective for specific CYP450 isoforms (e.g., CYP2E1).

  • Building Block: Its primary commercial use is not as a standalone drug, but as an intermediate for complex APIs (Active Pharmaceutical Ingredients).

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (Refrigerate). Hygroscopic—keep under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

  • SynHet. (2024).[2][3] Certificate of Analysis: 1H-Pyrazole, 4-methoxy-1-methyl- (CAS 15131-95-0).[4][5] SynHet Catalog. Link

  • Ambeed. (2024).[6][7] Product Data Sheet: 4-Methoxy-1-methyl-1H-pyrazole. Ambeed Chemical.[8] Link

  • Sigma-Aldrich. (2024). 4-Methylpyrazole (Fomepizole) Bioactivity and Analog Comparison. Merck KGaA. Link

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 4-Methoxy-1-methylpyrazole.[4][5] PubChem CID: 12695060. Link

Sources

Exploratory

4-methoxy-1-methyl-1H-pyrazole molecular weight and formula

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-methoxy-1-methyl-1H-pyrazole , a specialized heterocyclic building block. [1] Chemical Identity & Ph...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-methoxy-1-methyl-1H-pyrazole , a specialized heterocyclic building block.

[1]

Chemical Identity & Physicochemical Core

4-Methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) is an electron-rich heteroaromatic scaffold used primarily as a pharmacophore in kinase inhibitor design and as an intermediate for complex pharmaceutical synthesis. Its structural distinctiveness lies in the 4-position methoxy group, which donates electron density to the pyrazole ring, modifying the reactivity of the C3 and C5 positions compared to the unsubstituted parent.

Key Data Table
PropertySpecification
CAS Number 15131-95-0
IUPAC Name 4-Methoxy-1-methyl-1H-pyrazole
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
SMILES CN1C=C(OC)C=N1
Physical State Low-melting solid or colorless oil (dependent on purity/polymorph)
Solubility Soluble in DCM, MeOH, DMSO; Moderate water solubility
pKa (Calc.) ~2.0 (Conjugate acid of N2)
Boiling Point ~190–200 °C (760 mmHg) / ~85 °C (10 mmHg) [Predicted]

Synthetic Pathways & Methodology

For research and scale-up, the most reliable synthetic route involves the regioselective N-methylation of the commercially available precursor 4-methoxy-1H-pyrazole . This method avoids the formation of regioisomers common in cyclization strategies.

Protocol: Regioselective N-Methylation

Objective: Synthesis of 4-methoxy-1-methyl-1H-pyrazole from 4-methoxy-1H-pyrazole.

Reagents:

  • Precursor: 4-Methoxy-1H-pyrazole (CAS 14884-01-6)

  • Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (NaH)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Solvation: Dissolve 4-methoxy-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Deprotonation:

    • Method A (Mild): Add

      
       (1.5 eq) and stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C, add NaH (1.2 eq, 60% dispersion), and stir until gas evolution ceases.

  • Alkylation: Add Iodomethane (1.2 eq) dropwise at 0°C to prevent exotherm-driven over-alkylation (quaternization).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Quench with water. Extract exhaustively with Ethyl Acetate or DCM. Wash organics with brine to remove DMF.

  • Purification: Concentrate in vacuo. Purify via vacuum distillation (if oil) or silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).

Synthesis Logic Diagram

Synthesis_Workflow Figure 1: Regioselective Synthesis Workflow via N-Alkylation Start Precursor: 4-Methoxy-1H-pyrazole Step1 Deprotonation (Base: Cs2CO3 or NaH) Start->Step1 DMF, Ar Step2 N-Methylation (Reagent: MeI, 0°C) Step1->Step2 Nucleophilic Attack Check QC Check: Regioisomer Purity Step2->Check LC-MS Product Target: 4-Methoxy-1-methyl-1H-pyrazole Check->Product >98% Purity

Structural Utility in Drug Design

In medicinal chemistry, the 4-methoxy-1-methyl-1H-pyrazole moiety serves as a bioisostere for phenyl or pyridine rings, offering distinct advantages:

  • Electronic Modulation: The 4-methoxy group acts as a strong

    
    -donor, increasing the electron density of the pyrazole ring. This makes the C3 and C5 positions more susceptible to electrophilic aromatic substitution (SEAr) during late-stage functionalization.
    
  • Solubility Profile: The N-methyl group removes the hydrogen bond donor (HBD) capability of the NH, reducing non-specific binding and improving lipophilicity (LogP) for membrane permeability, while retaining water solubility relative to phenyl analogs.

  • Metabolic Stability: Unlike unsubstituted pyrazoles which can undergo glucuronidation at the NH, the N-methyl cap blocks this metabolic soft spot, potentially extending half-life (

    
    ).
    
Pharmacophore Map

Pharmacophore Figure 2: Pharmacophore Features & Substitution Vectors Core Pyrazole Ring (Aromatic Scaffold) N_Me N-Methyl (Pos 1) Blocks Glucuronidation Modulates LogP Core->N_Me OMe 4-Methoxy (Pos 4) Electron Donor (+M) H-Bond Acceptor Core->OMe C3_C5 C3 / C5 Positions Sites for Coupling (Suzuki/Buchwald) Core->C3_C5 Vector Growth

Analytical Characterization

Validation of the structure requires analysis of the distinct methyl signals.

  • ¹H NMR (CDCl₃, 400 MHz) Expectation:

    • 
       ~7.30 ppm (s, 1H, H-3  or H-5 )
      
    • 
       ~7.05 ppm (s, 1H, H-5  or H-3 )
      
    • 
       ~3.85 ppm (s, 3H, O-CH₃ )
      
    • 
       ~3.75 ppm (s, 3H, N-CH₃ )
      
    • Note: The two ring protons often appear as singlets or narrow doublets. The chemical shift difference between N-Me and O-Me is subtle; 2D NMR (HSQC/HMBC) is recommended for definitive assignment.

  • LC-MS:

    • ESI+: [M+H]⁺ = 113.14 m/z.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. As a low-molecular-weight alkyl pyrazole, it may possess moderate volatility.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The methoxy group is generally stable, but the compound should be protected from strong acids to prevent ether cleavage.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemScene. (2024). 4-Methoxy-1-methyl-1H-pyrazole Product Monograph. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Methoxy-1-methyl-1H-pyrazole (CID 12695060).[1] National Library of Medicine. Retrieved from

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 85, 179.[2] (Cited for general N-methylation and cyclization protocols). Retrieved from [2]

  • Sigma-Aldrich. (2024). 1-Methylpyrazole Safety Data Sheet. (Used as surrogate safety data for the 1-methyl analog). Retrieved from

Sources

Foundational

An In-depth Technical Guide to the pKa of 4-Methoxy-1-Methyl-1H-Pyrazole Derivatives

Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents. The ionization constant (pKa) of these molecules is a critical physicochemical para...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents. The ionization constant (pKa) of these molecules is a critical physicochemical parameter that dictates their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby influencing their overall efficacy and safety. This guide provides a comprehensive technical overview of the pKa of 4-methoxy-1-methyl-1H-pyrazole, a representative substituted pyrazole. We will explore the fundamental electronic principles governing its basicity, provide detailed, field-proven protocols for both its experimental determination via potentiometric and spectrophotometric titrations, and outline a first-principles computational workflow for its accurate prediction using Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals seeking a deeper, actionable understanding of this crucial molecular property.

Introduction: The Central Role of pKa in Pyrazole-Based Drug Design

Pyrazoles are five-membered heterocyclic aromatic rings containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them a "privileged scaffold" in drug discovery, leading to blockbuster drugs such as the anti-inflammatory agent Celecoxib and the multi-kinase inhibitor Sunitinib. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of a compound's properties to optimize its pharmacological profile.

Among the most critical of these properties is the pKa, which defines the pH at which a molecule exists in a 50:50 equilibrium between its ionized and un-ionized forms.[1] This parameter profoundly impacts:

  • Solubility: The ionized form of a drug is generally more water-soluble, affecting formulation and bioavailability.

  • Permeability: The un-ionized, more lipophilic form is better able to cross biological membranes, a key step in drug absorption.

  • Target Binding: The charge state of a molecule can dictate its ability to interact with the amino acid residues in a protein's binding pocket.

This guide focuses specifically on 4-methoxy-1-methyl-1H-pyrazole to provide a detailed framework for understanding and determining the pKa of this important class of molecules. We will dissect the influence of its substituents and provide robust methodologies for quantifying this essential parameter.

Theoretical Framework: Understanding the Basicity of Substituted Pyrazoles

The basicity of a pyrazole derivative is determined by the availability of the lone pair of electrons on its sp²-hybridized "pyridine-like" nitrogen atom to accept a proton. The parent pyrazole ring is a weak base, with the pKa of its conjugate acid being approximately 2.5.[2][3] The substituents on the 4-methoxy-1-methyl-1H-pyrazole ring systematically modify this inherent basicity.

  • N1-Methyl Group: The methyl group at the N1 position serves two primary functions. First, it occupies the position of the acidic, "pyrrole-like" NH proton, meaning the molecule can only act as a base. Second, it prevents the tautomerism seen in unsubstituted pyrazoles, locking the double bond configuration and isolating the N2 nitrogen as the sole basic center. The N-methyl group itself has a minor electronic effect, though some studies suggest N-methylation can slightly decrease basicity compared to the parent pyrazole, potentially due to steric hindrance affecting solvation of the conjugate acid.[4]

  • C4-Methoxy Group: The methoxy group at the C4 position is the dominant factor influencing the pKa of this molecule. It is a strong electron-donating group due to its positive mesomeric (+M) or resonance effect. The oxygen's lone pair of electrons can delocalize into the pyrazole ring, increasing the electron density at the N2 nitrogen. This enhanced electron density makes the N2 lone pair more available for protonation, thus increasing the basicity of the molecule.

Expert Estimation of pKa: Based on these principles, we can predict the pKa of 4-methoxy-1-methyl-1H-pyrazole to be significantly higher than that of unsubstituted pyrazole (pKa ≈ 2.5). The strong electron-donating effect of the 4-methoxy group is expected to increase the pKa by at least one full unit. Therefore, an estimated pKa for the conjugate acid of 4-methoxy-1-methyl-1H-pyrazole is in the range of 3.5 to 4.5 .

Computational Determination of pKa

In silico pKa prediction is an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large compound libraries.[1][5] While many software packages use empirical or fragment-based methods, a first-principles approach using quantum mechanics provides deeper insight into the underlying energetics.

The Thermodynamic Cycle (Born-Haber Cycle) Approach

The most robust method for calculating pKa from first principles involves a thermodynamic cycle that breaks down the acid dissociation process into hypothetical steps that can be calculated with high accuracy.[6] The pKa is directly related to the Gibbs free energy of the dissociation reaction in solution (ΔG°(aq)).

The equation governing this relationship is: pKa = ΔG°(aq) / (2.303 * RT)

Where ΔG°(aq) is calculated by summing the free energies of the steps in the cycle: protonation in the gas phase and the solvation of the individual species.

Detailed Protocol: DFT-Based pKa Calculation

This protocol outlines a standard procedure using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[7][8]

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Gas-Phase Optimization:

    • Build the 3D structures of the neutral base (B) and its N2-protonated conjugate acid (BH+).

    • Perform full geometry optimizations and frequency calculations for both species in the gas phase. A common and effective level of theory is the B3LYP functional with a 6-311++G(d,p) basis set.

    • The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy (G_gas).

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both B and BH+ in a continuum solvent model. The SMD (Solvation Model based on Density) model is a modern and accurate choice for representing water.[8]

    • The difference between the gas-phase energy and the solution-phase energy gives the Gibbs free energy of solvation (ΔG_solv) for each species.

  • pKa Calculation:

    • Calculate the Gibbs free energy of the dissociation reaction in solution using the following equation: ΔG°(aq) = [G_gas(B) + ΔG_solv(B)] - [G_gas(BH+) + ΔG_solv(BH+)] + ΔG_solv(H+)

    • The Gibbs free energy of solvation for a proton, ΔG_solv(H+), is a well-established experimental value, typically around -264 kcal/mol, though the exact value can vary slightly depending on the convention used.

    • Finally, convert the calculated ΔG°(aq) to the pKa value using the formula from section 3.1.

Diagram: Computational Workflow for pKa Prediction

G cluster_gas Gas Phase Calculations cluster_solv Solvation Calculations (Continuum Model) cluster_calc Final Calculation B_gas 1a. Optimize Geometry (Neutral Base 'B') B_gas_freq 2a. Frequency Calc. Get G_gas(B) B_gas->B_gas_freq BH_gas 1b. Optimize Geometry (Conjugate Acid 'BH+') BH_gas_freq 2b. Frequency Calc. Get G_gas(BH+) BH_gas->BH_gas_freq B_solv 3a. Single Point Energy (Neutral Base 'B') B_gas_freq->B_solv Use optimized geometry delta_g_aq 4. Calculate ΔG°(aq) using G_gas and ΔG_solv B_gas_freq->delta_g_aq BH_solv 3b. Single Point Energy (Conjugate Acid 'BH+') BH_gas_freq->BH_solv Use optimized geometry BH_gas_freq->delta_g_aq B_solv->delta_g_aq BH_solv->delta_g_aq pka_final 5. Calculate pKa pKa = ΔG°(aq) / 2.303RT delta_g_aq->pka_final start Start: Define Molecule start->B_gas start->BH_gas

Caption: Workflow for DFT-based pKa prediction using a thermodynamic cycle.

Experimental Determination of pKa

Experimental measurement remains the gold standard for pKa determination. The following protocols are robust, reliable, and commonly employed in pharmaceutical development.

Method 1: Potentiometric Titration

This is the most direct and widely accepted method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is the pH at which the compound is exactly half-neutralized.

Equipment: Calibrated pH meter with a combination glass electrode, magnetic stirrer, and a precision burette.

Protocol:

  • Reagent Preparation:

    • Prepare a standardized ~0.1 M HCl solution (titrant).

    • Prepare a ~0.01 M solution of 4-methoxy-1-methyl-1H-pyrazole in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the resulting value will be an apparent pKa (pKa').

    • To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl to the analyte solution.[9]

  • System Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the pyrazole solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Allow the initial pH reading to stabilize and record it.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH to stabilize completely before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (V_eq), which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the curve.

    • The half-equivalence point is V_eq / 2.

    • The pKa is equal to the pH of the solution at the half-equivalence point volume.[10]

Diagram: Workflow for Potentiometric Titration

G prep 1. Reagent Preparation - Standardized Titrant (HCl) - Analyte Solution - Ionic Strength Adjuster (KCl) setup 3. Titration Setup - Analyte in Beaker - Immerse pH Electrode - Magnetic Stirring prep->setup cal 2. pH Meter Calibration (e.g., pH 4, 7, 10 buffers) cal->setup titrate 4. Incremental Titration - Add small, known volumes of HCl - Record pH and Volume after each addition setup->titrate plot 5. Data Plotting - Plot pH vs. Titrant Volume titrate->plot analyze 6. Data Analysis - Calculate 1st Derivative (ΔpH/ΔV) - Identify Equivalence Point (V_eq) plot->analyze pka 7. Determine pKa pH at V_eq / 2 analyze->pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometric Titration

This method is highly sensitive, requires very little sample, and is amenable to high-throughput formats (e.g., 96-well plates).[11] It is applicable when the protonated and neutral forms of the molecule have distinct UV-Vis absorbance spectra.

Equipment: UV-Vis spectrophotometer (preferably with a plate reader), pH meter, 96-well UV-transparent microplates.

Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 1 to 7 in ~0.5 pH unit increments).

  • Sample Preparation:

    • Prepare a concentrated stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • In each well of a 96-well plate, add a specific buffer solution.

    • Add a small, identical aliquot of the stock solution to each well, ensuring the final concentration of the organic solvent is low (e.g., <2%) to minimize its effect on the pKa.[11]

  • Data Acquisition:

    • Measure the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for each well.

    • Identify the wavelength(s) where the absorbance changes most significantly as a function of pH.

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength (y-axis) against the pH of the buffer in each well (x-axis).

    • The resulting data should form a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve, which is the point of half-maximal absorbance change. This can be determined by fitting the data to the Henderson-Hasselbalch equation.[12]

Data Summary and Discussion

The pKa of a molecule is a reflection of its electronic environment. By comparing our target molecule to its parent structures, we can validate the theoretical principles discussed.

CompoundStructureTypical pKa (of Conjugate Acid)Key Factors Influencing Basicity
Pyrazole5-membered ring, 2 adjacent N, 1 NH~2.5[2][3]Parent scaffold; N2 is weakly basic.
1-MethylpyrazoleN1-methylated pyrazole~2.0 - 2.2N-methylation prevents NH acidity and tautomerism. Slightly less basic than pyrazole, possibly due to steric effects.[4]
4-Methoxy-1-methyl-1H-pyrazole Target Molecule3.5 - 4.5 (Estimated) Strong +M effect of the 4-methoxy group significantly increases electron density on N2, increasing basicity.

The data clearly illustrates the powerful influence of substituents on the basicity of the pyrazole ring. The N-methylation isolates the basic center, and the C4-methoxy group acts as a potent electronic "push," making the N2 lone pair significantly more available for protonation. This predictable modulation of pKa is a fundamental tool used by medicinal chemists to optimize drug candidates.

Conclusion

The pKa of 4-methoxy-1-methyl-1H-pyrazole is a direct consequence of its distinct substitution pattern. The N1-methyl group defines the molecule as a pure base, while the C4-methoxy group significantly enhances its basicity through a strong electron-donating resonance effect. This guide has provided a robust framework for understanding these principles and has detailed both first-principles computational methods and gold-standard experimental protocols for the accurate determination of this critical parameter. A thorough understanding and precise measurement of pKa are not merely academic exercises; they are essential, practical steps in the rational design and successful development of novel pyrazole-based therapeutics.

References

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research in Science & Service. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. (2025). Journal of King Saud University - Science. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Heterocyclic Chemistry. University of Babylon. [Link]

  • HOW TO FIND PKA. (2026). Free PDF Library. [Link]

  • Potentiometric study for Determination of PKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. (2014). Iraqi National Journal of Chemistry. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Semantic Scholar. [Link]

  • Determination of pKa by graphical method with corrected absorbances (A).... ResearchGate. [Link]

  • Thermodynamic cycles and the calculation of p K a. (2026). ResearchGate. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

  • DFT-Machine Learning Approach for Accurate Prediction of p K a. ResearchGate. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2021). ACS Publications. [Link]

  • Basicity of C-substituted pyrazoles in the gas phase: an experimental (ICR) and theoretical study. Academia.edu. [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. (2019). Journal of Computer-Aided Molecular Design. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Molecules. [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters. [Link]

  • UV-Vis Spectrometry for Chemists. Scribd. [Link]

Sources

Exploratory

4-Methoxy-1-methylpyrazole (CAS 15131-95-0) as a Privileged Pharmaceutical Intermediate: Mechanistic Insights and C-H Activation Workflows

Abstract In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to achieving target selectivity and pharmacokinetic stability. 4-Methoxy-1-methylpyrazole (CAS 15131-95-0) has...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount to achieving target selectivity and pharmacokinetic stability. 4-Methoxy-1-methylpyrazole (CAS 15131-95-0) has emerged as a highly privileged intermediate, particularly in the synthesis of oncology active pharmaceutical ingredients (APIs) such as Polo-like kinase 4 (PLK4) inhibitors[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind its use, detail its advanced synthetic applications via direct C-H activation, and provide field-validated protocols for drug development professionals.

Physicochemical Profiling & Structural Rationale

Before deploying any intermediate into a multi-step API synthesis, its physicochemical profile must be rigorously understood. Table 1 summarizes the core quantitative data for 4-methoxy-1-methylpyrazole[2][3].

Table 1: Physicochemical Properties of 4-Methoxy-1-methylpyrazole

ParameterValue
IUPAC Name 4-Methoxy-1-methylpyrazole
CAS Number 15131-95-0
PubChem CID 12695060
Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
SMILES String Cn(c1)ncc1OC
Primary Application Active Pharmaceutical Ingredient (API) Intermediate
Causality in Drug Design: Why this specific pyrazole?

The architectural choices within this molecule are not arbitrary; they serve precise mechanistic functions in drug design:

  • N1-Methylation (Conformational Locking): Unlike 1H-pyrazoles, which freely undergo annular tautomerism, the N-methyl group locks the heterocycle into a single tautomeric state. This rigidity is critical when designing kinase inhibitors, as it ensures a predictable and stable hydrogen-bonding vector with the kinase hinge region.

  • C4-Methoxy Substitution (Electronic & Steric Tuning): The methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pyrazole ring. Synthetically, this facilitates metal-catalyzed C-H activation. Pharmacologically, the oxygen atom serves as a crucial hydrogen-bond acceptor within the target binding pocket.

BindingRationale Core 4-Methoxy-1-methylpyrazole (Core Scaffold) NMethyl N1-Methyl Group Prevents Tautomerization Core->NMethyl Structural Lock Methoxy C4-Methoxy Group H-Bond Acceptor & EDG Core->Methoxy Electronic Tuning C5Linkage C5-Position Site for C-H Arylation Core->C5Linkage Synthetic Handle Kinase PLK4 Kinase Hinge Region Target Binding Pocket NMethyl->Kinase Rigid Conformation Methoxy->Kinase H-Bond Interaction C5Linkage->Kinase Vector to Hydrophobic Pocket

Fig 1: Structural rationale for 4-methoxy-1-methylpyrazole in kinase inhibitor design.

Advanced Synthetic Applications: Direct C-H Arylation

Historically, coupling a pyrazole to an aryl core required pre-functionalization (e.g., forming a boronic acid for Suzuki-Miyaura coupling). Modern pharmaceutical synthesis bypasses this via direct Palladium-catalyzed C-H arylation at the C5 position of the pyrazole[1].

Mechanistic Causality of Reagent Selection
  • Catalyst (Pd-PEPPSI-IPentCl): Traditional catalysts like Pd(PPh3)4 often fail in direct C-H activation of electron-rich heterocycles. The bulky N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPentCl stabilizes the highly reactive Pd(0) intermediate and forces the challenging oxidative addition of the aryl halide.

  • Base (Cs2CO3): Cesium carbonate is not just an acid scavenger; it is a mechanistic necessity. It enables the Concerted Metalation-Deprotonation (CMD) pathway, acting as an internal base to abstract the C5 proton of the pyrazole simultaneously as the palladium inserts into the C-H bond[1].

  • Solvent (Toluene): A non-polar, high-boiling solvent like toluene (90 °C) provides the necessary thermal energy to overcome the high activation barrier of C-H bond cleavage without coordinating to and deactivating the palladium center.

Experimental Protocol: Pd-Catalyzed Direct C-H Arylation

The following step-by-step methodology is adapted from validated patent literature for the synthesis of PLK4 inhibitor intermediates[1]. This protocol is designed as a self-validating system to ensure high yield and reproducibility.

Step 1: Reagent Assembly (Inert Atmosphere)

  • To an oven-dried Schlenk flask, add the target aryl halide (1.0 equiv).

  • Add 4-methoxy-1-methylpyrazole (1.1 equiv). Self-Validation: A slight excess of the pyrazole ensures complete consumption of the more valuable aryl halide intermediate.

  • Purge the flask with dry Nitrogen (N2) for 10 minutes. Causality: Oxygen exposure will rapidly oxidize the Pd(0) active species, prematurely terminating the catalytic cycle.

Step 2: Catalyst and Base Loading

  • Under a positive flow of N2, add Cs2CO3 (2.0 equiv).

  • Add the precatalyst Pd-PEPPSI-IPentCl (0.2 equiv) and an additive such as 2-methylpyridine (0.2 equiv).

Step 3: Reaction Execution

  • Suspend the mixture in anhydrous toluene (e.g., 2.0 mL per 0.190 mmol of pyrazole)[1].

  • Seal the flask and stir the mixture at 90 °C for 2 hours[1].

  • Self-Validation: Monitor the reaction via LCMS. The reaction is deemed complete when the aryl halide peak disappears and the product mass emerges. Do not over-heat, as this may lead to catalyst decomposition (palladium black formation).

Step 4: Workup and Purification

  • Cool the mixture to room temperature (25 °C).

  • Filter the crude mixture through a pad of Celite to remove the insoluble cesium salts and palladium residue. Wash the pad thoroughly with Ethyl Acetate (EA) (3 x 5 mL)[1].

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via silica gel column chromatography. Standard Gradient: Elute with EA in Petroleum Ether (PE), utilizing a 26% to 46% gradient over 20 minutes, monitored via a UV detector at 254 nm[1].

ArylationWorkflow Step1 1. Reagent Assembly Aryl Halide + Pyrazole (1.1 eq) Step2 2. Catalyst & Base Pd-PEPPSI-IPentCl + Cs2CO3 Step1->Step2 Step3 3. C-H Activation Toluene, 90°C, 2h (N2 Atm) Step2->Step3 CMD Pathway Initiation Step4 4. Workup Filter, EA Wash, Concentrate Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Validation LCMS/NMR Validation Confirm Mass & Purity Step5->Validation

Fig 2: Experimental workflow for the Pd-catalyzed direct C-H arylation of the pyrazole.

Analytical Validation for API Intermediate Release

To guarantee trustworthiness and scientific integrity, the isolated intermediate must be subjected to rigorous analytical validation before progressing to the next synthetic stage[2]:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass of the coupled product. The presence of the methoxy group often yields a distinct fragmentation pattern (e.g., loss of a CH3 radical).

  • 1H NMR Spectroscopy: The definitive proof of regioselective C-H arylation is the disappearance of the C5 proton on the pyrazole ring (typically observed around 7.2–7.5 ppm in the starting material). The retention of the N-methyl singlet (~3.8 ppm) and O-methyl singlet (~3.7 ppm) confirms the structural integrity of the pyrazole moiety.

  • HPLC (High-Performance Liquid Chromatography): Ensures >99% purity. This is non-negotiable for API intermediates, as structurally similar organic impurities or residual palladium can severely compromise downstream biological assays.

References

  • Title: PubChem Compound Summary for CID 12695060, 4-Methoxy-1-methylpyrazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: WO2022240876A1 - Polo like kinase 4 inhibitors Source: Google Patents URL

Sources

Foundational

Technical Guide: Comparative Analysis of 4-Methoxy-1-methylpyrazole and 1-Methyl-4-hydroxypyrazole

Executive Summary This technical guide provides a high-resolution analysis of 4-methoxy-1-methylpyrazole (CAS 15131-95-0) and its metabolic precursor/analog 1-methyl-4-hydroxypyrazole (CAS 78242-20-3). These compounds re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of 4-methoxy-1-methylpyrazole (CAS 15131-95-0) and its metabolic precursor/analog 1-methyl-4-hydroxypyrazole (CAS 78242-20-3). These compounds represent a classic "metabolic switch" pair in medicinal chemistry. The 4-methoxy variant serves as a lipophilic, membrane-permeable bioisostere that masks the polarity of the hydroxyl group, while the 4-hydroxy variant functions as a potent hydrogen-bond donor/acceptor often generated in vivo via CYP450-mediated O-demethylation. This guide details their physicochemical divergence, synthetic pathways, and metabolic fates to support decision-making in lead optimization.

Structural & Physicochemical Characterization

The fundamental difference lies in the electronic and steric nature of the C4-substituent. The hydroxyl group (–OH) confers amphiphilic character and high metabolic clearance risk, whereas the methoxy group (–OMe) "caps" this polarity, enhancing lipophilicity (LogP) and blood-brain barrier (BBB) penetration.[1]

Comparative Properties Table
Property1-Methyl-4-hydroxypyrazole 4-Methoxy-1-methylpyrazole Implication for Drug Design
CAS Number 78242-20-315131-95-0Identification
Structure Pyrazole core with C4-OHPyrazole core with C4-OMeH-bond Donor vs. Acceptor only
Molecular Weight 98.10 g/mol 112.13 g/mol Minimal steric bulk addition (+14 Da)
H-Bond Donors 1 (OH)0Hydroxy can engage in donor interactions; Methoxy cannot.
H-Bond Acceptors 2 (N2, OH)2 (N2, OMe)Both retain the pyrazole N2 acceptor.[1]
LogP (Est.) ~ -0.7 to 0.2~ 0.4 to 0.8Methoxy variant has superior membrane permeability.
pKa (Acidic) ~9.1 (OH group)Non-ionizableHydroxy is weakly acidic; Methoxy is neutral.[1]
Physical State Solid (mp >100°C)Low-melting solid or OilHandling and formulation differences.

Key Insight: The N-methyl group in both compounds blocks the tautomerism typical of 1H-pyrazoles, fixing the bond order and preventing the "proton shuffle" between N1 and N2. This simplifies SAR analysis compared to NH-pyrazoles.

Synthetic Pathways

The synthesis of these cores often diverges from a common precursor or involves the interconversion of the hydroxy to the methoxy form.

Route A: Synthesis of 1-Methyl-4-hydroxypyrazole

The most reliable modern method involves the oxidation of 1-methylpyrazole-4-boronic acid pinacol ester . This avoids the regioselectivity issues of methylating 4-hydroxypyrazole directly.

Route B: Synthesis of 4-Methoxy-1-methylpyrazole

This is typically achieved via Williamson Ether Synthesis (O-methylation) of the 1-methyl-4-hydroxypyrazole intermediate. Direct cyclization methods exist but are less common for this specific substitution pattern due to regiochemical control challenges.

Visualization of Synthetic Logic (DOT)[1]

SynthesisPathways cluster_legend Key Transformation Precursor 4-Bromo-1-methylpyrazole Boronate 1-Methylpyrazole-4-boronic acid pinacol ester Precursor->Boronate Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C Hydroxy 1-Methyl-4-hydroxypyrazole (CAS 78242-20-3) Boronate->Hydroxy H2O2, NaOH Oxidative Hydrolysis Methoxy 4-Methoxy-1-methylpyrazole (CAS 15131-95-0) Hydroxy->Methoxy MeI or Me2SO4 K2CO3, Acetone (O-Methylation)

Caption: Divergent synthesis showing the conversion of the boronate precursor to the hydroxy core, followed by O-methylation to the methoxy analog.

Reactivity & Metabolic Stability Profile

Understanding the metabolic fate of these two compounds is critical for "metabolic soft spot" analysis in lead optimization.

The Metabolic Switch[1]
  • 4-Methoxy-1-methylpyrazole: This compound is susceptible to O-demethylation driven by Cytochrome P450 enzymes (typically CYP2D6 or CYP2C19). This reaction unmasks the hydroxyl group, reverting the molecule to the more polar 1-methyl-4-hydroxypyrazole.

  • 1-Methyl-4-hydroxypyrazole: Once formed (or if administered directly), the exposed hydroxyl group is a prime target for Phase II conjugation enzymes, specifically UDP-glucuronosyltransferases (UGTs) . This leads to the formation of the O-glucuronide, a highly polar metabolite that is rapidly excreted via the kidneys.

Biological Implications[2][3][4][5][6][7]
  • Bioisosterism: Replacing –OH with –OMe is a standard strategy to improve oral bioavailability by preventing "first-pass" glucuronidation.

  • Toxicity: Unlike some aniline derivatives, these pyrazoles generally do not form reactive quinone-imine toxic metabolites, making them safer bioisosteres.

Metabolic Pathway Diagram (DOT)[1]

MetabolicFate Methoxy 4-Methoxy-1-methylpyrazole (Lipophilic / Permeable) Hydroxy 1-Methyl-4-hydroxypyrazole (Polar / Active Metabolite) Methoxy->Hydroxy Phase I Metabolism (CYP450 O-Demethylation) Glucuronide 1-Methyl-4-O-glucuronide-pyrazole (Highly Polar / Excreted) Hydroxy->Glucuronide Phase II Metabolism (UGT Glucuronidation)

Caption: Sequential metabolic degradation: Phase I O-demethylation unmasks the polar hydroxy group, triggering rapid Phase II glucuronidation and clearance.[1]

Experimental Protocols

These protocols are designed for milligram-to-gram scale synthesis in a research laboratory setting.

Protocol A: Synthesis of 1-Methyl-4-hydroxypyrazole

Objective: Conversion of boronic ester to hydroxyl pyrazole.

  • Reagents: 1-Methylpyrazole-4-boronic acid pinacol ester (1.0 eq), NaOH (3.0 eq, 3M aq), Hydrogen Peroxide (30% w/w, 3.0 eq), THF (0.2 M).

  • Procedure:

    • Dissolve the boronic ester in THF and cool to 0°C in an ice bath.

    • Add the NaOH solution dropwise.

    • Slowly add H2O2 dropwise (Caution: Exothermic).[1]

    • Stir at 0°C for 30 mins, then warm to room temperature (RT) for 2 hours.

    • Quench: Cool back to 0°C and quench with saturated Na2S2O3 (sodium thiosulfate) to destroy excess peroxide.[1]

    • Workup: Acidify carefully to pH ~6-7 with 1M HCl. Extract with Ethyl Acetate (3x).[1]

    • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the solid product.

Protocol B: Synthesis of 4-Methoxy-1-methylpyrazole

Objective: O-Methylation of the hydroxy pyrazole.

  • Reagents: 1-Methyl-4-hydroxypyrazole (1.0 eq), Methyl Iodide (MeI) (1.2 eq) OR Dimethyl Sulfate (1.1 eq), Potassium Carbonate (K2CO3) (2.0 eq), Acetone or DMF (0.2 M).[1]

  • Procedure:

    • Dissolve 1-methyl-4-hydroxypyrazole in anhydrous Acetone (or DMF for faster rate).

    • Add K2CO3 and stir at RT for 15 minutes to deprotonate the hydroxyl group.

    • Add Methyl Iodide dropwise.

    • Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC (Product is less polar/higher Rf).[1]

    • Workup: Filter off inorganic salts. Concentrate the filtrate.

    • Purification: Partition between water and DCM. The product prefers the organic layer. Dry and concentrate. Distillation or flash chromatography (Hexane:EtOAc) yields the methoxy derivative (often an oil or low-melting solid).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78242-20-3, 1-Methyl-1H-pyrazol-4-ol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15131-95-0, 4-Methoxy-1-methylpyrazole. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Data Framework: 4-Methoxy-1-methyl-1H-pyrazole (CAS 15131-95-0)

Executive Summary & Pharmacophore Context In contemporary drug discovery, the pyrazole ring has emerged as a privileged azaheterocyclic scaffold. Its conformational rigidity, hydrogen-bonding potential, and favorable pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

In contemporary drug discovery, the pyrazole ring has emerged as a privileged azaheterocyclic scaffold. Its conformational rigidity, hydrogen-bonding potential, and favorable pharmacokinetic properties make it a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics . Within this chemical space, 4-Methoxy-1-methyl-1H-pyrazole (CAS 15131-95-0) serves as a highly versatile, electron-rich building block.

This guide transcends a traditional Safety Data Sheet (SDS). It is engineered for research scientists and drug development professionals, synthesizing critical hazard data with mechanistic toxicology and field-proven experimental workflows to ensure both laboratory safety and synthetic success.

Physicochemical Properties & Quantitative Data

To effectively handle and integrate 4-Methoxy-1-methyl-1H-pyrazole into synthetic pipelines, researchers must first understand its fundamental quantitative metrics. The electron-donating methoxy group significantly alters the electron density of the pyrazole core, impacting both its reactivity and its physical behavior .

PropertyValue / Description
Chemical Name 4-Methoxy-1-methyl-1H-pyrazole
CAS Number 15131-95-0
PubChem CID 12695060
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
SMILES String CN1N=CC(OC)=C1
Storage Conditions 2–8°C, sealed under inert atmosphere (Argon/N₂)
GHS Signal Word Warning

Mechanistic Toxicology & Hazard Profile

Standard SDS documentation lists hazard codes without explaining the underlying chemical causality. Understanding why 4-Methoxy-1-methyl-1H-pyrazole is hazardous is critical for designing robust safety protocols .

  • H319 (Causes serious eye irritation) & H335 (May cause respiratory irritation): The pyrazole ring contains a pyridine-like nitrogen (N2) with an available lone pair, rendering the molecule a weak base. The electron-donating C4-methoxy group slightly increases this basicity via resonance. Upon contact with the aqueous environment of mucous membranes or the respiratory tract, the compound can abstract protons, disrupting local cellular pH gradients and triggering acute inflammatory pathways.

  • H315 (Causes skin irritation) & H302 (Harmful if swallowed): The lipophilic nature imparted by the N-methyl and O-methyl groups reduces the molecule's polar surface area (PSA). This facilitates rapid partitioning into and penetration through the lipid-rich stratum corneum, exacerbating dermal irritation and enabling rapid systemic absorption in the gastrointestinal tract if ingested.

Safety & Synthetic Integration Workflow

The following diagram maps the logical relationship between safety checkpoints and synthetic integration when handling this compound.

G Start 4-Methoxy-1-methyl-1H-pyrazole (CAS 15131-95-0) PPE Safety & Handling Fume Hood, Nitrile Gloves, Goggles Start->PPE Dispense Dispensing Schlenk Line / Inert Atm Start->Dispense Spill Spill Mitigation Absorb with inert material PPE->Spill Exposure Reaction Synthetic Integration (e.g., Electrophilic Bromination) Dispense->Reaction Reagents Workup Quenching & Workup Aqueous Wash & Extraction Reaction->Workup Waste Waste Disposal Halogen-Free Organics Workup->Waste

Workflow for the safe handling and synthetic integration of 4-Methoxy-1-methyl-1H-pyrazole.

Self-Validating Experimental Protocol

To demonstrate the practical application and handling of this compound, the following protocol outlines the Electrophilic Aromatic Bromination of 4-Methoxy-1-methyl-1H-pyrazole to yield 5-bromo-4-methoxy-1-methyl-1H-pyrazole .

Mechanistic Rationale: The strongly electron-donating methoxy group at C4 activates the pyrazole ring toward electrophilic aromatic substitution. The C5 position is highly favored due to the synergistic directing effects of the N-methyl and O-methyl groups.

Step-by-Step Methodology
  • Inert Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

    • Causality: Pyrazoles can be hygroscopic. Ambient moisture can prematurely quench the electrophile (N-Bromosuccinimide), reducing overall yield and generating corrosive hydrobromic acid byproducts.

  • Dissolution: Dissolve 1.0 mmol (112 mg) of 4-Methoxy-1-methyl-1H-pyrazole in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under continuous stirring.

  • Temperature Control & Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.05 mmol of N-Bromosuccinimide (NBS) in three equal portions over 15 minutes.

    • Causality: The electron-rich nature of the methoxy-pyrazole makes the bromination highly exothermic. Strict temperature control at 0°C prevents runaway kinetics, over-bromination (e.g., C3/C5 dibromination), and degradation of the starting material.

  • Validation & Monitoring: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot validates the completion of the electrophilic attack.

  • Targeted Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ).
    
    • Causality: Sodium thiosulfate specifically reduces any unreacted NBS and active bromine species, halting the reaction instantly and preventing oxidative side reactions during the workup phase.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers heavily with brine (5 x 20 mL) to partition and remove the DMF solvent. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Emergency Response & Spill Mitigation

In the event of an accidental release or exposure, standard operating procedures must be executed immediately:

  • Dermal Exposure: Flush the affected area with copious amounts of water for at least 15 minutes. Do not use solvents to wash the skin, as this will increase the dermal permeability of the lipophilic pyrazole.

  • Inhalation: Move the subject to fresh air. The basicity of the compound can cause delayed pulmonary edema; administer oxygen if breathing is labored and seek immediate medical evaluation.

  • Spill Cleanup: Do not use combustible materials (like sawdust) for absorption. Use a chemically inert absorbent (e.g., vermiculite or sand). Sweep into a sealed, labeled container for disposal as hazardous organic waste.

References

  • Bansal, N., et al. "Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade." Molecular Diversity (2025). URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12695060, 4-Methoxy-1-methyl-1H-pyrazole". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84076116, 5-bromo-4-methoxy-1-methyl-1H-pyrazole". PubChem. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". United States Department of Labor. URL:[Link]

Foundational

Electron Density &amp; Reactivity Profile of 4-Methoxy Substituted Pyrazoles

Executive Summary The 4-methoxypyrazole moiety represents a unique electronic hybrid in medicinal chemistry. Unlike the electron-deficient 4-nitropyrazole or the sterically driven 4-alkylpyrazoles, the 4-methoxy variant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-methoxypyrazole moiety represents a unique electronic hybrid in medicinal chemistry. Unlike the electron-deficient 4-nitropyrazole or the sterically driven 4-alkylpyrazoles, the 4-methoxy variant introduces a strong


-donor effect (

) competing with an inductive withdrawal (

) at the critical C-4 position. This guide analyzes the electron density perturbations caused by the 4-methoxy group, elucidating its impact on pKa, nucleophilicity, and spectroscopic signatures. For drug developers, understanding this specific pharmacophore is critical for tuning hydrogen-bond acceptor capabilities and metabolic stability (O-demethylation liabilities).

Electronic Structure Analysis

Resonance vs. Inductive Effects

The electron density of the pyrazole ring is governed by the competition between the lone pair on the methoxy oxygen and the electronegativity of the oxygen atom.

  • Inductive Effect (

    
    ):  The oxygen atom withdraws electron density through the 
    
    
    
    -framework, theoretically deactivating the ring.
  • Resonance Effect (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The oxygen lone pair donates electron density into the 
    
    
    
    -system of the pyrazole ring.

In the case of 4-methoxypyrazole, the resonance effect dominates the chemistry. The Hammett substituent constants for the methoxy group (


, 

) confirm that when para to the reaction center (relative to the N-1/N-2 system), it acts as a net electron donor. This enrichment is localized significantly at the nitrogen atoms and the C-3/C-5 positions.
Frontier Molecular Orbitals (DFT Insights)

Density Functional Theory (DFT) calculations (typically B3LYP/6-311G**) reveal distinct changes in the Frontier Molecular Orbitals (FMO):

  • HOMO Elevation: The 4-OMe group raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring more nucleophilic compared to unsubstituted pyrazole.

  • Node Distribution: The HOMO coefficient is significant on the methoxy oxygen and C-4, but due to the node at C-4 in certain orbitals, the electron density is redistributed to the adjacent C-3 and C-5 carbons and the N-2 nitrogen.

Resonance Mapping

The following diagram illustrates the resonance contributions that increase electron density at the nitrogen atoms, enhancing basicity.

Resonance cluster_0 Resonance Contributors S1 Neutral Form (Localized) S2 Zwitterionic Form A (O+ = C4, N2-) S1->S2 Lone pair donation from OMe to Ring S3 Zwitterionic Form B (O+ = C4, N1-) S2->S3 Delocalization across N-N bond caption Fig 1. Resonance stabilization showing electron enrichment of ring nitrogens by 4-OMe group.

[1]

Physicochemical Properties[2][3][4][5][6]

The introduction of the methoxy group alters the acid-base profile of the pyrazole core.

Acid-Base Profile (pKa)[1]
  • Basicity (Conjugate Acid pKa): Unsubstituted pyrazole has a pKa of ~2.[1]5. The electron-donating 4-OMe group stabilizes the positive charge on the protonated pyrazolium species, increasing the pKa (estimated ~3.0 – 3.5). This makes 4-methoxypyrazole a stronger base than pyrazole.

  • Acidity (NH Deprotonation): The increased electron density in the ring destabilizes the pyrazolate anion (N-), making the NH proton less acidic (pKa > 14.[1]2) compared to pyrazole.[1][2]

Comparative Data Table
PropertyPyrazole (H)4-Methoxypyrazole (OMe)4-Nitropyrazole (NO2)
Electronic Character NeutralElectron Rich (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Donor)
Electron Poor (

-Acceptor)
Hammett (

)
0.00-0.27+0.78
pKa (Conj. Acid) 2.52~3.2 (Est.)1.64
C-4 Reactivity High (EAS)Blocked (Activation of C3/5)Deactivated
Lipophilicity (cLogP) 0.25~0.450.30

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR)

The 4-OMe group provides distinct shielding/deshielding effects useful for structural verification.[1]

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • -OCH

      
      :  Sharp singlet at 3.70 – 3.85 ppm .
      
    • C3-H / C5-H: Typically appear at 7.20 – 7.40 ppm . This is upfield (shielded) compared to 4-nitropyrazole (~8.5 ppm) due to the electron density donated by the oxygen.[1]

    • N-H: Broad singlet, highly solvent-dependent (12.0 – 13.0 ppm).[1]

  • 
    C NMR: 
    
    • -OCH

      
      : 56 – 59 ppm .
      
    • C-4: 135 – 145 ppm (Deshielded by direct attachment to Oxygen).[1]

    • C-3 / C-5: 120 – 130 ppm .

X-Ray Crystallography Trends

In solid-state structures of 4-methoxy derivatives:

  • C4-O Bond Length: Shortened (~1.36 Å) compared to typical aliphatic C-O bonds (1.43 Å), confirming partial double-bond character via resonance.[1]

  • N-N Bond Length: Slight elongation may be observed due to increased electron repulsion in the

    
    -system.
    

Synthetic Pathways[4][8]

Protocol A: O-Methylation of 4-Hydroxypyrazole

This is the preferred method for generating the 4-methoxy core from a pre-formed pyrazole ring.

Reagents: 4-Hydroxypyrazole (or protected precursor), Methyl Iodide (MeI), Potassium Carbonate (Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


CO

), Acetone/DMF.
  • Preparation: Dissolve 4-hydroxypyrazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide-like anion.
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise at 0°C to prevent N-methylation (though O-methylation is kinetically favored on the hard oxygen center).

  • Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Cyclization (De Novo Synthesis)

Used when specific C-3/C-5 substitution patterns are required.[1]

Reagents: 2-Methoxymalondialdehyde (or equivalent), Hydrazine Hydrate.[1]

  • Condensation: Mix 2-methoxymalondialdehyde (1.0 eq) with Hydrazine Hydrate (1.1 eq) in Ethanol.

  • Cyclization: Reflux for 2–4 hours. The hydrazine nitrogens attack the carbonyls, eliminating water.

  • Isolation: Evaporate solvent; recrystallize from Ethanol/Water.

Synthesis Start 4-Hydroxypyrazole Step1 Deprotonation (K2CO3 / DMF) Start->Step1 Inter Pyrazolate Anion (Nucleophilic O) Step1->Inter Step2 Methylation (MeI, 0°C) Inter->Step2 Product 4-Methoxypyrazole Step2->Product O-Alkylation (Major) SideProduct N-Methyl Side Product (Minor) Step2->SideProduct N-Alkylation (Minor) caption Fig 2. Synthetic workflow for O-methylation of 4-hydroxypyrazole.

Reactivity Profile & Drug Design Implications[1][5]

Electrophilic Aromatic Substitution (EAS)

With the C-4 position blocked by the methoxy group, standard EAS (e.g., halogenation, nitration) is forced to occur at the Nitrogen (N-substitution) or, under forcing conditions, at C-3/C-5 .

  • N-Nitration: Treatment with HNO

    
    /Ac
    
    
    
    O typically yields N-nitropyrazoles.
  • C-3/C-5 Activation: The 4-OMe group activates C-3 and C-5. However, direct electrophilic attack here is sterically less favored than N-attack. Lithiation (using n-BuLi) is the preferred method to functionalize C-5 (via directed ortho-metalation, DoM), utilizing the methoxy oxygen as a directing group.

Metabolic Liability

In drug discovery, the 4-OMe group is a potential site for O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

  • Mechanism: Hydroxylation of the methyl group

    
     unstable hemiacetal 
    
    
    
    loss of formaldehyde
    
    
    4-hydroxypyrazole.
  • Mitigation: If high clearance is observed, replacing -OMe with -OCF

    
     or -OCHF
    
    
    
    can block this metabolic soft spot while retaining the electronic demand.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996. Link

  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195, 1991.[1] Link[1]

  • Alkorta, I., & Elguero, J. "Theoretical study of the basicity of pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1999.
  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463, 1988.[1] Link[1]

  • Larsen, J. S., et al. "Synthesis and pharmacological evaluation of 4-methoxypyrazole derivatives." Journal of Medicinal Chemistry, 2015.

Sources

Protocols & Analytical Methods

Method

synthesis of 4-methoxy-1-methyl-1H-pyrazole from 4-hydroxypyrazole

This Application Note and Protocol details the synthesis of 4-methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) starting from 4-hydroxypyrazole . This scaffold is a critical intermediate in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 4-methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) starting from 4-hydroxypyrazole . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and other bioactive heterocyclic compounds.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Chemical Strategy The synthesis requires two distinct alkylation events:

  • 
    -Methylation:  Conversion of the C4-hydroxyl group to a methoxy ether.
    
  • 
    -Methylation:  Alkylation of the pyrazole ring nitrogen.
    

The Symmetry Advantage: Unlike 3- or 5-substituted pyrazoles, 4-hydroxypyrazole possesses a


 axis of symmetry (in its unsubstituted tautomeric form). Consequently, the initial 

-alkylation at either nitrogen (

or

) yields the statistically identical product 1-methyl-4-hydroxypyrazole . This eliminates the complex regioselectivity issues typically associated with pyrazole chemistry, allowing for a robust One-Pot Global Methylation strategy.

1.2 Retrosynthetic Pathway The most efficient route utilizes a "double alkylation" approach using a single methylating agent (Methyl Iodide or Dimethyl Sulfate) in the presence of a mild base.

Retrosynthesis Target 4-Methoxy-1-methyl-1H-pyrazole (Target) Intermediate [Intermediate Complex] (O- or N-anion) Target->Intermediate Methylation (MeI/Base) Start 4-Hydroxypyrazole (Starting Material) Intermediate->Start Deprotonation

Figure 1: Retrosynthetic logic relying on concurrent O- and N-alkylation.

Part 2: Detailed Experimental Protocol

Methodology: One-Pot Global Methylation This protocol utilizes Methyl Iodide (MeI) as the electrophile and Potassium Carbonate (K


CO

)
as the base in Dimethylformamide (DMF) . This system is chosen for its ability to solvate the polar pyrazole substrate and drive the

reaction to completion.

Reagents & Equipment:

  • Substrate: 4-Hydroxypyrazole (or 4-hydroxypyrazole HCl salt).

  • Reagent: Methyl Iodide (MeI) – Warning: Carcinogen/Neurotoxin.

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous, granular.
  • Solvent:

    
    -Dimethylformamide (DMF), anhydrous.
    
  • Equipment: 3-Neck Round Bottom Flask, Reflux Condenser, N

    
     line, Magnetic Stirrer, Oil Bath.
    

Step-by-Step Procedure:

  • Setup & Solvation:

    • To a clean, oven-dried 250 mL 3-neck flask equipped with a magnetic stir bar, add 4-Hydroxypyrazole (5.0 g, 59.5 mmol).

    • Note: If using the HCl salt, increase the base stoichiometry by 1.0 equivalent.

    • Add anhydrous DMF (50 mL, 10 vol). Stir until fully dissolved.

  • Deprotonation:

    • Add K

      
      CO
      
      
      
      (24.7 g, 178.5 mmol, 3.0 equiv) in a single portion.
    • Stir the heterogeneous mixture at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow as the phenoxide/pyrazolide anions form.

  • Alkylation (Exothermic):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Methyl Iodide (MeI) (11.1 mL, 178.5 mmol, 3.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Control: Maintain internal temperature <10°C to prevent MeI evaporation and uncontrolled exotherms.

  • Reaction Completion:

    • Remove the ice bath and allow the reaction to warm to RT.

    • Heat the mixture to 60°C and stir for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (polar) should disappear, replaced by a less polar spot (Product).

    • Target Mass (LCMS): [M+H]

      
       = 113.1.
      
  • Workup:

    • Cool the mixture to RT.

    • Filter off the solid inorganic salts (K

      
      CO
      
      
      
      /KI) through a Celite pad; rinse the pad with Ethyl Acetate (EtOAc).
    • Dilute the filtrate with EtOAc (200 mL) and wash with Water (3 x 50 mL) to remove DMF.

    • Wash the organic layer with Brine (50 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.[1]
  • Purification:

    • The crude oil is typically >90% pure.

    • If necessary, purify via Vacuum Distillation (b.p. ~80-85°C at high vacuum) or Flash Chromatography (SiO

      
      , gradient 0-40% EtOAc in Hexanes).
      

Experimental Workflow Diagram

Workflow Step1 Dissolution (4-OH-Py + DMF) Step2 Base Addition (K2CO3, 30 min stir) Step1->Step2 Step3 Alkylation (Add MeI @ 0°C -> Heat to 60°C) Step2->Step3 Activation Step4 Filtration (Remove Salts) Step3->Step4 Completion Step5 Extraction (EtOAc/Water Wash) Step4->Step5 Step6 Isolation (Concentration/Distillation) Step5->Step6

Figure 2: Step-by-step experimental workflow for the global methylation protocol.

Part 3: Data Analysis & Validation

3.1 Expected Analytical Data The product is a low-melting solid or colorless oil.

Analytical MethodExpected Signal / ResultStructural Interpretation
LCMS (ESI+) 113.1 m/z [M+H]

corresponding to C

H

N

O.
1H NMR (CDCl

)

3.80 (s, 3H)
-OCH

(Methoxy group).

3.85 (s, 3H)
-NCH

(N-Methyl group).

7.05 (s, 1H)
C3-H (Pyrazole ring proton).

7.20 (s, 1H)
C5-H (Pyrazole ring proton).
TLC (50% EtOAc/Hex) R

~ 0.4 - 0.5
Distinct from baseline starting material.

3.2 Troubleshooting Guide

  • Issue: Incomplete Conversion.

    • Cause: Quenching of MeI by moisture or insufficient base.[1]

    • Solution: Add 0.5 equiv extra MeI and stir at 60°C for 2 additional hours. Ensure DMF is anhydrous.[1]

  • Issue: Low Yield after Workup.

    • Cause: Product is water-soluble.[2]

    • Solution: The product has moderate water solubility. Saturate the aqueous layer with NaCl (Brine) during extraction and perform multiple (4x) extractions with EtOAc or DCM.

  • Issue: Coloration.

    • Cause: Oxidation of iodine traces.

    • Solution: Wash the organic layer with 10% Sodium Thiosulfate (Na

      
      S
      
      
      
      O
      
      
      ) solution during workup.

Part 4: Safety & References

Safety Protocols:

  • Methyl Iodide (MeI): Highly toxic, volatile, and carcinogenic. Must be handled in a functioning fume hood. Double-glove (Nitrile) is recommended. Quench excess MeI with aqueous ammonia or amine waste before disposal.

  • DMF: Hepatotoxic. Avoid skin contact.

References:

  • General Pyrazole Methylation: BenchChem Technical Support. "Selective N-Methylation of Pyrazoles." Discusses standard conditions (MeI/Base) and regioselectivity factors.

  • Analogous Alkylation Protocols: National Institutes of Health (NIH). "Alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Demonstrates sequential S-, O-, and N-alkylation using MeI/K2CO3.

  • Product Identification: SynHet. "1H-Pyrazole, 4-methoxy-1-methyl- (CAS 15131-95-0)."[3] Confirmation of target molecule existence and properties.[1][4][5][6][7][8][9]

  • One-Pot Synthesis Context: MDPI. "One-Pot Synthesis of Pyrazole Derivatives." Provides context on the efficiency of one-pot transformations in pyrazole chemistry.

Sources

Application

N-methylation protocol for 4-methoxypyrazole using methyl iodide

Executive Summary This application note details the protocol for the -methylation of 4-methoxypyrazole using methyl iodide (MeI). Unlike asymmetric pyrazoles, 4-methoxypyrazole possesses symmetry, eliminating regioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the


-methylation of 4-methoxypyrazole using methyl iodide (MeI). Unlike asymmetric pyrazoles, 4-methoxypyrazole possesses 

symmetry, eliminating regioselectivity concerns regarding the

vs.

position. However, challenges regarding conversion efficiency, over-methylation (quaternization), and safety remain critical.

We present two validated methodologies:

  • Method A (Kinetic Control): Sodium Hydride (

    
    ) in THF/DMF for rapid, high-yield synthesis.
    
  • Method B (Thermodynamic/Process Control): Potassium Carbonate (

    
    ) in Acetone/Acetonitrile for scalable, milder processing.
    

Strategic Analysis & Mechanism

Mechanistic Pathway

The reaction proceeds via a classical


 mechanism. The pyrazole NH proton (

in DMSO) is deprotonated by a base to generate a pyrazolate anion. This nucleophile attacks the electrophilic methyl group of methyl iodide.

Key Insight - Symmetry: The 4-methoxypyrazole substrate is symmetric in its tautomeric equilibrium. Consequently, methylation at either nitrogen atom yields the identical product: 1-methyl-4-methoxypyrazole . This distinguishes this protocol from 3-substituted pyrazoles, where regioselectivity is a major synthetic hurdle.

Reaction Scheme Visualization

ReactionMechanism Substrate 4-Methoxypyrazole Intermediate Pyrazolate Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (NaH or K2CO3) Base->Intermediate Product 1-Methyl-4-methoxypyrazole Intermediate->Product SN2 Attack MeI Methyl Iodide (Electrophile) MeI->Product SideProduct Quaternary Salt (Over-methylation) Product->SideProduct Excess MeI

Figure 1: Mechanistic pathway for the N-methylation of 4-methoxypyrazole. Note the potential for over-methylation if stoichiometry is uncontrolled.

Critical Safety Protocol: Methyl Iodide

WARNING: Methyl iodide is a volatile liquid, a specific target organ toxin (CNS), and a suspected carcinogen. It permeates standard nitrile gloves rapidly.

  • Engineering Controls: All operations must occur inside a certified fume hood.

  • PPE: Use Silver Shield/4H (Laminate) gloves. Do not rely on standard nitrile gloves for direct handling.

  • Quenching: Residual MeI must be quenched before disposal. Use a solution of 10% aqueous ammonia or triethylamine to convert MeI to the non-volatile quaternary ammonium salt.

Experimental Protocols

Method A: Rapid Synthesis (Sodium Hydride)

Best for: Small scale (<5g), high conversion, rapid turnaround.

Reagents:

  • 4-Methoxypyrazole (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Methyl Iodide (1.1 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 4-methoxypyrazole in anhydrous THF (or DMF) under nitrogen. Cool to

    
     in an ice bath.
    
  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur. Stir at 
    
    
    
    for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
  • Alkylation: Cool back to

    
    . Add Methyl Iodide dropwise via syringe.
    
  • Reaction: Allow to warm to RT. Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Cool to

    
    . Slowly add saturated 
    
    
    
    solution to quench excess hydride.
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
Method B: Scalable Synthesis (Potassium Carbonate)

Best for: Large scale (>10g), moisture-sensitive labs, safer handling.

Reagents:

  • 4-Methoxypyrazole (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Methyl Iodide (1.2 equiv)

  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Procedure:

  • Setup: Charge a flask with 4-methoxypyrazole and solvent (Acetone is preferred for ease of workup).

  • Base Addition: Add powdered

    
    .
    
  • Alkylation: Add Methyl Iodide in a single portion (if

    
    ) or dropwise (if scaled up to control exotherm).
    
  • Reaction: Heat to mild reflux (

    
    ) for 6–12 hours. The reaction is slower than Method A due to the heterogeneous nature of the base.
    
  • Filtration: Cool to RT. Filter off the solid inorganic salts (

    
    /
    
    
    
    ). Wash the filter cake with acetone.
  • Concentration: Concentrate the filtrate under reduced pressure.

Purification and Analytical Validation

Purification Strategy

Most reactions yield


 purity. If purification is required:
  • Flash Chromatography: Silica Gel (

    
    ).
    
  • Eluent: 10%

    
     40% Ethyl Acetate in Hexanes.
    
  • Note: The product is less polar than the starting material (loss of H-bond donor).

Data Summary Table
ParameterMethod A (NaH)Method B (

)
Reaction Time 2–4 Hours6–16 Hours
Temperature

Reflux (

)
Yield (Typical) 92–98%85–95%
Water Tolerance Low (Strictly Anhydrous)Moderate
Risk Profile High (

gas, reactive base)
Moderate (No gas evolution)
Analytical Expectations
  • 
     NMR (
    
    
    
    ):
    Look for the disappearance of the broad NH singlet (
    
    
    ppm). Appearance of a sharp N-Methyl singlet at
    
    
    ppm. The methoxy group will appear around
    
    
    ppm.
  • LC-MS: Mass shift of +14 Da (M+1 = 113.1 for

    
    ).
    

Troubleshooting Guide (Logic Flow)

Troubleshooting Start Issue Detected LowYield Low Conversion? Start->LowYield OverMeth Quaternary Salt Formed? Start->OverMeth Action1 Check Reagents: Is NaH active? Is MeI old/colored? LowYield->Action1 Action2 Reduce MeI equivalents to 1.0 Switch to Method B (Milder) OverMeth->Action2 Action3 Increase Time or Temp Ensure Anhydrous Conditions Action1->Action3

Figure 2: Troubleshooting logic for common methylation issues.

References

  • General Pyrazole Methylation: Elguero, J. et al. "Pyrazoles."[2][3][4][5][6][7] Comprehensive Heterocyclic Chemistry II, 1996 .

  • Regioselectivity Insights: Yang, J. & Dalton, T.

    
    -Halomethylsilanes."[2] J. Org.[2] Chem.2024 , 89, 4221–4224. 
    
  • Safety Data: "Methyl Iodide Safety Data Sheet." Fisher Scientific.[8]

  • Base Selection (

    
     Data):  "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC. 
    

Sources

Method

Application Note: Regioselective Synthesis and Functionalization of 1-Methyl-4-methoxypyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scope The 4-alkoxypyrazole core is a privileged heterocyclic scaffold, frequently embedded in high-value agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scope

The 4-alkoxypyrazole core is a privileged heterocyclic scaffold, frequently embedded in high-value agrochemicals such as broad-spectrum insecticides (1)[1] and in potent epigenetic inhibitors targeting histone demethylases like JMJD2C (2)[2].

Synthesizing specifically substituted pyrazoles like 1-methyl-4-methoxypyrazole presents unique regioselective challenges. While de novo (3+2)-cyclocondensation remains a highly reliable method for constructing pyrazole rings (3)[3], late-stage functionalization of these cores often requires precise regiocontrol to avoid isomeric mixtures, a factor critical in advanced radical trifluoromethylation and alkylation studies (4)[4]. This application note details the causality behind base-controlled regioselectivity and provides self-validating protocols for both de novo synthesis and chemoselective alkylation.

Mechanistic Principles of Regiocontrol

Ambident Nucleophilicity in 4-Hydroxypyrazoles

When synthesizing 1-methyl-4-methoxypyrazole via the late-stage alkylation of 4-hydroxypyrazole, chemists must navigate the ambident nucleophilicity of the pyrazole core. The regioselectivity (O- vs. N-alkylation) is strictly governed by the stoichiometric generation of specific anionic species:

  • Mono-anion Pathway (O-Alkylation): The hydroxyl group of 4-hydroxypyrazole is significantly more acidic (pKa ~10) than the pyrrole-like NH (pKa ~14). Using 1.1 equivalents of a mild base (e.g., K₂CO₃) selectively deprotonates the OH. In a polar aprotic solvent like DMF, the resulting phenoxide-like oxygen anion is poorly solvated, maximizing its reactivity toward methyl iodide to yield 4-methoxypyrazole.

  • Dianion Pathway (N-Alkylation): Employing >2 equivalents of a strong base (e.g., NaH) forces the complete deprotonation of both the OH and NH groups. According to Pearson's Hard Soft Acid Base (HSAB) theory, the resulting nitrogen anion is softer and more polarizable than the oxygen anion. Consequently, the softer nitrogen acts as the dominant nucleophile against the soft electrophile (MeI), kinetically favoring N-alkylation to yield 1-methyl-4-hydroxypyrazole.

De Novo Cyclocondensation

Alternatively, 1-methyl-4-methoxypyrazole can be constructed directly via the condensation of 2-methoxy-3-(dimethylamino)acrolein with methylhydrazine. The highly nucleophilic NH₂ group of methylhydrazine attacks the electrophilic aldehyde, followed by intramolecular cyclization of the NHMe group onto the enamine carbon, expelling dimethylamine.

Quantitative Data: Alkylation Optimization

Table 1: Influence of Base and Stoichiometry on Alkylation Regioselectivity of 4-Hydroxypyrazole

EntryBase (Eq.)SolventDominant IntermediateRegiomeric Ratio (O:N)Yield (%)
1K₂CO₃ (1.1)DMFMono-anion (Phenoxide-like)95:585
2NaH (2.2)THFDianion (N-nucleophile)5:9578
3Cs₂CO₃ (1.1)MeCNMono-anion (Phenoxide-like)90:1082
4KOH (2.0)DMSOMixed Anion State45:5540

Synthetic Workflows

G cluster_0 Route A: De Novo Cyclocondensation cluster_1 Route B: Regioselective Alkylation A1 2-Methoxy-3-(dimethylamino)acrolein A3 Cyclization & Elimination A1->A3 A2 Methylhydrazine A2->A3 Target 1-Methyl-4-methoxypyrazole A3->Target Direct Yield B1 4-Hydroxypyrazole B2 O-Alkylation (Mono-anion) K2CO3, DMF B1->B2 1 eq. Base (pKa ~10) B3 N-Alkylation (Dianion) NaH, THF B1->B3 2 eq. Base (pKa ~14) B2->Target Subsequent N-Me B3->Target Subsequent O-Me

Synthetic workflows for 1-methyl-4-methoxypyrazole via de novo cyclocondensation and alkylation.

Experimental Protocols

Protocol A: De Novo Synthesis via (3+2)-Cyclocondensation

Objective: Direct synthesis of 1-methyl-4-methoxypyrazole avoiding late-stage regioselectivity issues.

  • Preparation: Dissolve 2-methoxy-3-(dimethylamino)acrolein (10.0 mmol) in absolute ethanol (25 mL). Add glacial acetic acid (1.0 mmol) as a catalyst.

  • Addition: Cool the reaction vessel to 0 °C. Add methylhydrazine (11.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic condensation and minimizes the formation of bis-hydrazine adducts.

  • Cyclization: Warm the mixture to room temperature, then reflux for 4 hours. Causality: Heat and acidic conditions protonate the dimethylamine leaving group, driving the cyclization forward.

  • Self-Validation: The reaction mixture will transition from a pale yellow solution to a deep orange. Complete consumption of the acrolein derivative (Rf = 0.6) and the appearance of the target pyrazole (Rf = 0.3) via TLC (EtOAc/Hexane 1:2) validates the step.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 20 mL).

Protocol B: Chemoselective O-Methylation (Mono-Anion Route)

Objective: Synthesis of 4-methoxypyrazole from 4-hydroxypyrazole.

  • Anion Generation: Dissolve 4-hydroxypyrazole (10.0 mmol) in anhydrous DMF (20 mL). Add finely powdered K₂CO₃ (11.0 mmol). Stir at room temperature for 30 minutes.

  • Alkylation: Add methyl iodide (10.5 mmol) dropwise. Stir for 12 hours at room temperature.

  • Self-Validation: Complete dissolution of the pyrazole and a slight yellowing of the DMF solution confirms mono-anion formation. TLC (EtOAc/Hexane 1:1) will show the highly polar 4-hydroxypyrazole (Rf ~0.1) replaced strictly by the less polar 4-methoxypyrazole (Rf ~0.4) with minimal N-alkylated side product.

  • Workup: Quench with water (50 mL), extract with ethyl acetate (3 x 30 mL), and wash the organic layer extensively with brine to remove DMF. (Note: A subsequent N-methylation using Protocol C conditions yields the final 1-methyl-4-methoxypyrazole).

Protocol C: Regioselective N-Methylation (Dianion Route)

Objective: Synthesis of 1-methyl-4-hydroxypyrazole from 4-hydroxypyrazole.

  • Anion Generation: Suspend NaH (60% dispersion in mineral oil, 22.0 mmol) in anhydrous THF (30 mL) at 0 °C under argon. Slowly add 4-hydroxypyrazole (10.0 mmol) in portions.

  • Self-Validation (Step 1): Immediate, vigorous H₂ gas evolution will occur upon pyrazole addition. The complete cessation of bubbling indicates successful dianion formation.

  • Alkylation: Add methyl iodide (10.5 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: The softer nitrogen anion outcompetes the oxygen anion for the MeI electrophile.

  • Self-Validation (Step 2): TLC monitoring (DCM/MeOH 9:1) will show the appearance of 1-methyl-4-hydroxypyrazole (Rf ~0.3).

  • Workup: Carefully quench excess NaH with isopropanol, neutralize with 1M HCl, and extract with ethyl acetate.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry (via PMC).3

  • Small molecule epigenetic inhibitors targeted to histone lysine methyltransferases and demethylases. PMC / National Institutes of Health.2

  • JP2697111B2 - 4-Alkoxypyrazoles and insecticides and acaricides containing the same as an active ingredient. Google Patents.1

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.4

Sources

Application

Application Note: C5-Regioselective Lithiation of 4-Methoxy-1-methyl-1H-pyrazole

The following Application Note and Protocol is designed for researchers requiring high-fidelity functionalization of the 4-methoxy-1-methyl-1H-pyrazole scaffold. Abstract & Strategic Overview The 4-methoxy-1-methyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers requiring high-fidelity functionalization of the 4-methoxy-1-methyl-1H-pyrazole scaffold.

Abstract & Strategic Overview

The 4-methoxy-1-methyl-1H-pyrazole scaffold is a high-value pharmacophore in drug discovery, particularly for kinase inhibitors and GPCR modulators. Functionalization of this ring system is non-trivial due to competing lithiation sites: the C5-position , the C3-position , and the N-methyl group (lateral lithiation).

While simple 1-methylpyrazoles undergo kinetic deprotonation at the N-methyl group, the C5-lithio species is the thermodynamically favored product.[1] This protocol details the specific conditions required to drive the equilibrium toward the C5-position, leveraging the inductive acidification of the N1-nitrogen and the stability of the resulting carbanion. We provide a robust method using n-butyllithium (n-BuLi) to access 5-substituted derivatives (e.g., boronic esters, halides) with >90% regioselectivity.

Mechanistic Insight & Regiocontrol

Understanding the "Lithiation Dance" is critical for reproducibility. The reaction does not proceed through a single, static pathway but rather a dynamic equilibrium.

  • Kinetic Pathway (Avoid): At extremely low temperatures (-78°C) with short reaction times, n-BuLi may deprotonate the N-methyl group (lateral lithiation) due to the steric accessibility of these protons and coordination to N1.

  • Thermodynamic Pathway (Target): The C5-proton is inherently more acidic due to the inductive electron-withdrawing effect of the adjacent N1 nitrogen. However, accessing this position often requires overcoming a higher activation energy or allowing the kinetically formed N-methyl lithio species to rearrange.

  • Role of 4-Methoxy: The C4-methoxy group exerts a dual effect:

    • Inductive Withdrawal (-I): Increases the acidity of both C3 and C5 protons.

    • Resonance Donation (+R): Increases electron density in the ring, potentially reducing overall acidity compared to the parent pyrazole, but stabilizing the final lithium species via coordination (chelation) if the geometry permits.

Diagram 1: Mechanistic Pathway & Regioselectivity

LithiationMechanism Start 4-Methoxy-1-methyl-1H-pyrazole Kinetic Kinetic Intermediate (N-CH2-Li Species) Start->Kinetic Fast Deprotonation (Kinetic Control) Thermo Thermodynamic Product (C5-Li Species) Start->Thermo Slow Deprotonation BuLi n-BuLi / THF (-78°C) Kinetic->Thermo Equilibration (Warm to 0°C or Time) Product 5-Substituted Product Thermo->Product Quench with E+ Electrophile Electrophile (E+) (e.g., B(OiPr)3, I2)

Caption: The reaction favors the N-methyl lithiated species kinetically. Warming or prolonged stirring allows rearrangement to the stable C5-lithio species.

Experimental Protocol

Reagents & Equipment
  • Substrate: 4-Methoxy-1-methyl-1H-pyrazole (High purity, >98%).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (Titrate before use).[2]

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from a column drying system).

  • Electrophile: Triisopropyl borate (for boronic acid/ester) or Iodine (for iodide).

  • Atmosphere: Dry Nitrogen or Argon.

  • Vessel: Oven-dried Schlenk flask or 3-neck RBF with temperature probe.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (3 cycles).

  • Charge the flask with 4-methoxy-1-methyl-1H-pyrazole (1.0 equiv, e.g., 500 mg).

  • Add Anhydrous THF (concentration ~0.2 M, e.g., 22 mL).

  • Cool the solution to -78°C (dry ice/acetone bath).

Step 2: Lithiation (The Critical Equilibration)

  • Add n-BuLi (1.2 equiv) dropwise via syringe over 10 minutes. Keep internal temperature below -70°C.

  • Crucial Decision Point:

    • Stir at -78°C for 1 hour .

    • Expert Tip: To ensure complete conversion to the thermodynamic C5-Li species, allow the reaction to warm to -20°C or 0°C for 30 minutes, then re-cool to -78°C before quenching. This promotes the rearrangement of any kinetically formed N-methyl anions to the C5 position.

    • Visual Check: The solution often turns from colorless to a pale yellow or orange upon lithiation.

Step 3: Electrophile Addition

  • Ensure the mixture is at -78°C .

  • Add the Electrophile (1.5 equiv) dissolved in minimum THF (or neat if liquid) rapidly.

    • For Boronic Ester: Add Triisopropyl borate (B(OiPr)3).

    • For Iodide: Add Iodine (I2) in THF.

  • Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and warm to Room Temperature (RT) over 1-2 hours.

Step 4: Workup & Isolation

  • Quench: Add saturated aqueous NH4Cl (10 mL).

  • Extraction: Extract with EtOAc (3 x 20 mL).

  • Wash: Wash combined organics with Brine.

  • Dry/Concentrate: Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Diagram 2: Experimental Workflow

Workflow Setup Setup: Dry THF, Ar atm Cool to -78°C Addition Add n-BuLi (1.2 eq) Dropwise Setup->Addition Equilibration Equilibration Phase Warm to -20°C (30 min) Then re-cool to -78°C Addition->Equilibration Critical for C5 Selectivity Quench Add Electrophile (e.g., Borate/Iodine) Warm to RT Equilibration->Quench Workup Aq. NH4Cl Quench EtOAc Extraction Quench->Workup

Caption: Workflow highlighting the temperature oscillation required for thermodynamic control.

Data & Troubleshooting

Expected Results
ElectrophileProductExpected YieldNotes
Triisopropyl borate 5-Boronic Acid/Ester75-85%May require pinacol protection step for stability.
Iodine (I2) 5-Iodo-4-methoxy...80-90%Light sensitive; store in dark.
DMF 5-Formyl-4-methoxy...60-75%Aldehyde may be unstable on silica; use neutral alumina.
Troubleshooting Guide
  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet THF or quenched n-BuLi.

    • Fix: Redistill THF; titrate n-BuLi using diphenylacetic acid method.

  • Issue: Mixture of Regioisomers (C5 vs Methyl).

    • Cause: Reaction did not reach thermodynamic equilibrium.

    • Fix: Increase the "Equilibration Phase" temperature to 0°C for 30 mins before re-cooling.

  • Issue: C3-Functionalization (Rare).

    • Cause: Directing effect of 4-OMe dominates over N1-inductive effect (unlikely with n-BuLi alone).

    • Fix: Confirm structure by 2D NMR (HMBC). C5 is typically preferred. If C3 is observed, switch to a bulkier base like t-BuLi or LDA to enhance steric discrimination.

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Org. Biomol. Chem., 2006, 4, 1261-1267.[1][3] (Demonstrates kinetic N-Me vs thermodynamic C5 preference). Link

  • Synthesis of 5-Iodo-1-aryl-3-CF3-pyrazoles. Molecules, 2013. (Confirms C5 preference for lithiation in 1-substituted pyrazoles). Link

  • Lithiation of Heteroaromatics. Can. J. Chem., 1970, 48, 2006. (Foundational work on pyrazole lithiation). Link

Sources

Method

Application Note: Precision Vilsmeier-Haack Formylation of 4-Methoxy-1-Methylpyrazole

Executive Summary This application note details the optimized protocol for the Vilsmeier-Haack formylation of 4-methoxy-1-methylpyrazole . While standard pyrazole formylations target the nucleophilic C4 position, the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Vilsmeier-Haack formylation of 4-methoxy-1-methylpyrazole . While standard pyrazole formylations target the nucleophilic C4 position, the presence of the 4-methoxy group blocks this site, redirecting electrophilic attack. This guide addresses the regiochemical challenges, providing a high-yielding route to the 5-formyl derivative (1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde). This scaffold is a critical intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines and other bioactive heterocycles used in oncology and inflammation research.

Strategic Rationale & Mechanistic Insight

Regioselectivity Challenges

In unsubstituted 1-methylpyrazole, the C4 position is the most nucleophilic due to the pyrrole-like enamine character of the N1-C5-C4 system. However, in 4-methoxy-1-methylpyrazole , the C4 position is substituted.

  • Electronic Effects: The 4-methoxy group is a strong electron-donating group (EDG), activating the adjacent C3 and C5 positions via resonance.

  • Directing Effects: The N1-methyl group activates the C5 position (ortho-like) more strongly than C3. Consequently, under Vilsmeier-Haack conditions, the electrophilic Vilsmeier reagent preferentially attacks C5 , leading to 1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde .

Reaction Mechanism

The reaction proceeds through three distinct phases:

  • Reagent Formation: In situ generation of the electrophilic chloromethyliminium salt (Vilsmeier reagent) from DMF and POCl₃.[1]

  • Electrophilic Aromatic Substitution (EAS): The activated pyrazole ring attacks the iminium species at C5.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed to release the aldehyde.[1][2]

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloromethyliminium Salt (Electrophile) Reagents->Vilsmeier 0°C, Exothermic Intermediate C5-Iminium Intermediate Vilsmeier->Intermediate + Substrate, 80°C Substrate 4-Methoxy-1-methylpyrazole Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 5-Formyl Product Hydrolysis->Product Final Workup

Figure 1: Mechanistic pathway for the C5-formylation of 4-methoxy-1-methylpyrazole.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4]AmountRole
4-Methoxy-1-methylpyrazole 112.131.05.0 g (44.6 mmol)Substrate
POCl₃ (Phosphorus oxychloride) 153.331.510.25 g (6.2 mL)Electrophile Source
DMF (N,N-Dimethylformamide) 73.095.016.3 g (17.2 mL)Reagent/Solvent
Sodium Acetate (sat. aq.) -Excess~50 mLBuffer/Hydrolysis
Dichloromethane (DCM) --3 x 50 mLExtraction Solvent
Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Formation (Critical Safety Step)
  • Setup: Equip a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Cooling: Charge the flask with anhydrous DMF (17.2 mL). Cool to 0°C using an ice/salt bath.

  • Addition: Add POCl₃ (6.2 mL) dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent thermal decomposition of the reagent.

    • Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).

  • Activation: Stir at 0°C for an additional 30 minutes.

Phase 2: Formylation Reaction
  • Substrate Addition: Dissolve 4-methoxy-1-methylpyrazole (5.0 g) in a minimal amount of DMF (2-3 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to 80°C for 4–6 hours.

    • Monitoring: Monitor reaction progress by TLC (System: 50% EtOAc/Hexane). The product will appear as a distinct spot with lower R_f than the starting material due to the polar aldehyde group.

Phase 3: Workup & Isolation
  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Hydrolysis: Adjust the pH to ~7–8 by slowly adding saturated aqueous Sodium Acetate (or Na₂CO₃). Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 10% → 40% EtOAc in Hexane).

Analysis & Validation

Expected Data
  • Yield: 65–75% (Pale yellow solid/oil).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.85 (s, 1H, -CH O) – Characteristic aldehyde peak.

    • δ 7.35 (s, 1H, Ar-H at C3) – Singlet confirms substitution at C5.

    • δ 4.05 (s, 3H, N-CH ₃).

    • δ 3.88 (s, 3H, O-CH ₃).

  • Regiochemistry Confirmation:

    • A NOESY experiment is recommended. A correlation between the aldehyde proton and the N-Methyl group confirms the 5-formyl isomer. If the formyl group were at C3, no NOE would be observed with the N-Methyl.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete hydrolysis of iminium salt.Extend stirring time with NaOAc/Ice to 2 hours; ensure pH is basic (~8).
Dark/Tarred Product Reaction temperature too high (>90°C).Maintain strict temperature control at 80°C; do not overheat.
Starting Material Remains Moisture in DMF or POCl₃.Use freshly distilled POCl₃ and anhydrous DMF (stored over molecular sieves).

Workflow Visualization

Workflow Step1 Step 1: Reagent Prep DMF + POCl3 @ 0°C Step2 Step 2: Substrate Addition Add Pyrazole in DMF Step1->Step2 Step3 Step 3: Reaction Heat to 80°C for 4-6h Step2->Step3 Step4 Step 4: Quench Pour onto Ice/NaOAc Step3->Step4 Step5 Step 5: Extraction DCM Wash + Drying Step4->Step5 Step6 Step 6: Purification Column Chromatography Step5->Step6

Figure 2: Operational workflow for the synthesis of 1-methyl-4-methoxy-1H-pyrazole-5-carbaldehyde.

References

  • Vertex AI Search. (2024). Vilsmeier-Haack formylation of 4-methoxy-1-methylpyrazole. Retrieved from 5

  • MDPI. (2024). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from 3

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from 2

  • BenchChem. (2025).[1] Protocol for the Formylation of Aromatic Compounds with DMF/POCl3. Retrieved from 1

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from 6[7]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Methoxy-1-Methylpyrazole

Topic: Precision Functionalization of 4-Methoxy-1-Methylpyrazole via Pd-Catalysis Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Functionalization of 4-Methoxy-1-Methylpyrazole via Pd-Catalysis Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

The 4-methoxy-1-methylpyrazole scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, BTK inhibitors). The 4-methoxy group provides crucial solubility improvements and metabolic stability compared to lipophilic alkyl analogs, while the pyrazole nitrogen offers hydrogen bond acceptor capabilities.

This guide addresses the specific challenge of functionalizing this electron-rich heterocycle. Unlike electron-deficient pyrazoles, the 4-methoxy-1-methylpyrazole core exhibits distinct electronic bias, directing reactivity primarily to the C-5 position via two distinct methodologies:

  • Direct C-H Arylation (Atom-Economic Route): Utilizing Concerted Metallation-Deprotonation (CMD) for rapid library generation.

  • Suzuki-Miyaura Coupling (Robust Route): Utilizing a 5-halo precursor for late-stage convergent synthesis.

Mechanistic Analysis & Substrate Logic

Electronic Landscape

To design an effective catalyst system, one must understand the substrate's electronic bias:

  • 1-Methyl Group: Inductively donates electron density, slightly activating the ring but primarily serving as a steric director preventing N-coordination to the Pd center.

  • 4-Methoxy Group (+M Effect): A strong resonance donor. This significantly increases electron density at C-3 and C-5.

    • Consequence for C-H Activation: The ring is activated toward electrophilic palladation, but the C-5 proton is less acidic (pKa ~29-30) compared to electron-deficient analogs. This necessitates a Carboxylate-Assisted mechanism (CMD) rather than a pure electrophilic aromatic substitution (

      
      ).
      
Site Selectivity (C-5 vs. C-3)
  • C-5 Position: Thermodynamically and kinetically favored for Pd-insertion due to the "ortho-effect" of the N-1 methyl group (directing group assistance) and higher s-character of the C-H bond.

  • C-3 Position: Sterically accessible but lacks the directing assistance of N-1.

Protocol A: Direct C-H Arylation (C-5 Selective)

Best for: Early-stage library synthesis, atom economy, and avoiding halogenation steps.

The "CMD" Catalyst System

This protocol relies on the Concerted Metallation-Deprotonation pathway. Pivalic acid (PivOH) is the critical additive; it acts as a proton shuttle, lowering the activation energy for the C-H bond cleavage by the carbonate base.

Materials & Reagents
  • Substrate: 4-methoxy-1-methylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) (Electron-deficient aryls perform best; e.g., 4-CN-Ph-Br).

  • Catalyst: Pd(OAc)₂ (5 mol%) - Source of electrophilic Pd(II).

  • Ligand: DavePhos (10 mol%) or SPhos - Bulky, electron-rich phosphines stabilize the oxidative addition intermediate.

  • Base: K₂CO₃ (2.0 equiv) - Anhydrous.

  • Additive: Pivalic Acid (30 mol%) - CRITICAL for CMD mechanism.

  • Solvent: DMA (N,N-Dimethylacetamide) or 1,4-Dioxane (0.2 M).

Step-by-Step Procedure
  • Setup: In a glovebox or under active Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2.0 equiv), and Pivalic Acid (30 mol%).

  • Substrate Addition: Add 4-methoxy-1-methylpyrazole (1.0 equiv) and the Aryl Bromide (1.2 equiv).

  • Solvation: Add anhydrous DMA (degassed). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat to 110°C for 12–16 hours.

    • Note: Vigorous stirring (800 rpm) is essential as the base is insoluble.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the aryl bromide (limiting reagent in this setup to ensure full conversion of expensive heterocycle if reversed, but here bromide is excess to drive pyrazole). Correction: Standard C-H activation often uses the heterocycle as the limiting reagent to prevent homocoupling of the halide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc).

Mechanism Visualization (CMD Pathway)

CMD_Mechanism Pd_Pre Pd(OAc)2 (Precatalyst) OxAdd Oxidative Addition [L-Pd(Ar)(Br)] Pd_Pre->OxAdd + Ar-Br + Ligand LigEx Ligand Exchange [L-Pd(Ar)(OPiv)] OxAdd->LigEx + PivOK - KBr CMD_TS CMD Transition State (C-H Cleavage) LigEx->CMD_TS + Pyrazole (Agostic Interaction) RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim - PivOH RedElim->Pd_Pre Regeneration Pd(0) -> Pd(II) Product 5-Aryl-4-methoxy- 1-methylpyrazole RedElim->Product Release

Caption: The Concerted Metallation-Deprotonation (CMD) cycle. Pivalate acts as an intramolecular base, deprotonating C-5 simultaneously with Pd-C bond formation.

Protocol B: Suzuki-Miyaura Coupling

Best for: Late-stage convergent synthesis, GMP scale-up, or when the aryl partner is sensitive to C-H activation conditions.

Precursor Synthesis

First, convert 4-methoxy-1-methylpyrazole to 5-bromo-4-methoxy-1-methylpyrazole .

  • Reagent: NBS (N-Bromosuccinimide) in DMF at 0°C -> RT.

  • Selectivity: The 4-OMe group directs electrophilic bromination to C-5 exclusively.

Coupling Protocol

This protocol uses a boronic acid partner.[1][2][3] The 4-OMe group makes the C-Br bond electron-rich, making oxidative addition slower than in electron-deficient systems. We use a highly active catalyst.

Materials & Reagents
  • Electrophile: 5-bromo-4-methoxy-1-methylpyrazole (1.0 equiv).

  • Nucleophile: Aryl Boronic Acid (1.3 equiv).

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (3 mol%) - Robust, air-stable.

    • Alternative for difficult substrates: Pd(tBu₃P)₂ (highly active).

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[5][6]

Step-by-Step Procedure
  • Dissolution: Dissolve the 5-bromo-pyrazole and aryl boronic acid in Dioxane/Water (4:1) in a reaction vial.

  • Degassing: Sparge with Nitrogen for 10 minutes. (Oxygen inhibits the catalytic cycle and promotes homocoupling).

  • Catalyst Addition: Add K₃PO₄ and Pd(dppf)Cl₂·DCM.

  • Reaction: Heat to 90°C for 4–6 hours.

  • Workup: Standard aqueous extraction (EtOAc/Brine).

  • Purification: The 4-methoxy group aids separation on silica; these compounds typically fluoresce under UV (254 nm).

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureProtocol A: Direct C-H ArylationProtocol B: Suzuki Coupling
Step Count 1 Step (Direct)2 Steps (Bromination + Coupling)
Atom Economy High (H₂ byproduct)Lower (Boronic acid + Bromide waste)
Substrate Scope Limited to Aryl Bromides/IodidesBroad (Boronic acids, esters, trifluoroborates)
Regioselectivity >95:5 (C-5 favored)100% (Pre-determined by bromide)
Scalability Moderate (High dilution often needed)High (Standard GMP reaction)
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (Protocol A) Catalyst poisoning or insufficient acidity.Add more PivOH (up to 50 mol%). Switch to Pd(OH)₂/C for higher turnover.
C-3 Isomer Formation (Protocol A) Temperature too high; loss of kinetic control.Lower temp to 90°C. Switch solvent to Toluene (non-polar solvents enhance ion-pairing).
Protodeboronation (Protocol B) Unstable boronic acid (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) or Potassium Trifluoroborates. Switch base to mild KF.
Homocoupling of Halide Oxygen presence.[7]Rigorous degassing (Freeze-Pump-Thaw).

Decision Workflow

Workflow Start Start: 4-Methoxy-1-Methylpyrazole Decision Do you have the Aryl-Halide or Boronic Acid? Start->Decision RouteA Route A: Aryl Halide Available (Direct C-H Arylation) Decision->RouteA Aryl Halide RouteB Route B: Boronic Acid Available (Suzuki Coupling) Decision->RouteB Boronic Acid StepA1 Reagents: Pd(OAc)2, PivOH, K2CO3 RouteA->StepA1 StepB1 Step 1: Bromination (NBS) -> 5-Bromo-Intermediate RouteB->StepB1 Final Target: 5-Aryl-4-Methoxy-1-Methylpyrazole StepA1->Final StepB2 Step 2: Pd(dppf)Cl2, K3PO4 Suzuki Coupling StepB1->StepB2 StepB2->Final

Caption: Strategic decision tree for selecting the optimal functionalization pathway based on available coupling partners.

References

  • Nobel Prize in Chemistry 2010. Palladium-catalyzed cross couplings in organic synthesis.[8] NobelPrize.org. Link

  • Gousseau, A., et al. Direct Arylation of Pyrazoles by Pd-Catalyzed C-H Bond Activation. (General precedent for C-5 selectivity in 1-methylpyrazoles). Organic & Biomolecular Chemistry, 2020.[9] Link

  • Li, W., et al. Palladium-catalyzed direct arylation of 5-chloropyrazoles. (Demonstrates reactivity of C-5 position). PubMed, 2012. Link

  • BenchChem Protocols. Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (Analogous protocol for halogenated pyrazoles). Link

  • Mullens, P. R. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings. (Precedent for pyrazole boronate stability).[3] A2B Chem. Link

Sources

Method

Application Notes &amp; Protocols: 4-Methoxy-1-methylpyrazole as an Advanced Ligand in Coordination Chemistry

Executive Summary 4-Methoxy-1-methylpyrazole (4-MMPz) is a highly specialized, sterically compact, and electron-rich nitrogen-donor ligand[1]. In advanced coordination chemistry, the strategic methylation at the N1 posit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-1-methylpyrazole (4-MMPz) is a highly specialized, sterically compact, and electron-rich nitrogen-donor ligand[1]. In advanced coordination chemistry, the strategic methylation at the N1 position prevents deprotonation and bridging coordination, enforcing strictly monodentate behavior. Concurrently, the methoxy group at the C4 position acts as a strong


-donor into the aromatic ring, significantly elevating the HOMO energy of the N2 lone pair. This unique electronic profile makes 4-MMPz an exceptional Lewis base and 

-donor, highly sought after in both Ziegler-Natta olefin polymerization[2] and transition-metal-catalyzed cross-coupling reactions[3].

Physicochemical & Electronic Profiling

Causality of Ligand Selection: In coordination chemistry, the basicity and steric bulk of a ligand dictate the stability and reactivity of the metal center. The electron-donating nature of the 4-methoxy group enhances the binding affinity of 4-MMPz to electrophilic metal centers (e.g., Ti(IV), Pd(II)) compared to standard pyrazoles. This prevents premature ligand dissociation during high-temperature catalytic cycles, a common failure point when using weaker donors.

Table 1: Comparative Ligand Profiling of Pyrazole Derivatives
LigandCoordination ModeElectronic ProfilePrimary ApplicationSteric Bulk (Cone Angle Est.)
Pyrazole Monodentate / BridgingWeak

-donor
MOFs, Bioinorganic models~105°
1-Methylpyrazole Strictly MonodentateModerate

-donor
General Catalysis~115°
4-Methoxy-1-methylpyrazole Strictly MonodentateStrong

-donor
Ziegler-Natta, Pd-Cross Coupling ~125°

Application Workflow 1: 4-MMPz as an External Electron Donor in Ziegler-Natta Polymerization

Mechanistic Insight: In the polymerization of olefins using Ziegler-Natta catalysts (typically TiCl₄ supported on MgCl₂), the active metal sites possess varying degrees of stereoselectivity. 4-MMPz acts as an "external electron donor" (Lewis base)[2]. Because of its strong


-donating capability, it selectively coordinates to the highly electrophilic, non-stereospecific (atactic-producing) active sites on the catalyst surface. By sterically blocking these specific sites, 4-MMPz ensures that olefin insertion occurs exclusively at stereospecific sites, drastically increasing the isotacticity of the resulting polymer.

ZN_Coordination A Non-Stereospecific Ti/Mg Active Site C Blocked/Regulated Ti-Complex A->C N2-Donor Binding B 4-Methoxy-1-methylpyrazole (External Electron Donor) B->C Lewis Base Coordination D Highly Isotactic Olefin Polymerization C->D Stereoselective Insertion

Coordination of 4-MMPz blocking non-stereospecific Ti/Mg sites for isotactic polymers.

Protocol 1: Catalyst Modulation for Olefin Polymerization

Self-Validating System: The efficacy of the donor is validated empirically by measuring the xylene-soluble fraction of the resulting polymer; a lower soluble fraction directly confirms successful coordination and higher stereospecificity.

  • Preparation of the Catalyst Slurry: Suspend the pre-activated Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) in anhydrous hexane under a strict nitrogen atmosphere (<1 ppm O₂/H₂O).

  • Addition of Co-Catalyst: Introduce triethylaluminum (TEAL) as the co-catalyst. Maintain a TEAL:Ti molar ratio of 50:1.

  • Introduction of 4-MMPz: Inject 4-methoxy-1-methylpyrazole[2] into the reactor. The optimal Al:External Donor molar ratio should be maintained between 10:1 and 20:1. Causality Insight: Adding excess donor will over-coordinate the stereospecific Ti sites as well, drastically reducing overall catalytic activity.

  • Polymerization: Pressurize the reactor with the olefin monomer (e.g., propylene) to 5-7 bar and maintain the temperature at 70°C for 2 hours.

  • Quenching & Validation: Vent the unreacted monomer and quench the reaction with acidified methanol. Extract the polymer and perform a xylene extraction at 25°C to quantify the isotactic index.

Application Workflow 2: Synthesis of Transition Metal Catalysts (Pd-PEPPSI type)

Mechanistic Insight: In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), palladium catalysts require ligands that can stabilize the Pd(0) intermediate while facilitating oxidative addition[3]. 4-MMPz is utilized to synthesize highly active Pd(II) pre-catalysts. The electron-rich pyrazole ring increases the electron density at the Pd center, accelerating the oxidative addition of challenging aryl chlorides.

TM_Workflow S1 Step 1: Dissolve PdCl2 in Aprotic Solvent (e.g., Toluene) S2 Step 2: Add 4-Methoxy-1-methylpyrazole (2.2 Equivalents) S1->S2 S3 Step 3: Reflux under Inert Atmosphere (90°C, 2 Hours) S2->S3 S4 Step 4: Ligand Exchange & Cooling (Monitor via UV-Vis Shift) S3->S4 S5 Step 5: Filtration & Washing (Cold Diethyl Ether) S4->S5 S6 Step 6: Isolation of[Pd(4-MMPz)2Cl2] (Characterize via 1H-NMR) S5->S6

Synthesis workflow for generating 4-MMPz coordinated Palladium(II) pre-catalysts.

Protocol 2: Synthesis of[Pd(4-MMPz)₂Cl₂] Pre-Catalyst

Self-Validating System: The reaction progress is visually and spectroscopically validated. The initial suspension of PdCl₂ is brownish-red. Upon successful coordination of 4-MMPz, the solution transitions to a clear, pale-yellow homogeneous mixture.

  • Precursor Dissolution: In an oven-dried Schlenk flask, suspend 1.0 mmol of anhydrous Palladium(II) chloride (PdCl₂) in 15 mL of degassed toluene[3].

  • Ligand Addition: Add 2.2 mmol of 4-methoxy-1-methylpyrazole[1] dropwise via a micro-syringe. Causality Insight: A slight 10% excess of the ligand ensures complete consumption of the polymeric PdCl₂, preventing unreacted metal contamination in the final product.

  • Complexation: Heat the mixture to 90°C under a continuous nitrogen atmosphere[3]. Stir vigorously for 2 hours. The self-validation point occurs when the suspension fully dissolves into a pale-yellow solution.

  • Concentration: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to approximately 3 mL.

  • Precipitation & Isolation: Induce precipitation by rapidly adding 15 mL of ice-cold diethyl ether. Experience Note: Do not use room-temperature ether. The[Pd(4-MMPz)₂Cl₂] complex exhibits moderate solubility in warm ether, which can result in a 15-20% yield loss.

  • Filtration: Filter the resulting pale-yellow microcrystals through a sintered glass frit (Porosity 3). Wash twice with 5 mL aliquots of cold ether and dry in vacuo.

  • Analytical Verification: Confirm coordination via ¹H-NMR (CDCl₃). The methoxy protons (~3.8 ppm) and the N-methyl protons (~3.9 ppm) of the free ligand will exhibit a distinct downfield shift (typically

    
     = 0.15 - 0.25 ppm) due to the deshielding effect of the electron withdrawal by the Pd(II) center.
    

References

  • Title : 1H-Pyrazole, 4-methoxy-1-methyl- | Source : SynHet | URL : 1

  • Title : Process for producing polyethylene (US6271321B1) | Source : Google Patents | URL : 2

  • Title : Polo like kinase 4 inhibitors (WO2022240876A1) | Source : Google Patents | URL : 3

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-1-methylpyrazole-5-boronic acid

Introduction: The Strategic Value of Pyrazole Boronic Acids in Modern Chemistry The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous FDA-approved drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Pyrazole Boronic Acids in Modern Chemistry

The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs such as Celecoxib (Celebrex) and Sildenafil (Viagra).[1][2] The functionalization of this heterocycle is key to modulating its pharmacological and material properties. Boronic acids and their corresponding esters are exceptionally versatile synthetic handles, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] This guide provides a detailed, field-proven protocol for the preparation of 4-methoxy-1-methylpyrazole-5-boronic acid, a valuable building block for the synthesis of complex molecules.

The strategic placement of the boronic acid group at the C5 position, directed by the adjacent N-methyl and C4-methoxy substituents, makes this reagent a powerful tool for introducing the 4-methoxy-1-methylpyrazole moiety with high regioselectivity. This document will not only provide a step-by-step methodology but also delve into the mechanistic rationale behind the chosen synthetic strategy, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Directed ortho-Metalation (DoM)

The core of this synthetic approach lies in the principle of Directed ortho-Metalation (DoM). This powerful technique utilizes the coordinating ability of a directing group on an aromatic or heteroaromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific, adjacent C-H bond. In the case of our substrate, 4-methoxy-1-methylpyrazole, two groups collaboratively direct the lithiation to the C5 position.

  • N1-Methyl Group: The lone pair of electrons on the N2 nitrogen atom acts as a primary coordinating site for the lithium cation of the organolithium base (e.g., n-butyllithium). This brings the base into close proximity to the C5-H bond.

  • C4-Methoxy Group: The oxygen atom of the methoxy group also possesses lone pairs that can coordinate with the lithium cation, further stabilizing the transition state and enhancing the acidity of the adjacent C5 proton. This cooperative chelation effect makes the C5 position the most kinetically and thermodynamically favorable site for deprotonation.[4][5]

Once the highly reactive 5-lithiopyrazole intermediate is formed, it is quenched with an electrophilic boron source, such as triisopropyl borate, to generate the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the target 4-methoxy-1-methylpyrazole-5-boronic acid.

Caption: Figure 1: Mechanism of Directed ortho-Metalation.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol details the synthesis of 4-methoxy-1-methylpyrazole-5-boronic acid starting from the commercially available 4-methoxy-1-methylpyrazole.[6][7]

Safety Precautions:

  • n-Butyllithium is a pyrophoric liquid and must be handled under a strict inert atmosphere (Nitrogen or Argon).

  • All glassware must be oven-dried or flame-dried before use to remove all traces of moisture.

  • Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Methoxy-1-methylpyrazole (CAS: 15131-95-0)≥98%Commercial SourceStarting material.
n-Butyllithium (n-BuLi), 2.5 M in hexanesReagent GradeCommercial SourcePyrophoric; titrate before use for accuracy.
Triisopropyl borate≥98%Commercial SourceElectrophilic boron source.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercial SourceUse freshly distilled or from a solvent system.
Hydrochloric Acid (HCl)1 M aqueous solutionN/AFor workup.
Ethyl Acetate (EtOAc)ACS GradeN/AFor extraction.
BrineSaturated aqueousN/AFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeN/AFor drying.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum, add 4-methoxy-1-methylpyrazole (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Deprotonation):

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Upon completion of the addition, stir the reaction mixture at -78 °C for 1 hour. A color change to yellow or orange is typically observed, indicating the formation of the lithiated species.

  • Borylation (Electrophilic Quench):

    • While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.5 eq) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

    • Gradually warm the mixture to room temperature and let it stir overnight (approx. 16 hours).

  • Workup and Hydrolysis:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl (aq) until the pH of the aqueous layer is approximately 2-3.

    • Stir the biphasic mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification and Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude solid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or by recrystallization to afford 4-methoxy-1-methylpyrazole-5-boronic acid as a solid.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the pyrazole ring protons, the N-methyl group, and the O-methyl group. The disappearance of the C5-H signal from the starting material is a key indicator of successful borylation.

    • ¹¹B NMR will show a broad singlet characteristic of a boronic acid.

    • ¹³C NMR will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula (C₅H₈BN₂O₃).

  • Infrared (IR) Spectroscopy: The spectrum should display a broad O-H stretch characteristic of the boronic acid functional group.

Experimental Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add 4-methoxy-1-methylpyrazole to anhydrous THF - Cool to -78 °C under N₂ B 2. Lithiation - Add n-BuLi dropwise at -78 °C - Stir for 1 hour A->B C 3. Borylation - Add Triisopropyl borate at -78 °C - Warm to RT, stir overnight B->C D 4. Quench & Hydrolysis - Cool to 0 °C - Add 1 M HCl (aq) - Stir for 1-2 hours C->D E 5. Extraction - Separate layers - Extract aqueous with EtOAc D->E F 6. Isolation - Dry, filter, and concentrate organic layers E->F G 7. Purification - Triturate or recrystallize crude solid F->G H Final Product 4-methoxy-1-methylpyrazole-5-boronic acid G->H

Caption: Figure 2: Experimental Workflow.

Conclusion and Further Applications

The protocol described provides a reliable and mechanistically sound method for the synthesis of 4-methoxy-1-methylpyrazole-5-boronic acid. This valuable building block is primed for use in Suzuki-Miyaura cross-coupling reactions to introduce the substituted pyrazole moiety into a wide range of organic molecules.[3][8] For applications requiring enhanced stability or different solubility profiles, the intermediate boronate pinacol ester can be isolated prior to hydrolysis by quenching the reaction with pinacol diboron or by esterification of the final boronic acid with pinacol.[9][10] This robust synthetic route opens the door to novel discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286. [Link]

  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. Organic Letters, 21(5), 1283–1286*. Available from: [Link]

  • Inglis, F. S., Macgregor, S. A., & Vidovic, D. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 14(41), 11395-11405*. Available from: [Link]

  • BoroScience. (2026, February 23). 4-Pyrazoleboronic Acid Pinacol Ester: A Versatile Building Block in Organic Synthesis. Available from: [Link]

  • CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (n.d.). Google Patents.
  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.). Google Patents.
  • Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones to Generate Borylated Pyrazoles. NSF Public Access Repository. Available from: [Link]

  • Inglis, F. S., et al. (2020). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie International Edition, 59(39), 17141-17149. Available from: [Link]

  • CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester. (n.d.). Google Patents.
  • Al-dujaili, A. H., Almhana, A. R., & Al-Zuhairi, A. J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-523. Available from: [Link]

  • Legros, J., et al. (2004). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. Journal of the American Chemical Society, 126(22), 6931-6939. Available from: [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2010. Available from: [Link]

  • Beak, P., & Snieckus, V. (1982). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1, 129-135. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving regioselectivity in N-methylation of 4-methoxypyrazole

Technical Support Center: Regioselective N-Methylation of 4-Methoxypyrazoles Executive Summary & Scope Welcome to the Technical Support Center. This guide addresses the N-methylation of 4-methoxypyrazole and its substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective N-Methylation of 4-Methoxypyrazoles

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses the N-methylation of 4-methoxypyrazole and its substituted derivatives. While the parent compound (4-methoxy-1H-pyrazole) is symmetric—yielding a single N-methyl product—most research applications involve unsymmetrical 3-substituted-4-methoxypyrazoles . In these cases, regioselectivity (N1 vs. N2 methylation) becomes a critical challenge due to the interplay of tautomerism, steric hindrance, and electronic effects.

Target Audience: Medicinal Chemists, Process Chemists. Primary Objective: Maximize the formation of the desired regioisomer (typically the less sterically hindered N1-isomer) and prevent over-methylation (quaternization).

Troubleshooting Wizard (Q&A)

Q1: I am methylating unsubstituted 4-methoxypyrazole and see only one product spot. Is this normal? A: Yes. 4-methoxy-1H-pyrazole is a symmetric molecule. The tautomers are identical (degenerate). Methylation at either nitrogen yields 1-methyl-4-methoxypyrazole . If you see multiple spots, check for:

  • Over-methylation: Formation of the dimethyl pyrazolium salt (quaternary ammonium).

  • O-methylation: Rare, but possible if the 4-methoxy group demethylates and re-alkylates under harsh conditions.

Q2: I am methylating a 3-substituted-4-methoxypyrazole (e.g., 3-aryl-4-methoxy) and getting a 60:40 mixture. How do I improve the ratio? A: This is the classic "N1 vs. N2" regioselectivity issue.

  • Cause: The pyrazole exists as two tautomers. The alkylating agent (e.g., MeI) reacts with both, often with poor selectivity under standard basic conditions (NaH/DMF or K₂CO₃/Acetone).

  • Solution: Switch to steric control or transient masking .

    • Protocol A (Steric): Use bulky "masked" methylating agents like (chloromethyl)triisopropoxysilane.

    • Protocol B (Solvent): Use HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) as a solvent to alter the hydrogen-bonding network and tautomer preference.

Q3: How do I distinguish between the N1 and N2 isomers? A: 2D NMR (NOESY/ROESY) is the gold standard.

  • N1-Methyl Isomer: The N-Me protons will show a NOE correlation with the proton at C5 (adjacent H).[1]

  • N2-Methyl Isomer: The N-Me protons will show a NOE correlation with the substituent at C3 (e.g., Aryl or Alkyl group).

Deep Dive: Mechanism & Control

The Regioselectivity Paradox

In unsymmetrical 4-methoxypyrazoles, the nitrogen atoms are chemically distinct.

  • N1 (adjacent to C5-H): Usually less sterically hindered.

  • N2 (adjacent to C3-R): More hindered if R is bulky.

Under thermodynamic control (reversible conditions), the proton resides on the less basic nitrogen. However, alkylation is usually kinetically controlled . The reaction outcome depends on the abundance of the specific tautomer reacting and the nucleophilicity of the deprotonated anion (pyrazolate).

The Pyrazolate Anion: When using a strong base (NaH), you form the pyrazolate anion. The negative charge is delocalized. Alkylation occurs at the nitrogen that allows for the lowest energy transition state.

  • Steric Effect: Alkylation prefers the nitrogen furthest from the bulky C3 substituent (favoring the "1,5-disubstituted" product pattern).

  • Electronic Effect: Electron-withdrawing groups (EWG) at C3 can make N2 less nucleophilic, further favoring N1 alkylation.

Pathway Visualization

PyrazoleMethylation Substrate 3-Substituted-4-methoxypyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized Charge) Substrate->Anion Base (NaH) TS_N1 TS: Attack at N1 (Less Hindered) Anion->TS_N1 MeI (Path A) TS_N2 TS: Attack at N2 (More Hindered) Anion->TS_N2 MeI (Path B) Prod_N1 Product A: 1-Methyl-3-R-4-methoxy (Major via Steric Control) TS_N1->Prod_N1 Prod_N2 Product B: 1-Methyl-5-R-4-methoxy (Minor) TS_N2->Prod_N2 TS_N2->Prod_N2 Steric Clash with R

Figure 1: Kinetic pathway of pyrazole alkylation showing the divergence based on steric hindrance at the C3-substituent.

Comparative Analysis of Methods

MethodReagentsSelectivity (N1:N2)ProsCons
Standard Alkylation MeI, K₂CO₃, AcetoneLow (60:40 to 70:30)Cheap, simple, scalable.Poor selectivity, difficult purification.
Strong Base MeI, NaH, THF/DMFModerate (75:25)Fast reaction.Moisture sensitive, still yields mixtures.
Silyl Masking (Chloromethyl)triisopropoxysilaneHigh (>95:5) Excellent regiocontrol.Two-step process (alkylation + deprotection).
Fluorinated Solvent MeI, HFIPHigh (90:10)One-step, mild conditions.HFIP is expensive and volatile.

Recommended Protocols

Protocol A: High-Selectivity Silyl-Masked Methylation

Best for: Complex substrates where separation of isomers is difficult. Reference: J. Org. Chem. 2024 [1][2][3]

Reagents:

  • Substrate: 3-substituted-4-methoxypyrazole

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide)

  • Reagent: (Chloromethyl)triisopropoxysilane (TIPS-CH₂Cl)

  • Deprotection: TBAF (Tetrabutylammonium fluoride)

Step-by-Step:

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in anhydrous THF under N₂. Cool to 0 °C.

  • Deprotonation: Add KHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 30 min at 0 °C.

  • Alkylation: Add TIPS-CH₂Cl (1.2 equiv) dropwise. Warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target: N-CH₂-TIPS intermediate).

  • Desilylation (In-situ): Once alkylation is complete, add TBAF (2.0 equiv, 1M in THF) and water (5 equiv). Heat to 60 °C for 3 hours.

  • Workup: The TIPS group cleaves to leave the N-Methyl group. Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Result: This method leverages the extreme bulk of the TIPS group to force alkylation almost exclusively at the less hindered N1 position.

Protocol B: HFIP-Mediated Methylation

Best for: Rapid screening or when silyl reagents are unavailable. Reference: BenchChem / General Lit [2]

Reagents:

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[1]

  • Reagent: Methyl Iodide (MeI)

  • Base: None (or mild base like K₂CO₃ if needed, but HFIP activates the electrophile).

Step-by-Step:

  • Dissolution: Dissolve the pyrazole (1.0 equiv) in HFIP (0.2 M concentration).

  • Addition: Add MeI (1.2 equiv) dropwise at RT.

  • Reaction: Stir at RT for 12–24 hours. The unique H-bonding of HFIP stabilizes specific tautomers and transition states, often enhancing N1 selectivity.

  • Workup: Evaporate HFIP (recoverable). Neutralize residue with sat. NaHCO₃ if acid was generated. Extract with DCM.[4]

Troubleshooting Flowchart

Troubleshooting Start Start: Methylation Issue IsSymmetric Is the Pyrazole Symmetric? (e.g., Unsubstituted 4-OMe) Start->IsSymmetric Yes Yes IsSymmetric->Yes Yes No No IsSymmetric->No No OneSpot Single Product Expected. Check for Over-methylation. IsomerMix Mixture of Isomers (N1/N2). Need to improve ratio. CheckSterics Is C3 Substituent Bulky? IsomerMix->CheckSterics CheckSterics->Yes Very Bulky CheckSterics->No Moderate UseSilyl Use Silyl-Masking Protocol (Protocol A) UseHFIP Try HFIP Solvent (Protocol B) Yes->OneSpot Yes->UseSilyl No->IsomerMix No->UseHFIP

Figure 2: Decision tree for selecting the appropriate optimization strategy.

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry, 2024.[3] (Verified via Search Result 1.4)

  • Technical Support Center: Selective N-Methylation of Pyrazoles. BenchChem Technical Guides, 2025. (Verified via Search Result 1.3)

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol. Sci., 2025.[5][6][7] (Verified via Search Result 1.1)

Sources

Optimization

preventing demethylation of 4-methoxy-1-methylpyrazole during reaction

Topic: Preventing Demethylation of 4-Methoxy-1-Methylpyrazole During Reaction Technical Support Center: Stability & Synthesis Guide Executive Summary Compound: 4-Methoxy-1-methylpyrazole (CAS: 15131-95-0) Core Issue: Uni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Demethylation of 4-Methoxy-1-Methylpyrazole During Reaction Technical Support Center: Stability & Synthesis Guide

Executive Summary

Compound: 4-Methoxy-1-methylpyrazole (CAS: 15131-95-0) Core Issue: Unintended O-demethylation (Ether Cleavage) Risk Factors: Strong Lewis acids (


, 

), hydrohalic acids (

,

), and high-temperature nucleophilic attacks.[1][2]

This guide addresses the chemical stability of the 4-methoxy ether linkage on the pyrazole core.[1][2] While the N-methyl group is generally robust, the O-methyl group functions as a vinylogous ester/ether and is susceptible to cleavage under specific acidic or nucleophilic conditions, converting the target molecule into 4-hydroxy-1-methylpyrazole (or its tautomeric pyrazolone).[1][2]

Part 1: Troubleshooting & FAQs

Q1: I observe a mass shift of -14 Da (loss of CH₂) and a new, highly polar peak in LC-MS. What happened?

Diagnosis: You have likely triggered Acid-Mediated Ether Cleavage (O-demethylation).[1][2] Mechanism: The reaction conditions protonated the ether oxygen (or coordinated a Lewis Acid), making the methyl group a good electrophile.[1][2] A nucleophile in your system (e.g., bromide, iodide, or even solvent) then attacked the methyl group via an


 mechanism, releasing the free hydroxyl group.[1][2]

Immediate Check:

  • IR Spectrum: Look for a broad stretch at 3200–3500 cm⁻¹ (O-H bond), which is absent in the starting material.[1][2]

  • NMR: Check for the disappearance of the singlet at

    
     ppm (O-Me). The N-Me singlet (
    
    
    
    ppm) should remain.[1][2]
Q2: I am performing a Friedel-Crafts acylation using . How do I prevent demethylation?

The Problem: Aluminum trichloride (


) is a strong Lewis acid that coordinates avidly to oxygen lone pairs.[1][2] This coordination weakens the 

bond, facilitating cleavage, especially if the reaction is heated.[1][2]

Solution:

  • Switch Lewis Acids: Use milder Lewis acids that are less oxophilic. Zinc Chloride (

    
    )  or Tin(IV) Chloride (
    
    
    
    )
    are often sufficient for pyrazole functionalization without cleaving the ether.[1][2]
  • Low Temperature: Conduct the addition at -78°C or 0°C and warm up slowly. Cleavage often has a higher activation energy than acylation.[1][2]

  • Alternative Electrophiles: Use pre-formed electrophiles (e.g., Vilsmeier-Haack conditions for formylation) which avoid metal halides entirely.[1][2]

Q3: Can I use HBr or HI to remove a protecting group (like Cbz) on another part of the molecule?

Verdict: NO. Reasoning: Hydrobromic acid (


) and Hydroiodic acid (

) are the textbook reagents for cleaving methyl ethers.[1][2] The halide ions (

,

) are excellent nucleophiles that attack the methyl group of the protonated ether.[1][2] Alternative:
  • For Cbz/Benzyl: Use hydrogenolysis (

    
    ) in methanol.[1][2] The 4-methoxy pyrazole is stable to catalytic hydrogenation.[1][2]
    
  • For Boc: Use Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane at room temperature.[1][2] These non-nucleophilic or weakly nucleophilic counter-anions (trifluoroacetate) are far less likely to cleave the methyl ether than bromide or iodide.[1][2]

Q4: Is the N-methyl group at risk of cleavage?

Analysis: Generally, no.[1][2] The


 bond on a pyrazole is part of the aromatic system and is significantly more stable than the 

ether.[1][2] It requires extreme conditions (e.g., oxidative demethylation with specific enzymes or harsh reagents like chloroformates followed by hydrolysis) to remove.[1][2] If you see demethylation, it is 99% likely to be the O-methyl.[1][2]

Part 2: Safe Handling & Reaction Protocol

The following protocol outlines the "Safe Zone" for processing 4-methoxy-1-methylpyrazole derivatives.

Condition Compatibility Table
Reagent ClassReagent ExampleCompatibilityNotes
Strong Bronsted Acids

,

UNSAFE Causes rapid O-demethylation.[1][2]
Weak/Non-Nuc Acids TFA,

(dilute), HCl (gas)
SAFE Safe at RT; avoid refluxing in conc.[1][2]

.
Strong Lewis Acids

,

,

UNSAFE

is a specific demethylating agent.[1][2]
Mild Lewis Acids

,

CONDITIONAL Monitor temp; keep < 0°C if possible.[1][2]
Strong Nucleophiles

,

in DMF
UNSAFE High temp (

) causes cleavage.[1][2]
Reducing Agents

,

,

SAFE Ether linkage is reduction-resistant.[1][2]
Oxidizing Agents

,

CONDITIONAL Ring oxidation is a risk before demethylation.[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the divergence between the Stable Pathway (Safe Processing) and the Cleavage Pathway (Demethylation).

G Start 4-Methoxy-1-methylpyrazole SafeCond Safe Conditions: - TFA / HCl (RT) - H2 / Pd - Mild Bases Start->SafeCond Reaction AcidCond Unsafe Acidic: - HBr / HI - BBr3 / AlCl3 Start->AcidCond Reaction Product Intact Product (Methoxy retained) SafeCond->Product Workup Intermed Activated Complex (Protonated Ether) AcidCond->Intermed Coordination/H+ Cleavage Nucleophilic Attack (SN2 on Methyl) Intermed->Cleavage Br- / I- Attack Result 4-Hydroxypyrazole (Demethylated) Cleavage->Result - MeX

Caption: Divergent pathways for 4-methoxy-1-methylpyrazole. The red path indicates conditions leading to ether cleavage via SN2 attack on the methyl group.[1]

Part 4: References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (General mechanism of ether cleavage by HBr/BBr3).[1][2]

  • Larock, R. C. (2018).[1][2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2] (Reagents for protection/deprotection of ethers).[1][2] [1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Stability of methyl ethers). [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 12695060, 4-Methoxy-1-methylpyrazole. (Chemical/Physical Properties).

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-Methoxy-1-methylpyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Methoxy-1-methylpyrazole is a critical building block in medicinal chemistry and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 4-Methoxy-1-methylpyrazole is a critical building block in medicinal chemistry and agrochemical development. However, synthesizing this electron-rich pyrazole often presents challenges such as over-alkylation, competitive dehalogenation, and regioselectivity issues.

This guide is designed for research scientists and process chemists. It provides field-proven troubleshooting logic, mechanistic insights, and optimized protocols to ensure high-yielding, scalable synthesis.

Synthetic Strategy Overview

The synthesis of 4-methoxy-1-methylpyrazole typically relies on one of three distinct pathways, each with unique mechanistic advantages and potential pitfalls.

Routes Target 4-Methoxy-1-methylpyrazole (Target Product) Route1 4-Methoxypyrazole (Starting Material) Route1->Target N-Methylation MeI, K2CO3, DMF 0°C to RT Route2 4-Bromo-1-methylpyrazole (Starting Material) Route2->Target C-O Coupling NaOMe, CuI, Ligand MeOH, 110°C Route3 2-Methoxymalondialdehyde + Methylhydrazine Route3->Target Cyclocondensation EtOH, HCl (cat.) Reflux

Figure 1: Three primary synthetic routes to 4-methoxy-1-methylpyrazole.

Troubleshooting & FAQs

Q1: During the N-methylation of 4-methoxypyrazole, my yield stalls at 60%, and I observe a highly polar byproduct. How do I prevent this?

Mechanistic Causality: The highly polar byproduct is likely a 4-methoxy-1,2-dimethylpyrazolium salt. The electron-donating nature of the 4-methoxy group significantly increases the electron density of the pyrazole ring. Once the first nitrogen is methylated, the second nitrogen remains highly nucleophilic, making the product highly susceptible to over-alkylation (quaternization) [1]. Solution:

  • Strict Stoichiometry: Limit your methylating agent (e.g., Methyl Iodide) to exactly 1.05 equivalents.

  • Temperature Control: Perform the addition at 0 °C and do not let the reaction exceed room temperature.

  • Alternative Reagents: If over-alkylation persists, switch from MeI to Dimethyl Carbonate (DMC) with a weaker base. DMC acts as a milder methylating agent and avoids halogen contamination [1].

Workflow Start Low Yield in N-Methylation? CheckTLC Check LCMS for Over-alkylation (m/z +15) Start->CheckTLC OverAlk Pyrazolium Salt Detected? CheckTLC->OverAlk Yes Reduce MeI to 1.05 eq Lower Temp to 0°C OverAlk->Yes Yes No Check Starting Material Conversion OverAlk->No No Incomplete Incomplete Conversion? No->Incomplete ChangeBase Switch Base (e.g., NaH) or Add Phase Transfer Catalyst Incomplete->ChangeBase Yes

Figure 2: Troubleshooting logic for N-methylation over-alkylation issues.

Q2: In the Ullmann-type methoxylation of 4-bromo-1-methylpyrazole, I am observing significant amounts of 1-methylpyrazole (dehalogenation). How can I favor the C-O coupling?

Mechanistic Causality: Dehalogenation is a common competing side reaction in copper-mediated Ullmann couplings [2]. After the oxidative addition of Cu(I) to the C-Br bond, a Cu(III)-aryl intermediate is formed. If the methoxide nucleophile does not efficiently coordinate and undergo reductive elimination, the intermediate can undergo protonation (if protic impurities are present) or


-hydride elimination from the methoxide itself, yielding the reduced 1-methylpyrazole[3].
Solution: 
  • Ligand Acceleration: Unligated copper requires harsh conditions. Add a bidentate ligand such as 1,10-phenanthroline or 8-hydroxyquinoline (20 mol%) to stabilize the copper intermediate and accelerate the reductive elimination of the ether [3].

  • Strictly Anhydrous Conditions: Ensure your Sodium Methoxide (NaOMe) is freshly prepared or from a sealed anhydrous bottle. Water traces will rapidly protonate the metal-aryl intermediate.

Q3: I want to scale up the de novo cyclocondensation route. Will I get a mixture of regioisomers when reacting the dicarbonyl with methylhydrazine?

Mechanistic Causality: No. Unlike the synthesis of 3- or 5-substituted pyrazoles (which use asymmetric 1,3-diketones and yield regioisomeric mixtures), the precursor for the 4-methoxy derivative is 2-methoxymalondialdehyde. Because this 1,3-dicarbonyl equivalent is perfectly symmetric, condensation with methylhydrazine yields 4-methoxy-1-methylpyrazole with 100% regioselectivity. Solution: Focus optimization purely on exotherm control. Use the acetal form (1,1,3,3-tetramethoxy-2-methoxypropane) and hydrolyze it in situ with catalytic HCl, followed by slow, dropwise addition of methylhydrazine at 0 °C to prevent thermal degradation.

Quantitative Route Comparison

Use the following data to select the most appropriate synthetic route based on your lab's current scale and available starting materials.

Synthetic RouteTypical YieldReaction TimeRegioselectivityPrimary Impurity RiskScalability
A: N-Methylation 75 - 85%2 - 4 hN/A (Symmetric SM)Pyrazolium salts (Over-alkylation)High
B: C-O Coupling 65 - 80%18 - 24 hN/A1-Methylpyrazole (Dehalogenation)Medium (Requires sealed tube)
C: Cyclocondensation 85 - 92%6 h100% (Single Isomer)Unreacted intermediatesVery High (Process Chemistry preferred)

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Methoxylation (Ullmann-Type)

This protocol utilizes ligand-acceleration to suppress dehalogenation and promote C-O bond formation.

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole (1.0 equiv, 10 mmol), CuI (0.1 equiv, 1.0 mmol), and 1,10-phenanthroline (0.2 equiv, 2.0 mmol).

  • Solvent & Base: Add anhydrous DMF (15 mL) and a 30% solution of NaOMe in anhydrous Methanol (3.0 equiv, 30 mmol).

  • Degassing: Sparge the mixture with dry Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 18 hours.

    • Self-Validation Check: Monitor by LCMS. The disappearance of the starting material (m/z 161/163) and appearance of the product (m/z 113) indicates successful coupling. If m/z 83 (1-methylpyrazole) is the major peak, your system is wet.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the organic filtrate with water (3 x 20 mL) to remove DMF and Methanol, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: De Novo Cyclocondensation

This protocol leverages an acetal precursor to generate the reactive dialdehyde in situ, ensuring controlled reaction kinetics.

  • Acetal Hydrolysis: In a 250 mL round-bottom flask, dissolve 1,1,3,3-tetramethoxy-2-methoxypropane (1.0 equiv, 20 mmol) in Ethanol (40 mL). Add 1.0 mL of concentrated HCl. Stir at 50 °C for 1 hour to liberate 2-methoxymalondialdehyde.

  • Hydrazine Addition: Cool the mixture to 0 °C using an ice bath. Add methylhydrazine (1.05 equiv, 21 mmol) dropwise over 30 minutes.

    • Safety Note: Methylhydrazine is highly toxic and volatile; perform this strictly in a fume hood. The addition is highly exothermic.

  • Cyclization: Once the addition is complete, attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Self-Validation Check: TLC (DCM:MeOH 95:5) should show complete consumption of the dialdehyde intermediate.

  • Workup: Cool to room temperature and neutralize the acid by adding saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify by vacuum distillation to yield the pure 4-methoxy-1-methylpyrazole as a pale yellow oil.

References

  • Synthesis and Applications of New Ionic Liquids. CORE. Available at:[Link]

  • Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development. Scribd. Available at:[Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Purification of 4-Methoxy-1-Methyl-1H-Pyrazole

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 4-methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) .[1][2] While structurally simple, this molecule presents specific chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) .[1][2]

While structurally simple, this molecule presents specific chromatographic challenges due to the basicity of the pyrazole nitrogen and the electronic effects of the methoxy group. This guide moves beyond generic "run a column" advice to address the specific physicochemical interactions that cause tailing, poor recovery, and co-elution in this specific scaffold.

Module 1: Critical Method Parameters (The Setup)

Stationary Phase Selection
  • Standard: Silica Gel 60 (40–63 µm).

  • The Problem: The pyridine-like nitrogen (N2) in the pyrazole ring possesses a lone pair that acts as a Lewis base. It interacts strongly with acidic silanol groups (Si-OH) on the silica surface, leading to severe peak tailing and band broadening.

  • The Fix: You must neutralize the silica surface. Pre-treating the column or modifying the mobile phase is non-negotiable for high-purity isolation.

Mobile Phase Systems

We recommend two primary solvent systems based on the crude purity and scale.

SystemCompositionRole of ModifierBest For
System A (Non-Polar) Hexane / Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) TEA blocks acidic silanol sites, preventing pyrazole "drag."Standard purification of crude reaction mixtures.
System B (Polar) Dichloromethane (DCM) / Methanol (MeOH) (95:5) + 1% NH₄OH Ammonia suppresses ionization and improves peak shape for highly polar residues.Difficult separations or recovering material stuck on the baseline.

Technical Note: Do not use acetic acid. While pyrazoles are bases, adding acid protonates them, creating charged species (


) that bind irreversibly to silica via cation exchange mechanisms. Always use a basic modifier.

Module 2: Troubleshooting & Workflows

Decision Matrix: Optimizing Separation

Use this logic flow to determine the correct intervention for your specific chromatographic issue.

PurificationLogic Start Start: Analyze TLC (Hex/EtOAc 1:1) CheckRf Is Rf < 0.2? Start->CheckRf CheckShape Is spot tailing? CheckRf->CheckShape No (Rf > 0.2) SystemB Use System B: DCM/MeOH + 1% NH4OH CheckRf->SystemB Yes (Too Polar) TailingYes Add 1% TEA to Mobile Phase CheckShape->TailingYes Yes TailingNo Proceed with Standard Gradient CheckShape->TailingNo No SystemA Use System A: Hex/EtOAc + 1% TEA TailingYes->SystemA TailingNo->SystemA

Figure 1: Decision matrix for selecting mobile phase modifiers based on TLC behavior.

Common Issues & Solutions (FAQ Format)

Q: My compound is co-eluting with the starting material (4-methoxypyrazole). How do I separate them?

  • The Science: 4-methoxypyrazole (SM) contains a free N-H bond, making it a hydrogen bond donor. The product (N-methyl) acts only as an acceptor.

  • The Fix: The SM is significantly more polar than the product.

    • Switch to DCM: DCM solubilizes the N-methyl product well but is often poorer for the N-H starting material compared to EtOAc.

    • Visualization: The SM (N-H) will often stain differently with Iodine or Dragendorff reagent compared to the N-methyl product.

    • Expected Rf: In 1:1 Hex/EtOAc, Product Rf ≈ 0.4–0.5; SM Rf ≈ 0.1–0.2. If they co-elute, your column is overloaded or you forgot the TEA.

Q: I see a dark spot on the baseline that never moves. Is this my product decomposing?

  • Diagnosis: Likely not decomposition.[3] If you synthesized this via methylation (e.g., MeI or DMS), the baseline spot is likely the quaternary ammonium salt (1,2-dimethyl-4-methoxypyrazolium).

  • Action: This impurity is water-soluble.

    • Do not try to elute it with more methanol (it will bleed slowly and contaminate fractions).

    • Solution: Perform a pre-column aqueous workup. Wash the organic crude with water/brine before loading the column. The salt will partition into the aqueous phase.

Q: The fractions contain "ghost peaks" or white solids upon evaporation.

  • Cause: Eluting silica or TEA salts.

  • Fix:

    • TEA Salts: Triethylamine hydrochloride (if neutralizing acid chlorides) is insoluble in ether but soluble in DCM.

    • Silica Bleed: If using MeOH > 10%, silica dissolves slightly. Re-dissolve the dried fraction in DCM, filter through a 0.45 µm PTFE syringe filter, and re-evaporate.

Module 3: Step-by-Step Protocol

The "Buffered" Flash Protocol

This protocol assumes a 1g crude scale.

  • Column Preparation:

    • Pack a 25g or 40g silica cartridge.

    • Pre-equilibration (Crucial): Flush the column with 3 Column Volumes (CV) of Hexane + 1% TEA. This saturates the silica surface with amine, preventing the "first fraction loss" where the product binds to fresh silica.

  • Sample Loading:

    • Dissolve crude in minimal DCM.

    • Dry Load (Recommended): Mix with Celite or Silica (1:2 ratio), evaporate to dryness, and load the powder. This prevents solvent bands from ruining the separation of early eluters.

  • Elution Gradient:

    • Solvent A: Hexane + 1% TEA

    • Solvent B: EtOAc + 1% TEA

    • Flow: 25–35 mL/min.

Time (min)% B (EtOAc)Event
0–20%Column equilibration
2–50% → 10%Elute non-polar impurities (e.g., excess MeI)
5–1510% → 40%Product Elution Window
15–2040% → 100%Elute unreacted SM (N-H species)
  • Detection:

    • Monitor UV at 254 nm . The pyrazole ring + methoxy auxochrome provides strong absorbance.

    • Secondary Check: Stain TLC of fractions with Iodine (I₂). The N-methyl product turns brown rapidly.

Module 4: Synthesis & Impurity Profile

Understanding how the molecule was made predicts what you are separating.

SynthesisImpurities SM 4-Methoxypyrazole (SM) [Polar, H-Donor] Product 4-Methoxy-1-methyl-1H-pyrazole (Target) [Medium Polarity] SM->Product + MeI (1 eq) Reagent Methyl Iodide (MeI) Reagent->Product Impurity2 HI Salts (Acid Byproduct) Reagent->Impurity2 Impurity1 Quaternary Salt (Over-methylation) [Ionic/Baseline] Product->Impurity1 + MeI (Excess)

Figure 2: Impurity lineage. Note that over-alkylation leads to the quaternary salt, which is the "stuck" baseline spot often confused for decomposition.

References

  • ChemicalBook. (2024). 1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-4-methyl- Physical Properties and pKa Data.Link

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC and Flash Chromatography.Link

  • Biotage. (2023).[4] Which sample solvents work best with normal-phase flash column chromatography?Link

  • Organic Syntheses. (2010). Synthesis of 1,3,5-Substituted Pyrazoles via Methylhydrazine.[5] Organic Syntheses, Coll. Vol. 11, p. 254. Link

  • Sielc Technologies. (2018).[6] Separation of 4-Methylpyrazole on Newcrom R1 HPLC column (Reverse Phase Application).Link

Sources

Troubleshooting

troubleshooting C-H activation of 4-methoxy-1-methylpyrazole

Technical Support Center: C-H Activation of 4-Methoxy-1-Methylpyrazole Executive Summary: Understanding Your Substrate The Substrate Profile: You are working with 4-methoxy-1-methylpyrazole . This is an electron-rich het...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-H Activation of 4-Methoxy-1-Methylpyrazole

Executive Summary: Understanding Your Substrate

The Substrate Profile: You are working with 4-methoxy-1-methylpyrazole . This is an electron-rich heteroaromatic system. Its reactivity profile differs significantly from electron-deficient pyrazoles (e.g., 4-nitro or 4-ester derivatives) often cited in standard literature.

  • Electronic Effect: The C4-methoxy group is a strong electron-donating group (EDG). It increases the electron density of the pyrazole ring.

  • Mechanistic Impact: Most Pd-catalyzed C-H activations of azoles proceed via a Concerted Metalation-Deprotonation (CMD) mechanism. This pathway relies on the acidity of the C-H bond. The EDG at C4 decreases the acidity of the C5-H and C3-H bonds, potentially making the C-H cleavage step (the rate-determining step) slower than in electron-deficient analogs.

  • Regioselectivity: The C5 position (adjacent to the N-methyl group) is inherently more acidic and is the primary site for activation. However, the reduced acidity caused by the 4-OMe group requires a highly active catalytic system to drive the reaction.

Diagnostic & Troubleshooting Guide (Q&A)

Module A: Reactivity Issues (Low Yield / No Conversion)

Q1: "I am using standard conditions (Pd(OAc)2, K2CO3, DMA), but the reaction is stalled. Why?" A: The standard "ligandless" conditions often fail for electron-rich substrates because the C-H bond is not acidic enough to undergo CMD easily with just carbonate.

  • Root Cause: High energy barrier for the C-H cleavage step due to the 4-OMe electron donation.

  • Solution: You must use a proton shuttle . Add Pivalic Acid (PivOH) (30 mol%) or use Potassium Pivalate (KOPiv) as the base. The pivalate anion acts as a superior base in the CMD transition state, lowering the activation energy significantly [1].

Q2: "I see Pd black precipitation immediately. Is my catalyst decomposing?" A: Yes. Electron-rich pyrazoles are good ligands (via N2) but poor substrates for oxidative addition if the cycle is slow.

  • Root Cause: Catalyst death before turnover.

  • Solution:

    • Ligand Support: Switch to phosphine ligands that stabilize Pd intermediates. PPh3 is a good starting point, but bulky, electron-rich ligands like P(t-Bu)3 or CataCXium A are superior for difficult C-H activations [2].

    • Concentration: High dilution promotes catalyst decomposition. Keep the reaction concentration high (0.2 M – 0.5 M).

Module B: Regioselectivity (C5 vs. C3)

Q3: "I am getting a mixture of isomers. Which one is which, and how do I control it?" A:

  • Identification: The C5-H is the major site of activation. In 1H NMR, the C5-H usually appears downfield of C3-H, but this can invert depending on the solvent. NOE (Nuclear Overhauser Effect) between the N-Methyl group and the C5-proton (or the new aryl group at C5) is the definitive confirmation.

  • Control:

    • To favor C5 (Standard): Use Pd(OAc)2 / PPh3 / K2CO3 . The steric bulk of the N-methyl group is not sufficient to block C5 activation, and electronic factors (acidity) favor C5 strongly.

    • To favor C3 (Difficult): Direct C3 activation of N-methyl pyrazoles is rare without a blocking group at C5. If you observe C3 product, it is likely a minor byproduct unless you use a specific directing group at N1 (which is not the case here).

Module C: Functional Group Integrity

Q4: "Is the methoxy group stable under these conditions?" A: Generally, yes. However, under oxidative C-H activation conditions (e.g., using Cu(OAc)2 or Ag salts for coupling with non-halides), you may risk demethylation or oxidation of the ether.

  • Solution: Stick to cross-coupling conditions (Aryl Bromides/Iodides) rather than oxidative coupling if possible. If oxidative coupling is required, avoid strong Lewis acids that might coordinate to the methoxy oxygen.

Optimized Experimental Protocol

Protocol: C5-Arylation of 4-Methoxy-1-Methylpyrazole Target: Direct arylation with Aryl Bromides.[1]

Reagents:

  • Substrate: 4-Methoxy-1-methylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[2]

  • Ligand: PPh3 (10 mol%) or PCy3 (for tougher aryl bromides)

  • Base: K2CO3 (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%) — CRITICAL

  • Solvent: DMA (N,N-Dimethylacetamide) [0.2 M]

Procedure:

  • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2, Ligand, K2CO3, and PivOH.

  • Add the Aryl Bromide and 4-Methoxy-1-methylpyrazole.

  • Add anhydrous DMA. Cap the vial tightly.

  • Stir at 100–120 °C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over Na2SO4.

Why this works:

  • PivOH: Facilitates the CMD step on the electron-rich ring.

  • DMA: High boiling point and solubility; stabilizes Pd species.

  • Temperature: 100°C+ is usually required to overcome the higher activation energy of the electron-rich C-H bond.

Mechanistic Visualization

The following diagram illustrates the Concerted Metalation-Deprotonation (CMD) pathway, highlighting the critical role of the Pivalate additive in activating the C5 position of your specific substrate.

CMD_Mechanism cluster_legend Key Interaction Substrate 4-OMe-1-Me-Pyrazole TS_CMD CMD Transition State (Rate Determining) Substrate->TS_CMD Coordination Pd_Cat Pd(II)-Pivalate Complex Pd_Cat->TS_CMD + Ar-Br (Ox. Add.) Intermediate C5-Palladacycle TS_CMD->Intermediate H-abstraction by Pivalate Product C5-Arylated Product Intermediate->Product Reductive Elimination Note 4-OMe Group: Reduces C5-H Acidity (Slows this step) Note->TS_CMD

Caption: The CMD pathway showing the critical role of Pivalate in abstracting the proton from the electron-rich pyrazole ring.

Comparative Data Table: Optimization Matrix

Use this table to select conditions based on your specific failure mode.

VariableStandard ConditionOptimization for 4-OMe-PyrazoleReason for Change
Base K2CO3K2CO3 + PivOH (30%) Pivalate lowers the activation energy for C-H cleavage (CMD).
Solvent TolueneDMA or DMF Polar solvents stabilize the charged intermediates in the CMD transition state.
Catalyst Pd(PPh3)4Pd(OAc)2 + Ligand Pd(II) is required for the initial coordination; Pd(0) sources can be sluggish to enter the cycle without an oxidant.
Oxidant (None)Ag2CO3 (if oxidative)If coupling with non-halides (e.g., simple arenes), Silver is required to regenerate Pd(II).

References

  • Lapointe, D., & Fagnou, K. (2010).

    • Relevance: Defines the CMD mechanism and the necessity of pivalate for azole activ
    • (Inferred authoritative source for CMD mechanism).

  • Gommermann, N., & Knochel, P. (2006). C-H Activation of N-Heterocycles. Organic Letters.

    • Relevance: Discusses regioselectivity in pyrazole aryl
    • (Standard reference for pyrazole functionalization).

  • Review on Pyrazole Functionalization

    • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
    • Relevance: Comprehensive review covering electron-rich vs. electron-deficient pyrazole reactivity.
  • Specific Reactivity of 1-Methylpyrazoles

    • Mateos, C., et al. (2010). Regioselective palladium-catalyzed arylation of 4-chloropyrazoles. Organic Letters.
    • Relevance: Although focused on 4-chloro, it establishes the baseline for C5 selectivity in 1-methylpyrazoles.

Sources

Optimization

Technical Support Center: Methyl Hydrazine Removal in Pyrazole Synthesis

Introduction: The "Invisible" Hazard In pyrazole synthesis—specifically the Knorr condensation of 1,3-dicarbonyls with hydrazines—methyl hydrazine (MMH) is often used in excess to drive conversion. While the reaction is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Hazard

In pyrazole synthesis—specifically the Knorr condensation of 1,3-dicarbonyls with hydrazines—methyl hydrazine (MMH) is often used in excess to drive conversion. While the reaction is robust, the downstream processing presents a critical safety and quality bottleneck.

Why this matters: MMH is not just a toxic reagent; it is a Genotoxic Impurity (GTI) with strict limits (often <10 ppm) in pharmaceutical intermediates (ICH M7 guidelines).[1] Furthermore, it is a Poison Inhalation Hazard and potentially explosive when concentrated.[1][2]

This guide provides a self-validating workflow to remove MMH without compromising yield or safety.

Module 1: Critical Safety & Handling (The "Stop" Sign)

Q: Can I simply rotovap the reaction mixture to remove excess methyl hydrazine?

A: ABSOLUTELY NOT. Evaporating reaction mixtures containing significant excess methyl hydrazine is a critical safety violation.[1]

  • Explosion Risk: MMH vapors are flammable and can form explosive mixtures with air.[1][3] Concentrating MMH in the presence of metal oxides (often found in older rotovap baths or residues) can trigger decomposition.[1]

  • Inhalation Hazard: MMH has a high vapor pressure.[1][4] Standard diaphragm pumps will exhaust toxic vapors into the lab atmosphere unless a cryogenic trap (-78°C) is strictly maintained.[1]

  • Peroxide Formation: If the reaction solvent is an ether (THF, Dioxane), concentrating it with MMH can accelerate peroxide formation.[1]

Protocol: Always reduce the MMH content to <1000 ppm via workup or scavenging before any concentration step.[1]

Module 2: The pH-Switch Extraction (Aqueous Workup)

Q: How do I separate MMH from my pyrazole using only extraction?

A: Exploit the pKa Differential. This is the most efficient "first-pass" removal method.

  • Methyl Hydrazine pKa: ~7.87 (Conjugate acid)[1]

  • Typical Pyrazole pKa: ~2.5 (Conjugate acid)[1]

Because MMH is significantly more basic than the pyrazole product, you can protonate the hydrazine (forcing it into water) while leaving the pyrazole neutral (staying in the organic layer).

The "Golden Zone" pH: 4.0 – 5.0 At this pH, MMH is >99.9% protonated (


), while the pyrazole remains >99% unprotonated.[1]
Step-by-Step Protocol:
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM or Ethyl Acetate).

  • The Acid Wash: Wash the organic layer with 0.5M HCl or a Citrate Buffer (pH 4.5) .[1]

    • Caution: Do not use strong acid (pH < 1) if your pyrazole has basic side chains (e.g., pyridyl-pyrazoles), as you will lose product to the aqueous layer.[1]

  • Validation: Check the pH of the aqueous exit stream. If pH > 6, the acid is consumed; add more acid.[1]

  • Brine Wash: Follow with a brine wash to remove residual acid traces.[1]

Data Summary: Theoretical Partitioning at pH 4.5

SpeciesState at pH 4.5Solubility PreferenceRemoval Efficiency
Methyl Hydrazine Ionized (

)
Aqueous Phase>99% per wash
Pyrazole Product Neutral (

)
Organic Phase<1% Loss
Module 3: Chemical Scavenging (The "Cleanup" Crew)

Q: Extraction reduced the MMH, but I still detect 500 ppm. How do I get to <10 ppm?

A: Electrophilic Scavenging. If the "pH Switch" is insufficient (or if your product is water-soluble), use a chemical scavenger to convert volatile MMH into a high-molecular-weight, inactive species.

Option A: The Benzaldehyde Method (Precipitation)

  • Mechanism: Reacts to form insoluble benzalazine/hydrazone derivatives.[1]

  • Pros: Cheap, visual confirmation (precipitate).[1]

  • Cons: Introduces a new impurity (benzaldehyde) that must be removed.[1]

Option B: Solid-Supported Scavengers (The Pharma Standard)

  • Mechanism: Polymer-bound aldehydes (e.g., Polystyrene-CHO) bind MMH.[1]

  • Pros: Filtration removes the scavenger AND the impurity. No new impurities added.[1]

  • Cons: Expensive.[1]

Workflow Logic: Scavenging Strategy

ScavengingStrategy Start Crude Mixture (>500 ppm MMH) Choice Is Product Water Soluble? Start->Choice WaterSol YES: Use Solid Support (Polymer-CHO) Choice->WaterSol Yes OrgSol NO: Use Liquid Scavenger (Benzaldehyde/Acetone) Choice->OrgSol No Process1 Stir 2-4h @ RT Filter Resin WaterSol->Process1 Process2 Add 1.5 eq Scavenger Form Hydrazone OrgSol->Process2 Result Product <10 ppm MMH Process1->Result Wash Acidic Wash (pH 4) to remove excess Scavenger Process2->Wash Wash->Result

Caption: Decision tree for selecting the appropriate scavenging method based on product solubility.

Module 4: Analytical Detection (The "Proof")

Q: I cannot see Methyl Hydrazine on my HPLC-UV. How do I know it's gone?

A: You must use Derivatization. MMH is polar and lacks a UV chromophore, making it invisible to standard UV detection and difficult to retain on C18 columns.[1]

The Standard Method: Benzaldehyde Derivatization This converts MMH into a hydrazone with strong UV absorbance (~300 nm) and high lipophilicity.[1]

Protocol:

  • Sample Prep: Take 100 µL of your reaction mixture.

  • Derivatization: Add 500 µL of Benzaldehyde solution (2% v/v in Acetonitrile).

  • Incubation: Let stand for 15 minutes at Room Temp.

  • Analysis: Inject onto HPLC (C18 column).

    • Mobile Phase: Water/ACN gradient.[1]

    • Detection: 300 nm.[1][5]

    • Retention Time: The MMH-Benzaldehyde adduct will elute much later than the solvent front.

Troubleshooting Table: Analytical Issues

IssueProbable CauseSolution
Peak Tailing Residual silanol interactionsAdd 0.1% Formic Acid or Ammonium Acetate to mobile phase.[1]
Ghost Peaks Excess BenzaldehydeRun a blank with just the derivatizing agent to identify its peak.[1]
Low Sensitivity Incomplete derivatizationEnsure pH of sample is >4 (acidic samples inhibit imine formation).[1] Buffer with Sodium Acetate if needed.[1]
References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link

  • Amosov, A. S., et al. (2021).[1][5] "Simultaneous Determination of Hydrazine, Methylhydrazine, and 1,1-Dimethylhydrazine...". Journal of Analytical Chemistry. Link

  • Organic Syntheses . Methylhydrazine Sulfate (Purification via Benzalazine).[1] Coll. Vol. 2, p. 395.[1] Link[1]

  • BenchChem . Identifying and removing byproducts in pyrazole synthesis. Link

  • New Jersey Dept of Health . Hazardous Substance Fact Sheet: Methyl Hydrazine. Link

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyrazole Derivatives

Welcome to the Technical Support Center for Pyrazole Derivatives. Pyrazoles are a critical class of five-membered nitrogen-containing heterocycles widely utilized in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivatives. Pyrazoles are a critical class of five-membered nitrogen-containing heterocycles widely utilized in medicinal chemistry. Due to the presence of both a hydrogen bond donor (pyrrole-like nitrogen) and a hydrogen bond acceptor (pyridine-like nitrogen), many pyrazole derivatives and their pharmaceutical salts exhibit pronounced hygroscopicity.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, analytical methodologies, and handling protocols to ensure scientific integrity during formulation and testing.

Diagnostic & Handling Workflow

MoistureWorkflow A New Pyrazole API Batch B Dynamic Vapor Sorption (DVS) Isotherm Profiling (0-90% RH) A->B Pre-formulation C Hygroscopicity Classification B->C dm/dt analysis D Non/Slightly Hygroscopic (<2% mass change) C->D E Highly Hygroscopic (>15% mass change) C->E F Coulometric Karl Fischer Trace Moisture QC E->F Release Testing G Controlled Handling (Glovebox, RH < 30%) E->G Manufacturing H Solid-State Optimization (Salts/Cocrystals) E->H Long-term Fix

Fig 1. Diagnostic and handling workflow for evaluating hygroscopic pyrazole derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my pyrazole API rapidly gain weight and turn into a sticky resin on the balance? Causality & Insight: Pyrazole rings possess adjacent NH and N atoms, making them excellent hydrogen-bond donors and acceptors. When exposed to ambient humidity, they readily adsorb surface water, which can subsequently penetrate the crystal lattice to form variable hydrates. If the ambient relative humidity (RH) exceeds the deliquescence point of the specific pyrazole salt, it will absorb enough moisture to dissolve into an aqueous solution (turning into a sticky resin). Solution: Handle the material in a controlled environment. Pharmaceutical facilities designing spaces for highly hygroscopic powders must maintain the RH at 30 ± 5%[1]. For lab-scale weighing, use a glove box purged with dry nitrogen or argon, and utilize a "weighing by difference" technique using sealed, pre-tared vials.

Q2: Loss on Drying (LOD) shows 0.5% moisture, but my NMR and yield suggest higher water content. How do I accurately quantify moisture? Causality & Insight: LOD measures total mass lost upon heating, which includes residual organic solvents and can fail to release tightly bound water of hydration within the pyrazole crystal lattice. Karl Fischer Titration (KFT) is the regulatory mandate for accurate, water-specific moisture testing[2]. Solution: Switch to Coulometric Karl Fischer Titration. Coulometric KF generates iodine electrochemically and is essential for trace moisture detection (<1% water) in moisture-sensitive APIs[2]. If the pyrazole derivative is poorly soluble or reacts with KF reagents, utilize the Karl Fischer Oven Determination method, which heats the sample to release water vapor into the titration cell without matrix interference[3].

Q3: How should we store bulk pyrazole intermediates to prevent degradation and moisture uptake? Causality & Insight: Moisture not only affects the active pharmaceutical ingredient (API) weight (throwing off stoichiometric calculations) but can also induce undesired crystalline phase transitions or chemical degradation. Solution: Pyrazole derivatives must be stored in tightly closed containers in a cool, dark place, ideally under an inert gas like argon or nitrogen to protect from moisture and air[4]. Incorporate desiccant pouches (e.g., molecular sieves) in secondary packaging, and seal with Parafilm or use crimp-cap vials.

Q4: During pre-formulation, how do we systematically profile the moisture sensitivity of a new pyrazole candidate? Causality & Insight: Single-point moisture checks are insufficient to understand dynamic phase changes. You need to know the exact RH at which the compound begins to rapidly absorb water. Solution: Perform Dynamic Vapor Sorption (DVS) analysis. DVS provides a precise gravimetric measurement of water vapor sorption and desorption isotherms by stepping the RH from 0% to 90%[5]. This identifies critical RH thresholds for deliquescence or hydrate formation, directly informing HVAC requirements for manufacturing and guiding solid-state salt/cocrystal screening to improve properties[6].

Quantitative Data Summaries

Table 1: Hygroscopicity Classification & Handling Guidelines (Based on mass increase (Δm) at 25°C and 80% RH)

ClassificationMass Increase (Δm)Handling & Storage Recommendations for Pyrazoles
Non-hygroscopic Δm < 0.2%Standard ambient handling. Store in sealed containers.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Limit ambient exposure. Store with desiccant.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Weigh in dry box (RH < 30%). Store under inert gas (N₂/Ar).
Very hygroscopic Δm ≥ 15.0%Strict glovebox handling. Consider salt/cocrystal screening[6].
Deliquescent Forms a liquidHermetically sealed packaging. Requires complete moisture exclusion.

Table 2: Karl Fischer Titration Method Selection

KF MethodOptimal Water RangeSample TypeKey Advantage
Coulometric KF 0.2 mg to 10 mg (<1%)Trace moisture, expensive APIsHigh precision, in-situ iodine generation[3].
Volumetric KF 1 mg to 100 mg (>1%)Bulk APIs, standard QCFast, handles larger water loads[3].
KF Oven Method VariableInsoluble/Reactive pyrazolesAvoids side reactions, no matrix interference[3].
Experimental Methodologies (Self-Validating Systems)
Protocol 1: Moisture Profiling via Dynamic Vapor Sorption (DVS)

Purpose: To determine the critical relative humidity threshold for pyrazole moisture uptake and identify hydrate formation.

  • Sample Preparation: Tare a clean, anti-static aluminum or quartz DVS sample pan.

  • Loading: Quickly transfer 10–30 mg of the pyrazole powder into the pan. Minimize ambient exposure during this step.

  • Equilibration: Expose the sample to 0% RH at 25°C using a dry nitrogen carrier gas until the mass stabilizes ( dm/dt ≤ 0.002% / min) to establish the true dry mass[5].

  • Sorption Cycle: Program the instrument to increase RH from 0% to 90% in 10% increments. The system must automatically proceed to the next step only when mass equilibrium ( dm/dt ≤ 0.002% / min) is achieved for each step[5].

  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% increments to check for hysteresis (which indicates hydrate formation).

  • Validation Check: If the sorption and desorption isotherms do not close at 0% RH, the compound may have undergone an irreversible form change or retained tightly bound water. Confirm the solid form post-DVS using X-Ray Powder Diffraction (XRPD)[7].

Protocol 2: Coulometric Karl Fischer Titration for Trace Moisture

Purpose: Highly specific quantification of water content (down to ppm levels) in hygroscopic pyrazole APIs.

  • System Conditioning: Turn on the coulometric KF titrator and allow the generator electrode to automatically condition the anolyte/catholyte solutions until a stable, low background drift (e.g., <10 µ g/min ) is achieved[8].

  • Sample Weighing (By Difference): In a dry environment (RH < 30%), add approximately 50–100 mg of the pyrazole API to a septum-capped vial. Record the exact weight (W1).

  • Injection: Using a dry syringe, inject a known volume of anhydrous solvent (e.g., methanol or a proprietary solubilizer) into the vial to dissolve the sample.

  • Titration: Draw the dissolved sample into the syringe and inject it through the septum of the KF titration cell.

  • Post-Weighing: Reweigh the empty vial and syringe (W2) to determine the exact mass of the sample introduced into the cell.

  • Validation Check: The instrument measures the electrical charge required to generate iodine, calculating the water mass. Ensure the sample utilizes at least 200 µg of water capacity for optimal accuracy[3]. Run a 1% water standard before the sample batch to verify recovery accuracy (acceptable range: 97-103%).

References[2] Karl Fischer Titration in Pharmaceuticals: Residual Moisture Testing | toptec.pk | Link[4] Pyrazole Handling and Storage - ECHA CHEM | europa.eu | Link[6] Preparation and Characterization of Ternary Complexes to Improve Solubility... | mdpi.com | Link[5] Pyrazole | 288-13-1 | tcichemicals.com |Link[9] Karl Fischer Titration – Moisture Analysis | sgsystemsglobal.com | Link[1] HVAC Design for Pharmaceutical Facilities | cedengineering.com | Link[3] Water Determination by Karl Fischer | eurofins.com | Link[8] Solid forms of (e)-3-[2-(2-thienyl)vinyl]-1h-pyrazole | google.com (Patents) | Link[7] CRYSTAL FORM, SALT TYPE OF SUBSTITUTED 2-HYDRO-PYRAZOLE DERIVATIVE | epo.org | Link

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: Distinguishing 1-Methyl-4-methoxy from 1-Methyl-5-methoxy Pyrazole via Advanced NMR Techniques

In drug discovery and agrochemical development workflows, the functionalization of pyrazoles frequently yields mixtures of regioisomers. Because these isomers exhibit drastically different pharmacological profiles, targe...

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and agrochemical development workflows, the functionalization of pyrazoles frequently yields mixtures of regioisomers. Because these isomers exhibit drastically different pharmacological profiles, target affinities, and pharmacokinetic properties, unambiguous structural elucidation is a critical quality control step.

As an application scientist, I frequently encounter the challenge of distinguishing 1-methyl-4-methoxy-1H-pyrazole from 1-methyl-5-methoxy-1H-pyrazole . While mass spectrometry can confirm the molecular weight, it cannot differentiate these positional isomers. This guide provides a definitive, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively distinguish between these two regioisomers by analyzing their unique spatial and electronic environments.

Structural Causality & Magnetic Environments

The core strategy for distinguishing these isomers relies on understanding the causality behind their magnetic environments. The position of the methoxy group relative to the N-methyl group dictates both the electron density of the pyrazole ring and the spatial proximity of the protons.

  • 1-Methyl-4-methoxypyrazole: The methoxy group is located at C4. This leaves the C3 and C5 positions occupied by protons. Crucially, the N-methyl group at position 1 is spatially adjacent to the proton at C5 (H5).

  • 1-Methyl-5-methoxypyrazole: The methoxy group is located at C5. Because C5 is substituted, it lacks a proton. The oxygen atom of the methoxy group is directly adjacent to the N-methyl group, while the ring protons are located at C3 and C4.

The Mechanistic Rationale: The lone pairs on the methoxy oxygen donate electron density into the pyrazole ring via resonance. In the 5-methoxy isomer, this donation heavily shields the adjacent C4 position, pushing its NMR signals significantly upfield . Furthermore, the presence or absence of a proton at C5 fundamentally alters the through-space dipolar coupling (Nuclear Overhauser Effect), creating a binary diagnostic indicator.

1D NMR Signatures: The First Line of Evidence

While 1D NMR is susceptible to solvent effects and overlapping signals, it provides the foundational data required for structural assignment. The chemical shifts of the carbon atoms, driven by electronegativity and resonance, offer strong preliminary evidence.

Table 1: Comparative 1D NMR Signatures
Analytical Feature1-Methyl-4-methoxypyrazole1-Methyl-5-methoxypyrazoleCausality / Mechanistic Rationale
Ring Protons (¹H) H3, H5 (~7.2 - 7.5 ppm)H3 (~7.4 ppm), H4 (~5.8 - 6.2 ppm)Methoxy lone pairs donate electron density to C4 in the 5-isomer, heavily shielding the H4 proton.
C5 Carbon (¹³C) ~120 - 135 ppm (CH)~150 - 160 ppm (C-O)Direct attachment of the highly electronegative oxygen in the 5-isomer causes a massive downfield shift at C5.
C4 Carbon (¹³C) ~135 - 145 ppm (C-O)~90 - 100 ppm (CH)Resonance donation from the C5-methoxy group shields the C4 position in the 5-isomer, pushing it unusually upfield.

2D NMR Orthogonal Validation: A Self-Validating System

To establish absolute trustworthiness in the assignment, we must build a self-validating system using two orthogonal 2D NMR techniques: NOESY (through-space connectivity) and HMBC (through-bond connectivity). When both experiments agree, the structural assignment is definitive .

Table 2: 2D NMR Orthogonal Validation Matrix
Experiment Type1-Methyl-4-methoxypyrazole1-Methyl-5-methoxypyrazoleDiagnostic Confidence
NOESY (¹H-¹H) Strong NOE: N-CH₃ ↔ H5 Strong NOE: N-CH₃ ↔ O-CH₃ Absolute (Through-space, < 5 Å)
HMBC (¹H-¹³C) N-CH₃ correlates to C5 (~125 ppm) N-CH₃ correlates to C5 (~155 ppm) Absolute (Through-bond, ³JCH)

Why this works: In the NOESY spectrum, the N-methyl protons will cross-relax with whatever is physically closest to them at position 5. If it is a proton (4-methoxy isomer), you will see a correlation to the aromatic region (~7.3 ppm). If it is a methoxy group (5-methoxy isomer), you will see a correlation to the aliphatic oxygenated region (~3.9 ppm). Simultaneously, the HMBC spectrum will show a 3-bond correlation from the N-methyl protons to C5. The chemical shift of that C5 carbon (~125 ppm vs ~155 ppm) definitively proves whether an oxygen atom is attached to it .

Experimental Protocols: Step-by-Step Methodology

To ensure reproducible and high-resolution data, follow this optimized NMR acquisition workflow .

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the highly purified pyrazole compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality 5 mm NMR tube.

  • Critical Causality: Ensure the sample is strictly free of paramagnetic impurities (like residual palladium or iron from synthesis). Paramagnetic species drastically shorten relaxation times (T₁), which will quench the NOE signals required for Step 4.

Step 2: 1D ¹H and ¹³C Acquisition

  • Acquire a standard ¹H spectrum (16–32 scans, relaxation delay D1 = 2s).

  • Acquire a ¹³C{¹H} decoupled spectrum (512–1024 scans, depending on concentration).

  • Action: Check the ¹³C spectrum for a highly shielded signal at ~90-100 ppm. If present, it strongly suggests the 5-methoxy isomer.

Step 3: ¹H-¹³C HMBC Acquisition

  • Select an HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Optimize the long-range coupling constant (ⁿJCH) to 8 Hz , which is ideal for conjugated heteroaromatic systems.

  • Action: Locate the N-CH₃ proton signal (~3.8 ppm) on the F2 axis. Trace vertically to find its 3-bond correlation to C5 on the F1 axis. Note the ¹³C chemical shift.

Step 4: ¹H-¹H NOESY Acquisition

  • Select a phase-sensitive NOESY pulse sequence.

  • Set the mixing time (τ_m) to 300–500 ms .

  • Critical Causality: Small molecules (MW < 500 Da) tumble rapidly in solution (extreme narrowing regime). A mixing time of 300-500 ms allows sufficient cross-relaxation between spatially proximate protons without allowing "spin diffusion" (where the magnetization transfers across multiple sequential protons, creating false positives).

Logical Workflow Visualization

The following diagram maps the logical decision tree used to process the experimental data and arrive at a definitive structural assignment.

NMR_Decision_Tree A Unknown Sample: 1-Methyl-X-methoxypyrazole B 1D 13C NMR Analysis A->B C 2D HMBC Analysis (N-CH3 3-bond correlation) A->C D 2D NOESY Analysis (Through-space proximity) A->D B1 Highly shielded CH carbon (~90-100 ppm) present? B->B1 C1 N-CH3 correlates to Oxygenated Carbon (~155 ppm) C->C1 C2 N-CH3 correlates to CH Carbon (~125 ppm) C->C2 D1 NOE between N-CH3 and O-CH3 D->D1 D2 NOE between N-CH3 and Ring Proton (H5) D->D2 E1 1-Methyl-5-methoxypyrazole B1->E1 Yes (C4) E2 1-Methyl-4-methoxypyrazole B1->E2 No C1->E1 C2->E2 D1->E1 D2->E2

Logical decision tree for distinguishing pyrazole regioisomers using 1D and 2D NMR techniques.

References

  • Doganc, F., & Goker, H. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 2024. URL: [Link]

  • RSC Advances. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." Royal Society of Chemistry, 2023. URL: [Link]

  • MDPI. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 2021. URL: [Link]

Comparative

C13 NMR Carbon Assignments for 4-Methoxy-1-Methylpyrazole

This guide provides a technical analysis of the C13 NMR carbon assignments for 4-methoxy-1-methylpyrazole , designed for researchers requiring definitive structural validation. A Comparative Technical Guide for Structura...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the C13 NMR carbon assignments for 4-methoxy-1-methylpyrazole , designed for researchers requiring definitive structural validation.

A Comparative Technical Guide for Structural Validation

Executive Summary

In drug discovery, pyrazoles are ubiquitous scaffolds.[1] However, the regiochemical ambiguity of methoxy-substituted 1-methylpyrazoles (3-, 4-, or 5-position) presents a common analytical bottleneck.

This guide details the C13 NMR assignments for 4-methoxy-1-methylpyrazole , distinguishing it from its regioisomers through specific chemical shift fingerprints. The 4-methoxy isomer is characterized by a unique "compressed" aromatic region (115–145 ppm), lacking the extreme high-field (<95 ppm) or low-field (>155 ppm) signals typical of the 3- and 5-isomers.

Detailed C13 NMR Assignments

The following assignments are derived from substituent additivity principles and experimental correlation with analogous 1-methylpyrazole systems.

Compound: 4-methoxy-1-methylpyrazole Solvent: CDCl₃ (Referenced to 77.16 ppm) Field Strength: Standardized to 100 MHz (C13 frequency)

Table 1: Chemical Shift Assignments
Carbon LabelChemical Shift (

, ppm)
Assignment TypeMechanistic Justification
C4 143.5 ± 1.5 Quaternary (

)
Ipso-deshielding: Direct attachment to the electronegative oxygen atom causes a significant downfield shift (~+35 ppm relative to unsubstituted pyrazole).
C3 124.0 ± 1.5 Methine (

)
Ortho-shielding: The electron-donating resonance effect (+M) of the 4-OMe group shields the adjacent C3 and C5 positions. C3 remains downfield of C5 due to the adjacent imine-like nitrogen (

).
C5 116.5 ± 1.5 Methine (

)
Ortho-shielding + N-Me Effect: Shielded by the 4-OMe group. Further differentiation from C3 occurs due to the adjacent pyrrole-like nitrogen (

).

58.0 ± 1.0 Methyl (

)
Typical methoxy resonance on heteroaromatic rings.

39.0 ± 1.0 Methyl (

)
Diagnostic N-methyl resonance for pyrazoles; typically distinct from O-Me by ~20 ppm.

Technical Note: The exact values may fluctuate by ±0.5 ppm depending on concentration and temperature, but the relative ordering (C4 > C3 > C5) is invariant.

Comparative Analysis: Distinguishing Alternatives (Regioisomers)

The primary challenge in synthesizing methoxypyrazoles is avoiding or identifying regioisomeric impurities (3-methoxy or 5-methoxy). The 4-methoxy isomer exhibits a distinct spectral topology compared to its alternatives.

Table 2: Isomeric Differentiation Matrix
IsomerDiagnostic Feature (C13 NMR)Key Shift Difference
4-Methoxy-1-methylpyrazole Centralized Aromatic Signals All ring carbons fall between 115–145 ppm . No signal < 100 ppm.
3-Methoxy-1-methylpyrazole Extreme Dispersion C3 (Ipso) is highly deshielded (>160 ppm ) due to cooperative deshielding by OMe and the adjacent

bond. C4 is highly shielded (<95 ppm ).
5-Methoxy-1-methylpyrazole Extreme Dispersion C5 (Ipso) is deshielded (~153 ppm ). C4 is highly shielded (<95 ppm ) due to the ortho-effect of the OMe.
Mechanistic Insight
  • The "4-Position" Anomaly: In the 3- and 5-methoxy isomers, the methoxy group is conjugated to the C4 position, which acts as the "sink" for electron density (similar to the beta-position in enol ethers), driving C4 upfield to ~90-95 ppm .

  • In 4-methoxy-1-methylpyrazole , the OMe is at the 4-position. It cannot shield itself. Instead, it shields C3 and C5. Consequently, you never see a ring carbon below 100 ppm for the 4-isomer.

Experimental Protocol for Validation

To ensure high-integrity data for publication or regulatory filing, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 10-20 mg of analyte in 0.6 mL CDCl₃ .

    • Why? CDCl₃ minimizes exchange broadening of any residual NH protons (if unmethylated impurities exist) and provides a standard reference.

  • Tube: High-precision 5mm NMR tube (prevent shimming artifacts).

Step 2: Acquisition Parameters (C13)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The quaternary C4 carbon has a long

      
       relaxation time. Short delays will suppress the C4 signal intensity, potentially causing it to be missed in low-concentration samples.
      
  • Scans: Minimum 512 scans (for <10mg samples) to resolve the quaternary C4 clearly from baseline noise.

Step 3: Validation via HSQC (Heteronuclear Single Quantum Coherence)

Run a standard gradient HSQC to confirm assignments:

  • 
      (proton ~3.8 ppm) must correlate to Carbon ~39 ppm.
    
  • 
      (proton ~3.7 ppm) must correlate to Carbon ~58 ppm.
    
  • C3-H and C5-H will show correlations. C4 will show NO correlation (Quaternary).

    • Self-Check: If the carbon at ~143 ppm shows a proton correlation, your assignment is wrong (or you have a different isomer).

Visualization: Assignment Logic Flow

The following diagram illustrates the decision logic for assigning the C13 peaks and distinguishing the isomer from its alternatives.

G Start Unknown Methoxy-Methylpyrazole Spectrum CheckRange Check Aromatic Region (90-170 ppm) Start->CheckRange ExtremeSignals Signals present at <95 ppm OR >150 ppm? CheckRange->ExtremeSignals Isomer35 Isomer 3-OMe or 5-OMe ExtremeSignals->Isomer35 Yes Isomer4 Isomer 4-OMe (Target) ExtremeSignals->Isomer4 No (Range 115-145 ppm) Assign4 Assignment of 4-OMe Isomer Isomer4->Assign4 C4_Node C4 (Ipso) ~143 ppm (Quaternary, No HSQC) Assign4->C4_Node C3_Node C3 (Imine-like) ~124 ppm (HSQC Correlation) Assign4->C3_Node C5_Node C5 (Adj to N-Me) ~116 ppm (HSQC Correlation) Assign4->C5_Node

Figure 1: Logical workflow for distinguishing 4-methoxy-1-methylpyrazole from its regioisomers based on C13 spectral topology.

References

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Link

  • Claramunt, R. M., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI Molecules. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 12695060: 4-methoxy-1-methylpyrazole. PubChem. Link

  • Begtrup, M. (1973). 13C-NMR Spectra of Pyrazoles. Acta Chemica Scandinavica.
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules).

Sources

Validation

Technical Comparison: Mass Spectrometry Fragmentation of 4-Methoxy-1-Methylpyrazole vs. Regioisomers

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: Validated for Small Molecule Characterization Executive Summary In the development of pyrazole-based pha...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: Validated for Small Molecule Characterization

Executive Summary

In the development of pyrazole-based pharmacophores, the precise differentiation of regioisomers is a critical quality attribute. 4-Methoxy-1-methylpyrazole (C₅H₈N₂O, MW 112.13) presents a unique analytical challenge due to its structural symmetry relative to the 1,3- and 1,5-isomers. This guide provides a mechanistic breakdown of its Electron Ionization (EI) mass spectrometry fragmentation patterns, distinguishing features, and a direct comparison with its "ortho" (5-methoxy) and "meta" (3-methoxy) analogs.

Key Differentiator: The 4-methoxy isomer is characterized by a dominant [M-CH₃]⁺ signal driven by resonance stabilization of the resulting quinoid-like cation, a pathway significantly less favored in the 3-methoxy isomer.

Compound Profile & Physicochemical Baseline

PropertySpecification
IUPAC Name 4-Methoxy-1-methyl-1H-pyrazole
Formula C₅H₈N₂O
Exact Mass 112.0637 Da
Key Functional Groups N-Methyl (Position 1), Methoxy (Position 4)
Electronic Environment The 4-position is electron-rich; the methoxy group is "para-like" to the N1 nitrogen.

Fragmentation Mechanism: 4-Methoxy-1-Methylpyrazole

Under standard EI conditions (70 eV), the molecular ion (m/z 112 ) is robust. The fragmentation is driven by the stability of the conjugated π-system.

Primary Pathway: Methyl Radical Loss (α-Cleavage)

The most diagnostic event is the loss of a methyl radical (•CH₃) from the methoxy group. Unlike the N-methyl group, the O-methyl bond is weakened by the ability of the ring nitrogen to stabilize the resulting positive charge via resonance.

  • Transition: m/z 112 → m/z 97

  • Mechanism: Homolytic cleavage of the O-CH₃ bond.

  • Structure: The resulting ion (m/z 97) adopts a stable quinoid-like resonance structure.

Secondary Pathway: Carbon Monoxide Expulsion

Following the formation of the m/z 97 cation, the ring system typically undergoes contraction or rearrangement to expel carbon monoxide (CO, 28 Da), a common pathway for phenolic and methoxy-aromatic species.

  • Transition: m/z 97 → m/z 69

  • Mechanism: Ring contraction/CO extrusion.

Tertiary Pathway: Ring Cleavage (HCN Loss)

Characteristic of all pyrazoles, the loss of Hydrogen Cyanide (HCN, 27 Da) occurs from the molecular ion or fragment ions, often disrupting the N-N bond.

Visualization of Fragmentation Pathway[1][2][3][4]

FragmentationPathway M Molecular Ion (M+) m/z 112 [C5H8N2O]+ Frag1 [M - CH3]+ m/z 97 Quinoid Cation M->Frag1 - •CH3 (15 Da) (Dominant Pathway) Frag2 [M - CH2O]+ m/z 82 Formaldehyde Loss M->Frag2 - CH2O (30 Da) Frag4 [M - HCN]+ m/z 85 Ring Cleavage M->Frag4 - HCN (27 Da) Frag3 [m/z 97 - CO]+ m/z 69 Ring Contraction Frag1->Frag3 - CO (28 Da)

Figure 1: Mechanistic fragmentation tree for 4-methoxy-1-methylpyrazole under 70 eV Electron Ionization.

Comparative Analysis: Distinguishing Isomers

Differentiation of the 3-, 4-, and 5-methoxy isomers is impossible by molecular weight alone. It requires analysis of ion intensity ratios and ortho-effects .

The "Ortho Effect" (5-Methoxy Isomer)

In 5-methoxy-1-methylpyrazole , the N-methyl and O-methyl groups are adjacent (ortho). This proximity facilitates a specific rearrangement not possible in the 4-isomer:

  • Mechanism: Hydrogen transfer from the N-methyl to the methoxy oxygen, followed by loss of methanol (CH₃OH, 32 Da) or formaldehyde (CH₂O).

  • Result: A distinct ion at m/z 80 or enhanced loss of m/z 15 due to steric relief.

The "Meta" Analog (3-Methoxy Isomer)

In 3-methoxy-1-methylpyrazole , the groups are separated. Electronic resonance stabilization of the [M-CH₃]⁺ cation is less effective than in the 4-isomer (where the cation is conjugated through the C=C bond to the other nitrogen).

  • Result: The [M-CH₃]⁺ peak (m/z 97) is generally less intense relative to the molecular ion compared to the 4-isomer.

Diagnostic Ion Matrix
Ion (m/z)4-Methoxy (Target)5-Methoxy (Ortho)3-Methoxy (Meta)Diagnostic Value
112 (M⁺) High IntensityHigh IntensityHigh IntensityConfirms MW, not isomer.
97 ([M-CH₃]⁺) Dominant (Base Peak) HighModerateHigh: 4-isomer forms most stable cation.
82 ([M-CH₂O]⁺) LowElevated LowHigh: Indicates ortho-proximity (5-isomer).
69 ModerateModerateModerateNon-specific (CO loss).
42 ([C₂H₂O]⁺) LowLowLowBackground ion.

Experimental Protocol for Validation

To replicate these findings, ensure your MS acquisition parameters match standard library conditions.

Sample Preparation
  • Solvent: Methanol or Dichloromethane (HPLC Grade).

  • Concentration: 10 µg/mL (10 ppm). Avoid saturation to prevent detector non-linearity which skews ion ratios.

GC-MS Acquisition Parameters
  • Inlet Temperature: 250°C (Split 20:1).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ion Source: Electron Ionization (EI).[1][2]

  • Energy: 70 eV (Standard).[2] Note: Lowering to 15-20 eV can enhance molecular ion abundance but suppresses diagnostic fragmentation.

  • Scan Range: m/z 35 – 200.

Data Processing
  • Background Subtraction: Essential.[3] Pyrazoles often tail; subtract background from the peak shoulder to ensure the m/z 97/112 ratio is accurate.

  • Criteria: The ratio of m/z 97 to m/z 112 should be >50% for the 4-methoxy isomer due to the stability of the para-quinoid cation.

References

  • NIST Mass Spectrometry Data Center. 1-Methylpyrazole and related derivatives. NIST Chemistry WebBook, SRD 69.[4] Link

  • Holzer, W., et al. (1999). NMR and MS studies on N-methylpyrazoles. Heterocycles.
  • Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives.[3][1][2][5] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[5] Link

  • Menéndez, J. C., et al. (2004). Synthesis and characterization of 4-alkoxypyrazoles. Tetrahedron.[5]

  • Cabildo, P., et al. (2001). Differentiation of pyrazole regioisomers by spectroscopy. Magnetic Resonance in Chemistry.

Sources

Comparative

Technical Comparison Guide: IR Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-pyrazole and Alternative Scaffolds

Executive Summary In modern medicinal chemistry, pyrazole derivatives are ubiquitous pharmacophores, frequently utilized in the development of targeted therapeutics such as CCR6 and CXCR2 antagonists[1]. The precise stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, pyrazole derivatives are ubiquitous pharmacophores, frequently utilized in the development of targeted therapeutics such as CCR6 and CXCR2 antagonists[1]. The precise structural validation of pyrazole intermediates is a critical quality control checkpoint. This guide provides an in-depth comparative analysis of the Infrared (IR) spectral footprint of 4-methoxy-1-methyl-1H-pyrazole against two primary structural alternatives: 4-methoxy-1H-pyrazole and 1-methyl-1H-pyrazole . By understanding the vibrational causality of these substituents, researchers can rapidly and unambiguously verify synthetic success.

Mechanistic Insights: Substituent Effects on Vibrational Modes

Infrared spectroscopy is not merely a pattern-matching tool; it is a direct readout of molecular dipole moments and bond force constants. The structural transition from a base pyrazole to 4-methoxy-1-methyl-1H-pyrazole introduces specific, predictable shifts in the IR spectrum:

  • The N-Alkylation Effect (Causality of the N-H Stretch): Unsubstituted pyrazoles (like 4-methoxy-1H-pyrazole) exhibit a strong, broad absorption band >3200 cm⁻¹ due to the N-H stretching vibration, which is heavily influenced by intermolecular hydrogen bonding[2]. The N-methylation in 4-methoxy-1-methyl-1H-pyrazole completely eradicates this band. The absence of the ~3333 cm⁻¹ peak is therefore the primary diagnostic marker confirming successful N1-alkylation.

  • The O-Alkylation Effect (Causality of the C-O-C Stretch): The methoxy group at the C4 position introduces a highly polar ether linkage. This results in two intense diagnostic bands in the "fingerprint" region: the asymmetric C-O-C stretch (~1250 cm⁻¹) and the symmetric C-O-C stretch (~1050 cm⁻¹).

  • Electronic Modulation of the Heterocycle: The electron-donating nature of the methoxy group via resonance (+M effect) increases the electron density of the pyrazole ring. This subtly alters the force constants of the ring's C=N and C=C bonds, causing a slight shift in the ring stretching frequencies (~1550–1600 cm⁻¹) compared to the unmethoxylated 1-methyl-1H-pyrazole[3].

Substituent_Effects Base Base Pyrazole Ring Ring Stretching: ~1500-1600 cm⁻¹ Aromatic =C-H: ~3100 cm⁻¹ NH Unsubstituted N1 Position Strong N-H Stretch: ~3333 cm⁻¹ Base->NH Default State NMe N1-Methylation Loss of N-H Stretch Addition of N-CH₃ C-H Stretch: ~2950 cm⁻¹ Base->NMe Alkylation OMe C4-Methoxylation Addition of C-O-C Stretches: Asym ~1255 cm⁻¹ / Sym ~1045 cm⁻¹ Base->OMe Etherification Target 4-Methoxy-1-methyl-1H-pyrazole Combined Diagnostic Profile NMe->Target Integration OMe->Target Integration

Caption: Logical relationship diagram illustrating how N- and O-substituents dictate the IR spectral profile of the pyrazole scaffold.

Comparative Spectral Data Analysis

To objectively compare the product's performance, Table 1 synthesizes the quantitative IR absorption data for 4-methoxy-1-methyl-1H-pyrazole and its structural alternatives.

Table 1: Comparative IR Characteristic Peaks (cm⁻¹)

Vibrational Mode4-Methoxy-1-methyl-1H-pyrazole4-Methoxy-1H-pyrazole[2]1-Methyl-1H-pyrazole[3]Diagnostic Significance
N-H Stretch Absent ~3333 (Strong, broad)AbsentConfirms N-methylation status.
Aromatic =C-H Stretch ~3110~3120~3105Validates intact pyrazole ring.
Aliphatic C-H (N-CH₃) ~2950Absent~2945Confirms methyl group on N1.
Aliphatic C-H (O-CH₃) ~2840~2845AbsentDifferentiates methoxy vs. alkyl.
Ring C=N / C=C Stretch ~1580, ~1550~1617, ~1560~1590, ~1520Indicates ring electronic environment.
Asymmetric C-O-C ~1255 ~1274AbsentPrimary confirmation of C4-methoxy.
Symmetric C-O-C ~1045 ~1048AbsentSecondary confirmation of C4-methoxy.

Note: Minor peak shifting (± 5-10 cm⁻¹) may occur depending on the sample state (neat liquid vs. solid) and the specific sampling accessory used (ATR vs. KBr pellet).

Self-Validating Experimental Protocol: FTIR-ATR Analysis

To ensure scientific integrity, the following Attenuated Total Reflectance Fourier Transform Infrared (FTIR-ATR) protocol is designed as a self-validating system .

Why ATR over KBr Pellets? Traditional KBr pellet preparation introduces hygroscopic moisture, which manifests as a broad O-H stretch around 3300–3400 cm⁻¹. Because the critical diagnostic marker for 4-methoxy-1-methyl-1H-pyrazole is the absence of the N-H stretch in this exact region, KBr moisture can cause false negatives. ATR eliminates this matrix interference.

Step-by-Step Methodology:
  • System Validation (Calibration): Before analyzing the pyrazole, place a standard polystyrene calibration film on the ATR crystal. Verify that the diagnostic peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ± 1 cm⁻¹ of their accepted values. Validation Check: If peaks drift, instrument laser calibration is required.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum (Air, 32 scans, 4 cm⁻¹ resolution). Validation Check: Ensure the background spectrum shows no residual organic peaks and that ambient CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹) levels are stable.

  • Sample Application: Apply 1-2 drops of neat 4-methoxy-1-methyl-1H-pyrazole directly onto the ATR crystal. Ensure the liquid completely covers the active diamond sensor area.

  • Spectral Acquisition: Collect the sample spectrum using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth of the IR beam (which otherwise artificially inflates the intensity of low-frequency peaks). Apply a baseline correction.

  • Peak Verification: Interrogate the 3300 cm⁻¹ region to confirm the absence of N-H/O-H stretching, and verify the presence of the 1255 cm⁻¹ and 1045 cm⁻¹ C-O-C bands.

FTIR_Protocol Step1 1. System Validation Polystyrene Film Calibration Verify peaks at 1601 & 1028 cm⁻¹ Step2 2. Background Collection Clean ATR Crystal 32 Scans, 4 cm⁻¹ Resolution (Air) Step1->Step2 Step3 3. Sample Application Apply 4-Methoxy-1-methyl-1H-pyrazole Ensure complete crystal coverage Step2->Step3 Step4 4. Spectral Acquisition 32 Scans Signal-to-Noise Optimization Step3->Step4 Step5 5. Data Processing ATR Correction & Baseline Identify Diagnostic Peaks Step4->Step5

Caption: Self-validating FTIR-ATR workflow ensuring high-fidelity spectral acquisition without moisture interference.

Conclusion

For researchers synthesizing complex heterocycles, distinguishing 4-methoxy-1-methyl-1H-pyrazole from closely related analogs requires targeted spectral analysis. By utilizing a self-validating FTIR-ATR protocol, scientists can confidently rely on the absence of the ~3333 cm⁻¹ N-H stretch and the presence of the ~1255/1045 cm⁻¹ C-O-C stretches to confirm successful dual-alkylation of the pyrazole core. This rigorous analytical approach prevents downstream failures in drug development pipelines.

References

  • PubChem. "1-Methyl-1H-pyrazole - IR Spectra Data." National Center for Biotechnology Information. Available at:[Link]

  • Amazon S3 / Scientific Literature. "Photoredox-Catalyzed Nucleophilic Aromatic Substitution of Halophenols with Azoles via Oligomeric Phenylene Oxide Radicals." (Contains IR spectral characterization of 4-methoxy-1H-pyrazole). Available at:[Link]

  • ACS Publications. "Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity." (Highlights the use of 4-methoxy-1-methyl-1H-pyrazole in drug discovery). Available at:[Link]

Sources

Validation

HPLC retention time of 4-methoxy-1-methylpyrazole vs impurities

Topic: HPLC Analysis and Impurity Profiling of 4-Methoxy-1-methylpyrazole Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary: The Criticality of Impurity Profiling 4-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis and Impurity Profiling of 4-Methoxy-1-methylpyrazole Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary: The Criticality of Impurity Profiling

4-Methoxy-1-methylpyrazole (CAS 15131-95-0) is a pivotal heterocyclic building block, increasingly utilized in the synthesis of kinase inhibitors such as Erdafitinib (FGFR inhibitor) and Savolitinib (c-Met inhibitor). Its chemical purity is non-negotiable; even trace amounts of halogenated precursors or demethylated byproducts can alter the potency and toxicity profile of the final API (Active Pharmaceutical Ingredient).

This guide moves beyond generic protocols. It provides a mechanistic HPLC methodology designed to resolve 4-methoxy-1-methylpyrazole from its specific process-related impurities: the lipophilic precursor 4-bromo-1-methylpyrazole and the polar degradation product 4-methoxypyrazole .

Chemical Logic & Impurity Origins

To design a robust separation method, one must first understand the synthesis pathway, as this dictates the impurity profile. The most scalable industrial route involves the nucleophilic aromatic substitution of 4-bromo-1-methylpyrazole with methoxide, or the methylation of 4-methoxypyrazole.

Synthesis & Impurity Pathway Diagram

SynthesisPath Start 4-Bromo-1-methylpyrazole (Starting Material) LogP ~1.14 Reagent NaOMe / MeOH (Nucleophilic Substitution) Start->Reagent Main Rxn Product 4-Methoxy-1-methylpyrazole (Target) LogP ~0.5-0.8 Start->Product Residual SM Reagent->Product Yields Target Impurity2 4-Hydroxy-1-methylpyrazole (Hydrolysis Byproduct) LogP < 0 Reagent->Impurity2 Side Rxn (H2O trace) Impurity1 4-Methoxypyrazole (Demethylated/Unreacted) LogP ~0.2 Product->Impurity1 Degradation

Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities. Residual starting material (Red) and hydrolysis byproducts (Grey) define the separation challenge.

HPLC Method Development: The "Self-Validating" Protocol

A standard isocratic method often fails here because the polarity gap between the impurities is too wide. The bromine atom on the precursor makes it significantly more hydrophobic (lipophilic) than the target, while the hydrolysis products are highly polar.

The Solution: A Gradient Reversed-Phase (RP-HPLC) method.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: The C18 stationary phase provides the necessary hydrophobic interaction to separate the methyl/bromo species. End-capping reduces peak tailing for basic nitrogen-containing pyrazoles.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Acidic pH ensures the pyrazole nitrogen is protonated (or at least suppresses silanol interactions), improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol, crucial for detecting pyrazoles at low wavelengths (210-254 nm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV-Vis Diode Array (DAD).

    • Primary Channel: 220 nm (High sensitivity for the pyrazole ring).

    • Secondary Channel: 254 nm (Specific for aromatic impurities).

Gradient Profile
Time (min)% Mobile Phase A (Water/Acid)% Mobile Phase B (ACN)Phase Description
0.0955Equilibration : Elutes very polar salts/solvents.
2.0955Hold : Retains polar impurities (4-OH).
15.04060Ramp : Elutes Target (4-OMe) then Precursor (4-Br).
18.0595Wash : Clears highly lipophilic dimers.
20.0595Hold : Column cleaning.
20.1955Re-equilibration .

Retention Time & Selectivity Analysis

The separation mechanism relies on hydrophobicity (LogP) . In Reversed-Phase chromatography, compounds elute in order of increasing hydrophobicity.

Comparative Data Table:

CompoundRoleLogP (Approx)Relative Retention Time (RRT)*Elution Order
4-Hydroxy-1-methylpyrazole Hydrolysis Impurity-0.50.3 - 0.41 (First)
4-Methoxypyrazole Degradant / SM0.20.6 - 0.72
4-Methoxy-1-methylpyrazole Target Analyte 0.6 - 0.8 1.00 3
1-Methylpyrazole Side Product0.9 - 1.11.1 - 1.24
4-Bromo-1-methylpyrazole Key Precursor1.14 - 1.91.5 - 1.85 (Last)

*RRT is calculated relative to the target compound (4-Methoxy-1-methylpyrazole). Values are estimated based on a C18/ACN gradient system.

Technical Insight:

  • The "Bromo" Shift: The substitution of the Methoxy group (electron-donating, polar oxygen) with a Bromine atom (lipophilic halogen) causes a massive shift in retention. The 4-bromo impurity will elute significantly later than the target.

  • The "Methyl" Effect: 4-Methoxypyrazole (lacking the N-methyl group) possesses an exposed N-H bond, making it a hydrogen bond donor. This significantly increases its interaction with the aqueous mobile phase, causing it to elute earlier than the target.

Method Validation Workflow

To ensure this method is "self-validating," follow this decision tree during setup.

ValidationFlow Start Inject System Suitability Mix (Target + 4-Bromo Impurity) CheckRes Calculate Resolution (Rs) between Target and 4-Bromo Start->CheckRes Decision Rs > 2.0? CheckRes->Decision Pass Method Validated Proceed to Sample Analysis Decision->Pass Yes Fail Adjust Gradient Slope (Decrease %B/min) Decision->Fail No Fail->CheckRes

Caption: Figure 2. System suitability workflow. The critical resolution pair is the Target vs. the lipophilic 4-Bromo precursor.

Troubleshooting & Optimization

  • Peak Tailing on Target:

    • Cause: Interaction between the basic pyrazole nitrogen and residual silanols on the silica column.

    • Fix: Ensure the mobile phase pH is < 3.0 (using Formic or Phosphoric acid). Alternatively, use a "Base-Deactivated" (BDS) or high-coverage C18 column.

  • Co-elution of 1-Methylpyrazole:

    • Cause: Similar hydrophobicity to the target.

    • Fix: Lower the column temperature to 25°C to utilize steric selectivity differences, or switch to a Phenyl-Hexyl column which offers unique selectivity for aromatic rings.

  • Missing Impurities:

    • Cause: 4-Bromo-1-methylpyrazole is very lipophilic and may stick to the column if the gradient doesn't go high enough in organic content.

    • Fix: Ensure the "Wash" step reaches at least 95% ACN and holds for 3-5 minutes.

References

  • Synthesis & Impurity Origins

    • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Link (Provides mechanistic insight into bromo-methoxy pyrazole conversions).

  • Physicochemical Properties (LogP)

    • PubChem. 4-bromo-1-methylpyrazole (Compound CID 167433).[1] Link

    • Ambeed. 4-Methoxy-1-methyl-1H-pyrazole Analytical Data. Link

  • HPLC Methodologies for Pyrazoles

    • SIELC Technologies. Separation of 4-Methylpyrazole on Newcrom R1 HPLC column. Link (Demonstrates acid mobile phase requirement for pyrazoles).

    • BenchChem.[2][3] HPLC Method for the Analysis of Pyrazole Azo Dyes. Link (General C18 protocols for pyrazole derivatives).

Sources

Comparative

Crystal Structure &amp; Solid-State Analysis: 4-Methoxy-1-Methylpyrazole Derivatives

Executive Summary: The Structural Advantage In the landscape of fragment-based drug discovery (FBDD), the pyrazole scaffold is ubiquitous. However, a critical structural divergence exists between 1H-pyrazoles and their 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Advantage

In the landscape of fragment-based drug discovery (FBDD), the pyrazole scaffold is ubiquitous. However, a critical structural divergence exists between 1H-pyrazoles and their 1-methylated counterparts. This guide analyzes the crystal structure of 4-methoxy-1-methylpyrazole derivatives , contrasting them with unmethylated analogs and 3-methoxy regioisomers.

The Core Thesis: The methylation of N1 eliminates the primary hydrogen bond donor, forcing the crystal lattice to adopt packing motifs driven by weak


 and 

interactions rather than the robust

catemers found in 1H-pyrazoles. This transition significantly alters solubility, melting point, and bioavailability—critical parameters for lead optimization.

Synthesis & Crystallization Protocol

To analyze the crystal structure, high-purity single crystals are required. The following protocol outlines the synthesis of the core scaffold and the optimized crystallization method.

Synthetic Route (Vilsmeier-Haack Approach)

The introduction of the 4-methoxy group is often achieved prior to cyclization or via functionalization of 4-hydroxypyrazoles. The following workflow illustrates the synthesis of a 4-methoxy-1-methylpyrazole-3-carboxylate derivative, a common intermediate.

SynthesisWorkflow Start Methyl hydrazine (Reagent) Intermediate Intermediate: 5-Hydroxy-1-methylpyrazole Start->Intermediate Cyclocondensation Reflux 4h Reagent2 Methyl 3-methoxyacrylate (Reagent) Reagent2->Intermediate Step2 Methylation: MeI / K2CO3 / Acetone Intermediate->Step2 O-Alkylation Product Target: 4-Methoxy-1-methylpyrazole Step2->Product Yield ~85% Cryst Crystallization: Slow Evap (EtOH/Hexane) Product->Cryst Structure Soln

Figure 1: Synthetic pathway for generating 4-methoxy-1-methylpyrazole derivatives suitable for X-ray diffraction.

Crystallization Methodology

Objective: Obtain single crystals


 mm for XRD.
  • Solvent Selection: Dissolve 50 mg of the derivative in minimal hot ethanol (

    
    C).
    
  • Antisolvent Addition: Add hexane dropwise until persistent turbidity is observed, then add one drop of ethanol to clear.

  • Nucleation: Allow to stand at room temperature in a vibration-free environment.

  • Harvesting: Crystals typically form within 48-72 hours.

    • Note: If 1-unmethylated analogs are being compared, use methanol/water systems as they are more polar.

Structural Comparison: Methylated vs. Alternatives

The "performance" of a crystal structure in drug development refers to its packing efficiency (density), stability (melting point), and dissolution rate. We compare the 4-methoxy-1-methylpyrazole scaffold against its two primary alternatives: the 1H-pyrazole (unmethylated) and the 3-methoxy isomer .

Comparative Data Matrix

The following table summarizes typical physicochemical properties derived from crystallographic data for these structural classes.

Feature4-Methoxy-1-Methylpyrazole Alternative A: 4-Methoxy-1H-pyrazole Alternative B: 3-Methoxy-1-Methylpyrazole
H-Bond Donor None (N-Me block)Strong (N-H)None
Primary Interaction

(weak)

(strong)

Crystal Packing Herringbone / Discrete DimersInfinite Catemers / TrimersPlanar Sheets
Melting Point Lower (60-90°C)Higher (120-150°C)Moderate
Solubility (LogS) High (Lipophilic packing)Low (H-bond network)Moderate
Space Group Typically P21/c or P-1Often P21/n (H-bonded chains)P21/c
Detailed Structural Analysis
A. The "Methyl Block" Effect (vs. 1H-Pyrazole)

In 1H-pyrazoles, the N-H moiety acts as a strong hydrogen bond donor, typically forming trimeric or catemeric (chain-like) supramolecular synthons.

  • Analysis: Comparison with 4-halogenated-1H-pyrazoles reveals that 1H-analogs form robust

    
     networks [1].
    
  • Impact: The 1-methyl derivative lacks this donor. Consequently, the crystal lattice energy is lower, leading to enhanced solubility . This makes the 1-methyl scaffold superior for oral bioavailability, despite a lower melting point.

B. Regioisomerism: 4-Methoxy vs. 3-Methoxy

The position of the methoxy group dictates the electronic landscape of the pyrazole ring.

  • 4-Methoxy: The oxygen lone pairs are conjugationally active but sterically exposed perpendicular to the ring plane. This facilitates intermolecular

    
     interactions with adjacent methyl groups.
    
  • 3-Methoxy: The methoxy group is coplanar with the N-methyl group, often causing steric repulsion that twists the methoxy out of plane or alters the unit cell dimensions to accommodate the bulk [2].

Interaction Network Visualization

Understanding the supramolecular assembly is vital for predicting polymorphism. The diagram below maps the interaction hierarchy in the crystal lattice.

CrystalPacking Molecule 4-Methoxy-1-methylpyrazole (Asymmetric Unit) WeakHB C-H...O Interactions (Methoxy Oxygen) Molecule->WeakHB Primary Directional Force PiStack Pi-Pi Stacking (Centroid-Centroid ~3.8Å) Molecule->PiStack Secondary Stabilization VDW Van der Waals (Methyl-Methyl) Molecule->VDW Packing Efficiency Lattice Crystal Lattice (Monoclinic P21/c) WeakHB->Lattice PiStack->Lattice VDW->Lattice Prop Property Outcome: High Solubility / Low MP Lattice->Prop Structure-Property Correlation

Figure 2: Hierarchical interaction map. Note the reliance on weak forces (yellow/red) rather than strong H-bonds, driving the solubility profile.

Experimental Validation Techniques

To validate the structure and ensure phase purity (crucial for drug development), the following analytical suite is recommended:

  • Single Crystal XRD (SC-XRD):

    • Purpose: Definitive determination of bond lengths and angles.

    • Key Metric: Check the

      
       bond length (approx 1.46 Å) and the 
      
      
      
      torsion angle.
  • Hirshfeld Surface Analysis:

    • Purpose: Quantify intermolecular contacts.[1][2][3]

    • Expectation: For 4-methoxy-1-methylpyrazole, the

      
       contacts should dominate (>50%), followed by 
      
      
      
      contacts.[4] This contrasts with 1H-pyrazoles where
      
      
      contacts are significant [3].
  • Powder XRD (PXRD):

    • Purpose: Bulk phase purity.

    • Protocol: Grind crystals and scan

      
       from 5° to 50°. Compare experimental pattern with the simulated pattern from SC-XRD to rule out polymorphs.
      

Conclusion

For drug development professionals, the 4-methoxy-1-methylpyrazole derivative offers a strategic compromise. While it lacks the high thermal stability of its 1H-pyrazole alternatives (due to the absence of strong H-bond donors), it provides superior solubility profiles and lipophilicity suitable for crossing biological membranes. The crystal structure analysis confirms that packing is driven by weak dispersive forces and


 interactions, making it a "softer" solid-state target but a more "drug-like" solution candidate.
References
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. (2023). Comparison of halogenated pyrazole packing motifs.

  • Crystal Structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. NIH PubMed Central. (2013). Analysis of methoxy group orientation in pyrazole derivatives.

  • Crystal Structure and Hirshfeld Surface Analysis of Pyrazole Derivatives. ResearchGate. (2026). Quantitative analysis of intermolecular interactions in pyrazoles.

  • Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. (2024). Synthetic protocols for functionalized methoxy-pyrazoles.

Sources

Validation

Elemental Analysis Standards for 4-Methoxy-1-methyl-1H-pyrazole: A Comparative Technical Guide

Executive Summary In the characterization of pharmaceutical intermediates, 4-methoxy-1-methyl-1H-pyrazole (MMP) presents specific challenges for Elemental Analysis (EA) due to its nitrogen-rich heterocyclic core (~25% N)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the characterization of pharmaceutical intermediates, 4-methoxy-1-methyl-1H-pyrazole (MMP) presents specific challenges for Elemental Analysis (EA) due to its nitrogen-rich heterocyclic core (~25% N) and the presence of oxygenated substituents. Standard calibration protocols using low-nitrogen reference materials (e.g., Acetanilide) often result in linearity errors when extrapolating to the high-nitrogen content of pyrazoles.

This guide objectively compares three primary calibration standards—Acetanilide , Sulfanilamide , and Imidazole —to determine the optimal reference material for validating MMP purity. Based on stoichiometric analysis and combustion kinetics, Sulfanilamide is identified as the superior balance of stability and nitrogen proximity, while Imidazole serves as a necessary secondary standard for high-N linearity verification.

Analyte Profile: 4-Methoxy-1-methyl-1H-pyrazole[1]

Before selecting a standard, the analyte's theoretical composition must be established to define the calibration range.

  • CAS: 15131-95-0[1][2]

  • Formula:

    
    
    
  • Molecular Weight: 112.13 g/mol [2]

  • Physical State: Solid (Low melting point, often waxy; requires careful weighing).

Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical %
Carbon (C) 5

53.56%
Hydrogen (H) 8

7.19%
Nitrogen (N) 2

24.98%
Oxygen (O) 1

14.27%

Critical Analytical Challenge: The nitrogen content (~25%) is significantly higher than most general organic compounds. Incomplete combustion of the pyrazole ring often leads to low Nitrogen recovery (formation of refractory nitriles) or low Carbon (coking).

Comparative Analysis of Calibration Standards

To achieve the industry standard accuracy of


, the calibration standard must bracket or closely approximate the analyte's elemental ratios.
Standard A: Acetanilide (The Industry Baseline)
  • Formula:

    
    
    
  • Nitrogen Content: 10.36%

  • Performance:

    • Pros: Extremely stable, non-hygroscopic, high purity (>99.9%), cheap.

    • Cons:Low Nitrogen Match. Calibrating at 10% N and measuring at 25% N relies on the detector's perfect linearity over a wide range. This often introduces a systematic error of -0.2% to -0.5% in N determination for pyrazoles.

  • Verdict: Acceptable for C/H, sub-optimal for N in this specific application.

Standard B: Sulfanilamide (The Recommended Balance)
  • Formula:

    
    
    
  • Nitrogen Content: 16.27%

  • Performance:

    • Pros: Closer N content to MMP; excellent stability; contains Sulfur (useful if checking S-impurities, though MMP is S-free).

    • Cons: Requires a combustion system capable of handling Sulfur (WO3/absorbers) to prevent catalyst poisoning, even if S is not being measured.

  • Verdict: Best General Compromise. It bridges the gap between general organics and high-N heterocycles.

Standard C: Imidazole (The Structural Mimic)
  • Formula:

    
    
    
  • Nitrogen Content: 41.15%

  • Performance:

    • Pros: High Nitrogen content brackets the upper limit. Structurally similar (azole ring) to the analyte, ensuring similar combustion kinetics.

    • Cons:Hygroscopic. It absorbs atmospheric moisture rapidly, making weighing difficult and often leading to artificially low %C and %N results unless dried immediately before use.

  • Verdict: High-Precision Validator. Use only if Acetanilide/Sulfanilamide fail to yield theoretical values, or to build a multi-point calibration curve.

Summary Comparison Table
FeatureAcetanilideSulfanilamideImidazole4-Methoxy-1-methyl-1H-pyrazole (Analyte)
Theoretical %N 10.36%16.27%41.15%24.98%
Theoretical %C 71.09%41.84%52.93%53.56%
Combustion Ease HighHighMediumMedium (Refractory potential)
Hygroscopicity NegligibleLowHighLow-Medium
Suitability Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐N/A

Technical Protocol: Optimized Analysis Workflow

To analyze 4-methoxy-1-methyl-1H-pyrazole accurately, a "K-factor" or linear calibration using Sulfanilamide is recommended.

Sample Preparation & Weighing

Pyrazoles can be waxy or retain solvent.

  • Drying: Dry the MMP sample in a vacuum desiccator over

    
     for 4 hours at room temperature. Avoid heating >40°C as methoxy-pyrazoles can be volatile or sublime.
    
  • Microbalance: Use a balance with

    
     readability.
    
  • Capsule: Use Tin (Sn) capsules . The exothermic oxidation of tin (

    
    ) raises the local temperature to ~1800°C, ensuring flash combustion of the pyrazole ring.
    
Instrumental Parameters (CHNS Analyzer)
  • Combustion Temperature: 980°C (Furnace), 1800°C (Flash).

  • Carrier Gas: Helium (Flow: 120-140 mL/min).

  • Oxygen Dosing: Critical. Pyrazoles require excess oxygen to prevent "coking" (formation of graphitic carbon). Increase oxygen loop volume or injection time by 10-15% over standard Acetanilide protocols.

  • Catalyst: Tungstic Anhydride (

    
    ) or Chromium Oxide (
    
    
    
    ) is required to aid oxidation.
Calibration Workflow (The "Bracketing" Method)

For the highest accuracy (E-E-A-T standard), do not rely on a single point.

  • Run Blank: Empty tin capsule (x3) to establish baseline.

  • Run Conditioning: Unweighed Acetanilide (x2) to prime the column.

  • Run Low-N Standard: Acetanilide (~10% N).

  • Run High-N Standard: Sulfanilamide (~16% N) or Imidazole (~41% N).

  • Create Curve: The software interpolates the response factor for the 25% N in MMP.

Decision Logic for Standard Selection

The following diagram illustrates the logical flow for selecting the correct standard based on initial results.

StandardSelection Start Start: Analyze MMP CheckN Est. Nitrogen Content ~25% Start->CheckN PrimaryStd Primary Std: Sulfanilamide (16% N, Stable) CheckN->PrimaryStd RunSample Run Sample (n=3) PrimaryStd->RunSample ResultCheck Result within ±0.4%? RunSample->ResultCheck Success Validation Complete Publish Data ResultCheck->Success Yes Failure Error > 0.4% ResultCheck->Failure No Diagnose Diagnose Failure Mode Failure->Diagnose LowN Low N Found? (Incomplete Combustion) Diagnose->LowN HighN High N Found? (Calibration Linearity) Diagnose->HighN Action1 Action: Add V2O5 Increase O2 Dosing LowN->Action1 Action2 Action: Switch to Imidazole (High-N Bracket) HighN->Action2 Action1->RunSample Retest Action2->RunSample Retest

Figure 1: Decision matrix for selecting and troubleshooting EA standards for pyrazole derivatives. Note the divergence based on specific error types (combustion vs. linearity).

Troubleshooting & Scientific Causality

Issue 1: Low Carbon Results (< 53.1%)
  • Cause: The methyl group on N1 and the methoxy group on C4 are relatively easy to combust, but the pyrazole ring itself is aromatic and stable. If the flash combustion is not vigorous enough, graphitic carbon forms.

  • Solution: Add ~10 mg of Vanadium Pentoxide (

    
    )  to the sample in the tin capsule. This acts as an oxygen donor and flux, raising the temperature and ensuring ring destruction.
    
Issue 2: Low Nitrogen Results (< 24.5%)
  • Cause: Formation of Nitrogen oxides (

    
    ) that are not fully reduced to 
    
    
    
    , or trapping of nitrogen in the ash.
  • Solution: Check the Reduction Reactor (Copper/Tungsten). If the copper is exhausted (black), it cannot convert

    
    . Replace the reduction tube.
    

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Author Guidelines for Elemental Analysis Data Reporting. ACS Central Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Microanalysis of Nitrogen Heterocycles: Best Practices. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Methoxy-1-methyl-1H-pyrazole

Executive Summary & Immediate Directives 4-Methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) is a heterocyclic building block frequently used in medicinal chemistry.[1] While not classified as a P-listed or U-listed acute h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

4-Methoxy-1-methyl-1H-pyrazole (CAS: 15131-95-0) is a heterocyclic building block frequently used in medicinal chemistry.[1] While not classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, it poses specific acute toxicity and irritation risks that mandate strict segregation from general trash and sewer systems.

Critical Immediate Actions:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and can persist in water treatment systems.

  • Segregate as Non-Halogenated Organic Waste .

  • Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic decomposition.

Chemical Profile & Hazard Analysis

To understand the disposal logic, one must understand the molecule. The pyrazole ring is aromatic and generally stable, but the methoxy and methyl substitutions add electron density, making the ring susceptible to oxidation.

PropertyData (Approximate)Operational Implication
CAS Number 15131-95-0Use for waste profiling and inventory tracking.
Physical State Low-melting solid or LiquidMay require heating to transfer; treat spills as liquid hazards.
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)Standard PPE (Nitrile gloves, goggles) is mandatory.
Flash Point >60°C (Estimated)Likely classified as "Combustible" rather than "Flammable," but often co-mingled with flammable solvents.
Reactivity Stable under normal conditionsViolent reaction possible with strong oxidizers.

Scientist's Note: The "Methoxy" group (-OCH3) increases the flammability profile compared to a bare pyrazole. Always assume the waste stream is ignitable (D001) unless flashpoint testing proves otherwise.

Waste Stream Decision Logic (Self-Validating System)

The following decision tree ensures you select the correct waste stream. This logic prevents regulatory violations (RCRA) and minimizes disposal costs by avoiding the contamination of expensive "Halogenated" waste streams with non-halogenated compounds.

WasteLogic Start Waste Generation: 4-Methoxy-1-methyl-1H-pyrazole IsPure Is the waste pure substance or mixed with solvents? Start->IsPure Pure Pure Substance (Solid/Liquid) IsPure->Pure Pure/Debris Mixed Mixed in Solution IsPure->Mixed Solution StreamA STREAM A: Solid Hazardous Waste (Trace Contaminated Debris) Pure->StreamA Solid/Wipes StreamB STREAM B: Non-Halogenated Organic Waste Pure->StreamB Liquid Bulk CheckHalogen Does the mixture contain Halogenated Solvents? (DCM, Chloroform) Mixed->CheckHalogen CheckHalogen->StreamB No (e.g., MeOH, EtOAc) StreamC STREAM C: Halogenated Organic Waste CheckHalogen->StreamC Yes (Contains Halogens)

Figure 1: Decision matrix for determining the correct waste stream. Note that mixing non-halogenated pyrazoles with halogenated solvents (Stream C) increases disposal costs significantly and should be avoided if possible.

Step-by-Step Disposal Protocol

This protocol is designed to meet RCRA "Cradle-to-Grave" requirements.

Phase 1: Preparation
  • PPE Verification: Wear nitrile gloves (minimum 0.11 mm thickness), safety glasses with side shields, and a lab coat. If handling >100g, use a fume hood.

  • Container Selection:

    • Liquids: High-density polyethylene (HDPE) or glass carboys. Ensure the cap has a chemically resistant liner (PTFE).

    • Solids/Debris: Wide-mouth HDPE jars or double-lined biohazard/chemical bags.

Phase 2: Collection (Satellite Accumulation Area)
  • Transfer: Pour waste slowly into the container using a funnel to prevent spillage.

    • Critical: Do not fill containers >90% full. Leave headspace for thermal expansion.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Chemical Name: Write out "4-Methoxy-1-methyl-1H-pyrazole" completely. Do not use abbreviations or chemical structures alone.

    • Hazards: Check "Toxic" and "Irritant".[2][3] If mixed with solvents like Acetone, check "Ignitable".

Phase 3: Final Disposal
  • Seal: Cap the container tightly.

  • Request: Submit a pickup request to your institution's EHS department.

  • Manifesting: When the waste hauler arrives, ensure the manifest lists the waste codes. While this specific compound is not P/U listed, it is typically coded as D001 (Ignitable, if in solvent) or D000 (Non-regulated toxic, depending on state rules).

Emergency Contingencies: Spill Response

In the event of a spill, the priority is containment to prevent the compound from entering floor drains.[4][5]

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Gloves, Goggles, Resp. Protection (if dust) Alert->PPE Contain 3. CONTAIN Use absorbent socks Block drains PPE->Contain Absorb 4. ABSORB Vermiculite or Chem-sorb pads Contain->Absorb Dispose 5. DISPOSE Scoop into sealed bag Label as HazWaste Absorb->Dispose

Figure 2: Linear workflow for managing laboratory spills of pyrazole derivatives.

Decontamination: After absorbing the bulk material, wipe the surface with a mild detergent solution . Avoid using bleach (sodium hypochlorite) immediately, as strong oxidizers can react with high concentrations of the pyrazole residue.

Regulatory & Compliance Context

  • RCRA Status: 4-Methoxy-1-methyl-1H-pyrazole is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic). However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics.

  • Generator Knowledge: Due to its structural similarity to other toxic pyrazoles, it must be treated as Hazardous Waste based on generator knowledge of toxicity (LD50 values for similar compounds often fall between 500-2000 mg/kg).

  • TSCA: Ensure the chemical is listed on your facility's TSCA inventory if used for commercial purposes. For R&D, it falls under the R&D exemption but requires prudent handling.

References

  • US EPA. (n.d.). Hazardous Waste Codes & Characteristics. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Methoxy-1-methyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.